5-Chloropentan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloropentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSMMDCDBMBKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15146-94-8 | |
| Record name | 5-chloropentan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloropentan-2-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloropentan-2-ol is a halogenated alcohol that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, containing both a hydroxyl group and a chlorine atom, allows for a variety of chemical transformations, making it a valuable building block in the preparation of more complex molecules, including pharmaceutical agents. This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for its synthesis, and an analysis of its structural and spectroscopic characteristics.
Chemical Structure and Identification
This compound is a chiral molecule with the chemical formula C₅H₁₁ClO. The presence of a stereocenter at the second carbon atom gives rise to two enantiomers, (R)-5-chloropentan-2-ol and (S)-5-chloropentan-2-ol.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 15146-94-8 |
| Molecular Formula | C₅H₁₁ClO |
| SMILES | CC(CCCCl)O |
| InChI Key | FLSMMDCDBMBKCE-UHFFFAOYSA-N |
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted due to the limited availability of experimental data in the literature.
| Property | Value | Source |
| Molecular Weight | 122.59 g/mol | --INVALID-LINK-- |
| Boiling Point | 174.5 ± 23.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.0 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |
| Flash Point | 79.7 ± 18.0 °C (Predicted) | --INVALID-LINK-- |
| LogP | 1.19 (Predicted) | --INVALID-LINK-- |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane). | Inferred from structure |
Experimental Protocols
Synthesis of this compound via Reduction of 5-Chloro-2-pentanone (B45304)
A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 5-chloro-2-pentanone. Sodium borohydride (B1222165) (NaBH₄) is a suitable reducing agent for this transformation due to its selectivity for aldehydes and ketones.
Materials:
-
5-Chloro-2-pentanone
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (saturated NaCl solution)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-pentanone (1.0 eq) in methanol at room temperature. The recommended concentration is approximately 0.25 M.
-
Reduction: Cool the solution in an ice bath to 0 °C. Slowly add sodium borohydride (0.25-0.5 eq) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone can be 1:4, but using a slight excess is common in practice.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add diethyl ether or dichloromethane to the aqueous residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation.
-
Chemical Reactivity
This compound can undergo reactions typical of secondary alcohols and alkyl halides.
Oxidation
Oxidation of the secondary alcohol group in this compound yields the corresponding ketone, 5-chloro-2-pentanone. Common oxidizing agents for this transformation include chromic acid (H₂CrO₄, generated in situ from a dichromate salt and acid) or pyridinium (B92312) chlorochromate (PCC).
Reduction
The chloro group in this compound can be reduced to a hydrogen atom, yielding pentan-2-ol. This can be achieved through catalytic hydrogenation or with reducing agents like lithium aluminum hydride (LiAlH₄), although the latter would also react with the hydroxyl group if not protected.
Synthesis of 5-Chloropentan-2-ol from Levulinic Acid Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a comprehensive methodology for the synthesis of 5-chloropentan-2-ol (B2834541), a valuable chiral building block in pharmaceutical and fine chemical industries, starting from renewable levulinic acid esters. The synthesis is a multi-step process involving the hydrogenation of a levulinic acid ester to γ-valerolactone (GVL), followed by the reductive opening of the lactone to 1,4-pentanediol, and culminating in the selective chlorination to the target molecule. This document provides detailed experimental protocols, comparative data on catalytic systems, and a complete workflow visualization to aid in the successful replication and optimization of this synthetic route.
Overall Synthetic Pathway
The transformation of a levulinic acid ester, such as ethyl levulinate, to this compound is accomplished through a three-step reaction sequence. This pathway is advantageous as it originates from a biomass-derived platform chemical, levulinic acid, positioning it as a sustainable alternative to traditional petrochemical routes.
Spectroscopic Profile of 5-Chloropentan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Chloropentan-2-ol (CAS No: 15146-94-8), a versatile chlorinated alcohol used as a synthetic intermediate in the pharmaceutical and chemical industries. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles, alongside detailed experimental protocols for obtaining such data.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the molecular structure and typical spectroscopic behavior of similar functional groups.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | Sextet | 1H | H-2 (CH-OH) |
| ~3.55 | Triplet | 2H | H-5 (CH₂-Cl) |
| ~1.85 | Multiplet | 2H | H-4 (CH₂) |
| ~1.60 | Multiplet | 2H | H-3 (CH₂) |
| ~1.22 | Doublet | 3H | H-1 (CH₃) |
| (Variable) | Singlet (broad) | 1H | OH |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~67.5 | C-2 (CH-OH) |
| ~44.8 | C-5 (CH₂-Cl) |
| ~35.0 | C-3 (CH₂) |
| ~29.5 | C-4 (CH₂) |
| ~23.5 | C-1 (CH₃) |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol |
| 2960-2850 | Medium-Strong | C-H Stretch | Alkane |
| 1465-1450 | Medium | C-H Bend | Alkane |
| 1260-1050 | Strong | C-O Stretch | Secondary Alcohol |
| 850-550 | Medium-Strong | C-Cl Stretch | Alkyl Halide |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| m/z | Predicted Fragment Ion | Fragmentation Pathway |
| 122/124 | [C₅H₁₁ClO]⁺ | Molecular Ion (M⁺, M+2 due to ³⁷Cl) |
| 104/106 | [M - H₂O]⁺ | Dehydration |
| 87 | [M - Cl]⁺ | Loss of Chlorine radical |
| 45 | [CH₃CHOH]⁺ | Alpha-cleavage |
Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube and ensure the solution is homogeneous.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol (B130326) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.
-
Place a single drop of liquid this compound directly onto the ATR crystal.
-
Lower the pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the infrared spectrum of the sample over a typical range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Process the spectrum to identify the wavenumbers of key absorption bands.[1]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and purification.
Sample Preparation and Introduction (GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
The compound will be vaporized and separated from the solvent and any impurities on the GC column.
Data Acquisition (Electron Ionization - EI):
-
As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.
-
In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum. The most common fragmentation pathways for alcohols are alpha-cleavage and dehydration (loss of a water molecule).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to 5-Chloropentan-2-ol (CAS: 15146-94-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloropentan-2-ol (B2834541) is a halogenated alcohol that serves as a versatile synthetic intermediate in the fields of organic chemistry and pharmaceutical development.[1] Its bifunctional nature, possessing both a hydroxyl group and a chlorine atom, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthetic routes, and key chemical reactions, along with detailed, albeit generalized, experimental protocols.
Chemical Identification and Physical Properties
This section summarizes the key identifiers and physicochemical properties of this compound.
Table 2.1: Chemical Identification
| Identifier | Value |
| CAS Number | 15146-94-8 |
| IUPAC Name | This compound[2] |
| Molecular Formula | C₅H₁₁ClO[1][2] |
| Molecular Weight | 122.59 g/mol [1][2] |
| SMILES | CC(CCCCl)O[2] |
| InChI | InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3[2] |
| InChIKey | FLSMMDCDBMBKCE-UHFFFAOYSA-N[2] |
Table 2.2: Physical and Chemical Properties
| Property | Value |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | 174.5 ± 23.0 °C (predicted) |
| Density | 1.019 - 1.094 g/cm³ |
| Refractive Index | 1.437 (predicted) |
| Solubility | Sparingly soluble in water; soluble in common organic solvents. |
| pKa | 15.08 ± 0.20 (predicted) |
Spectroscopic Data (Predicted)
Table 3.1: Predicted ¹H NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.80 | m | 1H | CH-OH |
| ~3.55 | t | 2H | CH₂-Cl |
| ~1.80 | m | 2H | CH₂-CH₂Cl |
| ~1.60 | m | 2H | CH₃-CH(OH)-CH₂ |
| ~1.20 | d | 3H | CH₃ |
Table 3.2: Predicted ¹³C NMR Spectral Data (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~67.0 | CH-OH |
| ~45.0 | CH₂-Cl |
| ~35.0 | CH₂-CH₂Cl |
| ~32.0 | CH₃-CH(OH)-CH₂ |
| ~23.0 | CH₃ |
Table 3.3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Functional Group |
| 3550-3200 (broad) | O-H stretch |
| 2960-2850 | C-H stretch |
| 1465-1450 | C-H bend |
| 1150-1050 | C-O stretch |
| 800-600 | C-Cl stretch |
Table 3.4: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 122/124 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 107/109 | [M - CH₃]⁺ |
| 87 | [M - Cl]⁺ |
| 45 | [CH₃CHOH]⁺ |
Synthesis and Reactions
This compound is a key intermediate that can be synthesized and further derivatized.
Synthesis of this compound
Two primary synthetic routes to this compound are the reduction of 5-chloro-2-pentanone (B45304) and the Grignard reaction of 3-chloropropanal (B96773).
A common method for the synthesis of this compound is the reduction of the corresponding ketone, 5-chloro-2-pentanone, using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).[1]
Caption: Reduction of 5-chloro-2-pentanone to this compound.
Experimental Protocol (General):
-
Dissolution: Dissolve 5-chloro-2-pentanone in an appropriate alcohol solvent, such as methanol (B129727) or ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) to decompose the excess NaBH₄ and the borate (B1201080) ester intermediate.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation under reduced pressure.
Another synthetic approach involves the Grignard reaction between 3-chloropropanal and ethylmagnesium bromide.
Caption: Synthesis of this compound via a Grignard reaction.
Experimental Protocol (General):
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare ethylmagnesium bromide from magnesium turnings and bromoethane (B45996) in anhydrous diethyl ether.
-
Aldehyde Addition: Cool the Grignard reagent in an ice bath and add a solution of 3-chloropropanal in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition, allow the mixture to stir at room temperature for a few hours.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the mixture with diethyl ether.
-
Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: After filtration and removal of the solvent by rotary evaporation, purify the resulting crude this compound by vacuum distillation.
Key Reactions of this compound
The presence of both a hydroxyl and a chloro group allows for selective transformations.
The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 5-chloro-2-pentanone, a key intermediate in the synthesis of pharmaceuticals like hydroxychloroquine.[1] A common reagent for this transformation is pyridinium (B92312) chlorochromate (PCC).
Caption: Oxidation of this compound to 5-chloro-2-pentanone.
Experimental Protocol (General):
-
Reagent Suspension: Suspend pyridinium chlorochromate (PCC) in a suitable anhydrous solvent, such as dichloromethane (B109758) (CH₂Cl₂), in a round-bottom flask under an inert atmosphere.
-
Alcohol Addition: Add a solution of this compound in dichloromethane dropwise to the stirred PCC suspension.
-
Reaction: Stir the mixture at room temperature for several hours until the starting material is consumed (as monitored by TLC).
-
Workup: Dilute the reaction mixture with diethyl ether and filter the solid chromium byproducts through a pad of silica (B1680970) gel or Celite.
-
Purification: Wash the filter cake with additional diethyl ether. Combine the filtrates and remove the solvent by rotary evaporation to yield the crude 5-chloro-2-pentanone, which can be further purified by distillation.
The chloro group in this compound can be reduced to a hydrogen atom, although this is a less common transformation. The hydroxyl group would likely need to be protected first. A more direct reduction of the chloro group is not straightforward. However, the compound can be reduced to pentan-2-ol.[1]
Applications in Research and Drug Development
This compound is primarily utilized as a building block in organic synthesis. Its most notable application is as a precursor to 5-chloro-2-pentanone, which is a key intermediate in the industrial synthesis of the antimalarial and antirheumatic drug, hydroxychloroquine.[1] Additionally, its structural features make it a useful starting material for the synthesis of various substituted pentanols and other more complex molecules in medicinal chemistry and materials science.
Safety and Handling
This compound is a chemical that requires careful handling.
Table 6.1: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably a fume hood.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at 2-8 °C.[1]
Conclusion
This compound, identified by CAS number 15146-94-8, is a valuable and versatile intermediate in organic synthesis. This guide has provided a detailed overview of its chemical identity, physical properties, predicted spectroscopic data, and key synthetic transformations. The provided experimental protocols, while general, offer a solid foundation for its preparation and use in a laboratory setting. As with any chemical, proper safety precautions are paramount when handling this compound. Its role in the synthesis of important pharmaceuticals underscores its significance in the field of drug development.
References
An In-depth Technical Guide to 5-Chloro-2-pentanol: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-chloro-2-pentanol, a versatile chiral building block. This document details experimental protocols for its synthesis, purification, and analysis, and explores its chemical reactivity, making it an essential resource for professionals in research, development, and drug discovery.
Core Physical and Chemical Properties
5-Chloro-2-pentanol is a colorless liquid characterized by the presence of both a chlorine atom and a hydroxyl group, bestowing upon it a unique reactivity profile.[1] Its chirality at the C-2 position makes it a valuable intermediate in asymmetric synthesis.[2] The physical and chemical properties of 5-chloro-2-pentanol are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁ClO | [3][4][5] |
| Molecular Weight | 122.59 g/mol | [3][4][5] |
| Appearance | Colorless liquid | |
| Boiling Point | 174.5 ± 23.0 °C at 760 mmHg (Predicted) | [5] |
| 66-68 °C at 3 Torr | [6] | |
| Melting Point | Not available | [7] |
| Density | 1.094 g/mL at 20 °C | [5][8] |
| Solubility | Soluble in water. Sparingly soluble in DMSO and Methanol (B129727). | [9] |
| pKa | 15.08 ± 0.20 (Predicted) | [4][5] |
| CAS Number | 15146-94-8 (for the racemate) | [4] |
| 76188-95-9 (for the (R)-enantiomer) | [3][5] |
Synthesis and Purification
A common and efficient method for the synthesis of 5-chloro-2-pentanol is the reduction of the corresponding ketone, 5-chloro-2-pentanone (B45304), using a mild reducing agent such as sodium borohydride (B1222165).[10][11][12][13][14] This method is advantageous due to its high yield and selectivity for the ketone functional group, leaving the chloro group intact.
Experimental Protocol: Synthesis of 5-Chloro-2-pentanol
Materials:
-
5-chloro-2-pentanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-pentanone in methanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3), which will neutralize the excess sodium borohydride and the resulting borate (B1201080) esters.
-
Remove the methanol from the mixture using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-chloro-2-pentanol.
Purification Protocol: Fractional Distillation
The crude 5-chloro-2-pentanol can be purified by fractional distillation under reduced pressure.
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Heat the crude product gently under vacuum.
-
Collect the fraction boiling at 66-68 °C at a pressure of 3 Torr to obtain pure 5-chloro-2-pentanol.[6]
Analytical Methods
The purity of the synthesized 5-chloro-2-pentanol can be assessed using gas chromatography (GC).
Experimental Protocol: Gas Chromatography Analysis
-
Instrument: Standard Gas Chromatograph
-
Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (Carbowax) stationary phase, is suitable for the analysis of alcohols.
-
Injector Temperature: 150 °C
-
Oven Temperature Program: Start at 110-115 °C.
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 150 °C
-
Carrier Gas: Helium or Nitrogen
-
Injection Volume: 1 µL
Spectral Data Interpretation
While experimental spectra for 5-chloro-2-pentanol are not widely published, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.
-
¹H NMR: The spectrum is expected to show a doublet for the methyl group protons adjacent to the chiral center, a multiplet for the proton on the carbon bearing the hydroxyl group, and multiplets for the methylene (B1212753) protons. The protons on the carbon bearing the chlorine atom would appear as a triplet. The hydroxyl proton will appear as a broad singlet.
-
¹³C NMR: The spectrum will show five distinct carbon signals. The carbon attached to the hydroxyl group will be in the range of 60-70 ppm, and the carbon attached to the chlorine atom will be in the range of 40-50 ppm.
-
IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. A C-Cl stretching vibration is expected in the fingerprint region.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve the loss of a chlorine atom, a water molecule, and cleavage adjacent to the alcohol.
Chemical Reactivity
5-Chloro-2-pentanol possesses two reactive centers: the secondary alkyl chloride and the secondary alcohol. This dual functionality makes it a versatile intermediate in organic synthesis.
Reactions at the Chloro Center
As a secondary alkyl halide, 5-chloro-2-pentanol can undergo both Sₙ1 and Sₙ2 nucleophilic substitution reactions, as well as E1 and E2 elimination reactions.[8][9][15] The reaction pathway is dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature. Strong, non-bulky nucleophiles in polar aprotic solvents favor the Sₙ2 mechanism, while weak nucleophiles in polar protic solvents favor the Sₙ1 mechanism. Strong, bulky bases will favor the E2 elimination pathway.
Reactions of the Alcohol Group
The secondary alcohol group can be oxidized to the corresponding ketone, 5-chloro-2-pentanone, using standard oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Intramolecular Cyclization
Under basic conditions, 5-chloro-2-pentanol can undergo an intramolecular Williamson ether synthesis to form 2-methyltetrahydrofuran. The alkoxide, formed by deprotonation of the hydroxyl group, can act as an intramolecular nucleophile, displacing the chloride ion.
Safety, Storage, and Handling
5-Chloro-2-pentanol is a flammable liquid and should be handled with appropriate safety precautions.[3] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[16] When handling, personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. As a chlorinated hydrocarbon, it should be stored in a tightly sealed container to prevent the ingress of moisture, which could lead to slow hydrolysis and the formation of hydrochloric acid.[17][18]
Synthetic and Reaction Workflow
The following diagram illustrates the synthesis of 5-chloro-2-pentanol and some of its key reactions.
Caption: Synthetic workflow of 5-chloro-2-pentanol and its subsequent reactions.
References
- 1. Name the compound: 5-chloro-2-pentanol | Filo [askfilo.com]
- 2. (R)-5-CHLORO-2-PENTANOL [myskinrecipes.com]
- 3. (R)-5-Chloro-2-pentanol | C5H11ClO | CID 12659783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.coach [chemistry.coach]
- 9. fiveable.me [fiveable.me]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reduction with Hydride Reagents - Wordpress [reagents.acsgcipr.org]
- 12. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 17. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 18. chlorinated-solvents.eu [chlorinated-solvents.eu]
(S)-5-Chloropentan-2-ol enantiomer specific properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-5-Chloropentan-2-ol is a chiral building block of significant interest in the pharmaceutical and chemical industries. Its defined stereochemistry makes it a valuable precursor for the enantioselective synthesis of complex molecules, most notably as a key intermediate in the production of hydroxychloroquine. This technical guide provides a comprehensive overview of the enantiomer-specific properties of (S)-5-Chloropentan-2-ol, including its physicochemical characteristics, synthesis methodologies, and known applications. Due to the limited publicly available data, this guide also highlights areas where further research is required to fully characterize the specific properties of the (S) and (R) enantiomers.
Physicochemical Properties
The distinct three-dimensional arrangement of atoms in the (S) and (R) enantiomers of 5-chloropentan-2-ol (B2834541) gives rise to specific optical properties and can influence physical characteristics such as boiling point and density. While comprehensive comparative data is scarce, this section summarizes the available information.
Table 1: Physicochemical Data for this compound Enantiomers and Racemate
| Property | (S)-5-Chloropentan-2-ol | (R)-5-Chloropentan-2-ol | Racemic this compound |
| Molecular Formula | C₅H₁₁ClO | C₅H₁₁ClO | C₅H₁₁ClO |
| Molecular Weight | 122.59 g/mol [1][2][3][4] | 122.59 g/mol [2][4][5] | 122.59 g/mol [1][6][7] |
| CAS Number | 99212-19-8[3][8] | 76188-95-9[2][4][5] | 15146-94-8[1][6][7] |
| Appearance | Liquid (presumed) | Liquid (presumed) | Liquid[9] |
| Boiling Point | Data not available | 174.5 ± 23.0 °C (Predicted)[2] | Data not available |
| Density | Data not available | 1.094 g/mL at 20 °C[2][5] | 1.019 g/cm³[6] |
| Specific Rotation ([α]D) | (+) Dextrorotatory (value not specified)[8] | Data not available | 0° (optically inactive) |
| Topological Polar Surface Area (TPSA) | 20.23 Ų[3] | 20.2 Ų[4] | 20.2 Ų[7] |
| logP | 1.3862[3] | 1.3[4] | 1.3[7] |
Note: The positive sign in "(S)-(+)-5-chloropentan-2-ol" indicates that it is dextrorotatory, meaning it rotates plane-polarized light to the right.[8] However, the specific rotation value, a critical measure of enantiomeric purity, is not documented in the reviewed literature.
Synthesis and Resolution
The primary route to obtaining enantiomerically pure (S)-5-Chloropentan-2-ol involves the stereoselective reduction of its corresponding ketone, 5-chloropentan-2-one.
Synthesis of the Precursor: 5-Chloropentan-2-one
5-Chloropentan-2-one is a key intermediate for the synthesis of this compound.[1] One documented method for its preparation involves the reaction of 3-(2-methyl-1,3-dioxolan-2-yl)-propan-1-ol with hydrochloric acid. This precursor is synthesized via the ketalization of a levulinic acid ester followed by catalytic hydrogenation.
Logical Workflow for 5-Chloropentan-2-one Synthesis
Caption: Synthesis pathway of 5-chloropentan-2-one.
Enantioselective Synthesis of (S)-5-Chloropentan-2-ol
The most common strategy for producing enantiomerically pure secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone. While a specific, detailed protocol for (S)-5-Chloropentan-2-ol was not found in the reviewed literature, enzymatic reduction is a frequently cited method for achieving high stereoselectivity in the synthesis of chiral alcohols.[1]
Experimental Protocol: General Procedure for Enzymatic Reduction of 5-Chloropentan-2-one
Objective: To synthesize (S)-5-Chloropentan-2-ol via the enantioselective reduction of 5-chloropentan-2-one using a ketoreductase (KRED) enzyme.
Materials:
-
5-Chloropentan-2-one
-
A suitable ketoreductase (KRED) enzyme or whole-cell catalyst expressing a KRED with selectivity for the (S)-enantiomer.
-
Co-factor (e.g., NADH or NADPH) and a co-factor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol (B130326) and a suitable alcohol dehydrogenase).
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate (B1210297) or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Standard laboratory glassware and equipment (bioreactor or shaker flask, centrifuge, rotary evaporator)
Methodology:
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution containing the KRED enzyme or whole-cell catalyst.
-
Co-factor System: Add the co-factor and the components of the co-factor regeneration system.
-
Substrate Addition: Add 5-chloropentan-2-one to the reaction mixture. The substrate may be added in batches to minimize potential enzyme inhibition.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (typically 25-37 °C) and pH with gentle agitation.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.
-
Work-up: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent.
-
Extraction: Separate the aqueous and organic layers. Extract the aqueous layer multiple times with the organic solvent.
-
Purification: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude (S)-5-Chloropentan-2-ol. Further purification may be achieved by distillation or column chromatography.
Workflow for Enantioselective Synthesis and Analysis
Caption: General workflow for the enantioselective synthesis of (S)-5-Chloropentan-2-ol.
Resolution of Racemic this compound
An alternative to enantioselective synthesis is the resolution of a racemic mixture. This can be achieved by reacting the racemic alcohol with a chiral resolving agent to form diastereomers, which can then be separated by conventional techniques like crystallization or chromatography.
Experimental Protocol: General Procedure for Chemical Resolution
Objective: To separate the enantiomers of racemic this compound.
Materials:
-
Racemic this compound
-
An enantiomerically pure chiral acid (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) as a resolving agent.
-
An appropriate solvent (e.g., ethanol, methanol, or a mixture of solvents).
-
Base (e.g., sodium hydroxide) for hydrolysis.
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Standard laboratory glassware.
Methodology:
-
Diastereomer Formation: Dissolve the racemic this compound in a suitable solvent. Add an equimolar amount of the chiral resolving agent.
-
Fractional Crystallization: Allow the diastereomeric salts to crystallize. The diastereomers will have different solubilities, allowing for their separation by fractional crystallization.
-
Isolation: Isolate the crystals of the desired diastereomer by filtration.
-
Hydrolysis: Treat the isolated diastereomeric salt with a base to hydrolyze the ester and liberate the enantiomerically enriched alcohol.
-
Extraction and Purification: Extract the alcohol into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The enantiomeric purity should be assessed using chiral HPLC or GC.
Biological Activity and Applications
(S)-5-Chloropentan-2-ol is primarily recognized for its role as a precursor in pharmaceutical synthesis.
Role in Drug Synthesis
The most prominent application of (S)-5-Chloropentan-2-ol is as a key building block in the industrial synthesis of hydroxychloroquine .[1] Hydroxychloroquine is an antimalarial drug also used to treat autoimmune diseases such as lupus erythematosus and rheumatoid arthritis. The stereocenter in (S)-5-Chloropentan-2-ol is crucial for the final stereochemistry of the active pharmaceutical ingredient.
Signaling Pathway Involvement (Hypothetical)
While no specific signaling pathways involving (S)-5-Chloropentan-2-ol have been documented, its structural similarity to other small molecule effectors suggests potential interactions with various biological targets. Given its use in the synthesis of drugs that modulate immune responses, it is conceivable that derivatives of (S)-5-Chloropentan-2-ol could interact with pathways involved in inflammation and immune cell signaling. Further research is needed to explore these possibilities.
Hypothetical Target Interaction
Caption: Hypothetical interaction of a derivative of (S)-5-Chloropentan-2-ol with a biological pathway.
Enantiomer-Specific Biological Properties
There is currently no publicly available information detailing the specific biological activities of (S)-5-Chloropentan-2-ol versus its (R)-enantiomer. It is well-established that enantiomers of chiral molecules can exhibit significantly different pharmacological and toxicological profiles. Therefore, the biological effects of (S)-5-Chloropentan-2-ol should not be extrapolated from data on the racemic mixture.
Future Research Directions
This technical guide highlights several areas where further research is needed to fully elucidate the enantiomer-specific properties of (S)-5-Chloropentan-2-ol:
-
Determination of Specific Rotation: Experimental measurement of the specific rotation of both (S)- and (R)-5-Chloropentan-2-ol is essential for establishing a benchmark for enantiomeric purity.
-
Comparative Physical Properties: Detailed experimental determination and comparison of the boiling points, melting points, and densities of both enantiomers and the racemate are needed.
-
Detailed Synthesis and Resolution Protocols: Publication of optimized, step-by-step protocols for the enantioselective synthesis and resolution of this compound would be highly beneficial to the scientific community.
-
Biological Activity Profiling: A thorough investigation into the pharmacological and toxicological properties of the individual (S) and (R) enantiomers is warranted to identify any potential biological activities and to ensure the safety of its use in synthesis.
-
Spectroscopic Characterization: Detailed NMR, IR, and mass spectrometry data for both pure enantiomers would provide valuable reference information for researchers.
Conclusion
(S)-5-Chloropentan-2-ol is a valuable chiral intermediate with a critical role in the synthesis of important pharmaceuticals. While its application as a building block is established, a comprehensive understanding of its enantiomer-specific properties remains incomplete. The data and protocols presented in this guide serve as a foundation for researchers, scientists, and drug development professionals working with this compound. Further research to fill the existing knowledge gaps will undoubtedly enhance its utility and application in the field of stereoselective synthesis.
References
- 1. This compound|CAS 15146-94-8|RUO [benchchem.com]
- 2. (R)-5-CHLORO-2-PENTANOL | 76188-95-9 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. (R)-5-Chloro-2-pentanol | C5H11ClO | CID 12659783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-5-CHLORO-2-PENTANOL | 76188-95-9 [chemicalbook.com]
- 6. This compound | 15146-94-8 | QAA14694 | Biosynth [biosynth.com]
- 7. This compound | C5H11ClO | CID 3649141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. Specific rotation - Wikipedia [en.wikipedia.org]
Molecular weight and formula of 5-Chloropentan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloropentan-2-ol is a chiral haloalcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a hydroxyl and a chloro group, allows for a variety of chemical transformations, making it a valuable intermediate in the preparation of more complex molecules, including pharmaceutical agents and natural products. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its enantioselective synthesis, and relevant analytical data.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₁ClO | [1][2][3][4][5][6][7][8] |
| Molecular Weight | 122.59 g/mol | [1][2][3][4][5][6][7] |
| IUPAC Name | This compound | [7] |
| Appearance | Colorless liquid (presumed) | N/A |
| SMILES | CC(O)CCCCl | [2][6] |
Enantioselective Synthesis: Experimental Protocol
The stereoselective synthesis of this compound is of significant interest, particularly for the production of optically pure compounds. The enzymatic reduction of the corresponding ketone, 5-chloropentan-2-one, offers a highly efficient and environmentally friendly method to obtain the desired enantiomer, such as (S)-(+)-5-chloropentan-2-ol. This chiral alcohol is a useful building block for various synthetically valuable molecules.
Objective:
To synthesize (S)-5-chloropentan-2-ol via the enantioselective reduction of 5-chloropentan-2-one using a ketoreductase enzyme.
Materials:
-
5-chloropentan-2-one
-
Ketoreductase (e.g., from Zygosaccharomyces rouxii or other suitable microbial source)
-
Cofactor (e.g., NADH or NADPH)
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Deionized water
Equipment:
-
Bioreactor or temperature-controlled shaker
-
pH meter
-
Centrifuge
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph with a chiral column (for enantiomeric excess determination)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Add the ketoreductase enzyme to the buffer.
-
Introduce the cofactor (e.g., NAD(P)H) and the components of the cofactor regeneration system.
-
Initiate the reaction by adding the substrate, 5-chloropentan-2-one. The substrate can be added neat or as a solution in a water-miscible solvent to avoid high local concentrations.
-
Maintain the reaction mixture at a constant temperature (e.g., 30°C) with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by a suitable technique, such as gas chromatography (GC), to determine the conversion of the ketone to the alcohol.
-
Work-up and Purification: Once the reaction has reached completion, terminate it by removing the enzyme, for example, by centrifugation.
-
Extract the aqueous reaction mixture with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: If necessary, the crude product can be further purified by column chromatography.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry). Determine the enantiomeric excess of the chiral alcohol using GC with a chiral column.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the enantioselective synthesis and analysis of this compound.
Caption: Workflow for the biocatalytic synthesis of this compound.
Applications in Research and Drug Development
This compound, particularly in its enantiomerically pure forms, is a key intermediate in the synthesis of various pharmaceutical compounds. Halogenated compounds are prevalent in many approved drugs, and the presence of both a chloro and a hydroxyl group in this molecule allows for sequential and diverse chemical modifications. For instance, the hydroxyl group can be oxidized or participate in ether or ester formation, while the chloro group can be displaced in nucleophilic substitution reactions to introduce other functionalities. These properties make it a valuable precursor for creating libraries of compounds for drug discovery screening and for the total synthesis of complex target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective, Ketoreductase-Based Entry into Pharmaceutical Building Blocks: Ethanol as Tunable Nicotinamide Reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Thieme E-Books & E-Journals - [thieme-connect.com]
An In-depth Technical Guide to the IUPAC Nomenclature and Characterization of C5H11ClO Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural isomers of C5H11ClO, their systematic IUPAC nomenclature, and detailed experimental protocols for their differentiation and characterization. The isomers of C5H11ClO, encompassing both chloroalcohols and chloroethers, are of interest in various fields of chemical research and development due to their diverse chemical properties and potential applications as intermediates in organic synthesis.
Isomers of C5H11ClO
The molecular formula C5H11ClO gives rise to a considerable number of structural isomers, which can be broadly classified into two main categories: chloroalcohols and chloroethers.
Chloroalcohol Isomers
Chloroalcohol isomers are characterized by the presence of both a chlorine atom and a hydroxyl group as substituents on a five-carbon backbone. The IUPAC nomenclature for these compounds prioritizes the hydroxyl group, meaning the carbon chain is numbered to give the carbon bearing the -OH group the lowest possible locant. The chlorine atom is then treated as a substituent.
The systematic identification of chloroalcohol isomers begins with the consideration of the different carbon skeletons of pentane: n-pentane, isopentane (B150273) (2-methylbutane), and neopentane (B1206597) (2,2-dimethylpropane). For each skeleton, the possible positions of the hydroxyl group and the chlorine atom are considered, avoiding symmetrical redundancies.
Chloroether Isomers
Chloroether isomers feature an ether functional group (C-O-C) and a chlorine atom. According to IUPAC nomenclature, ethers are named by treating the smaller alkyl group attached to the oxygen as an alkoxy substituent on the longer alkyl chain. The position of the chlorine atom is indicated as a substituent on the main carbon chain.
The structural diversity of chloroethers of C5H11ClO arises from the different possible arrangements of the five carbon atoms into two alkyl groups attached to the oxygen atom, along with the various possible positions for the chlorine atom on these alkyl groups.
Quantitative Data of C5H11ClO Isomers
Table 1: Physical Properties of Selected Chloroalcohol Isomers of C5H11ClO
| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| 1-Chloropentan-1-ol | 18614894 (CID) | 122.59 | - | - | - |
| 5-Chloropentan-1-ol | 5259-98-3 | 122.59 | 107 | 1.06 | 1.454 |
| 1-Chloropentan-2-ol | - | 122.59 | - | - | - |
| 2-Chloropentan-1-ol | - | 122.59 | - | - | - |
| 3-Chloropentan-1-ol | 19359561 (CID) | 122.59 | - | - | - |
| 4-Chloropentan-1-ol | 60095-93-4 | 122.59 | 78-80 (at 10 Torr) | 1.018 | - |
| 5-Chloropentan-2-ol | 15146-94-8 | 122.59 | - | 1.019 | - |
| 1-Chloro-3-methylbutan-2-ol | 55033-10-8 | 122.59 | - | - | - |
| 2-Chloro-3-methylbutan-1-ol | 55068-34-3 | 122.59 | - | - | - |
Table 2: Physical Properties of Selected Chloroether Isomers of C5H11ClO
| IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| 1-Chloro-2-ethoxypropane | 5390-74-9 | 122.59 | - | - | - |
| 1-Chloro-1-ethoxypropane | - | 122.59 | - | - | - |
| 2-Chloro-1-ethoxypropane | - | 122.59 | - | - | - |
| 1-Chloro-2-propoxyethane | - | 122.59 | - | - | - |
| 2-Chloro-1-propoxyethane | - | 122.59 | - | - | - |
IUPAC Nomenclature Workflows
The following diagrams illustrate the logical steps for determining the IUPAC names of C5H11ClO isomers.
Caption: IUPAC naming workflow for chloroalcohol isomers.
Caption: IUPAC naming workflow for chloroether isomers.
Experimental Protocols for Isomer Differentiation
The structural elucidation of C5H11ClO isomers relies on a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile isomers.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column and a temperature-programmable oven. A common and effective column for separating these types of isomers is a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), typically 30 m in length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is commonly used, with electron ionization (EI) as the standard ionization method.
Methodology:
-
Sample Preparation: Dilute the isomer mixture in a volatile solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 10-100 ppm.
-
Injection: Inject 1 µL of the sample into the GC inlet, which is typically heated to 250 °C. A split injection mode (e.g., 50:1 split ratio) is often used to prevent column overloading.
-
GC Separation:
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: An initial temperature of 40-50 °C held for 2-3 minutes, followed by a ramp of 5-10 °C/min to a final temperature of 200-250 °C. The final temperature should be held for 5-10 minutes to ensure all components elute.
-
-
Mass Spectrometry:
-
Ionization: Electron impact ionization at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Data Analysis: Isomers are identified by their unique retention times and fragmentation patterns in their mass spectra. Comparison with spectral libraries (e.g., NIST) can aid in identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of each isomer.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR).
-
Standard 5 mm NMR tubes.
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6-0.7 mL of a deuterated solvent. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Key parameters to analyze:
-
Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons. Protons near electronegative atoms (Cl and O) will be shifted downfield.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): The splitting of a signal is due to spin-spin coupling with neighboring protons and provides information about the connectivity of atoms.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum. Each unique carbon atom will typically produce a single peak.
-
The chemical shift of each carbon provides information about its chemical environment.
-
-
DEPT (Distortionless Enhancement by Polarization Transfer):
-
DEPT-90 and DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups.
-
In a DEPT-90 spectrum, only CH signals appear.
-
In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.
-
-
2D NMR Spectroscopy (COSY):
-
A Homonuclear Correlation Spectroscopy (COSY) experiment is used to identify protons that are coupled to each other. Cross-peaks in the 2D spectrum indicate which protons are on adjacent carbons.
-
By combining the information from these analytical techniques, researchers can unambiguously determine the structure of each C5H11ClO isomer.
Solubility and Stability of 5-Chloropentan-2-ol in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of 5-Chloropentan-2-ol in common organic solvents. Due to a lack of specific experimental data in publicly available literature, this guide synthesizes information based on the general chemical properties of halogenated alcohols and outlines established experimental protocols for determining these characteristics. This document is intended to serve as a foundational resource for researchers and professionals in drug development and organic synthesis, offering insights into the handling, storage, and application of this compound.
Introduction
This compound (CAS No: 15146-94-8) is a bifunctional organic molecule featuring a secondary alcohol and a primary alkyl chloride.[1][2][3] Its structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry for the preparation of more complex molecules.[1] Understanding its solubility and stability in various organic solvents is critical for its effective use in synthesis, formulation, and storage. This guide provides a detailed examination of these properties and the methodologies to quantify them.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₁₁ClO | [2][3] |
| Molecular Weight | 122.59 g/mol | [2][3] |
| Appearance | Liquid | [4] |
| Density | 1.019 g/cm³ | [2] |
| Boiling Point | Not explicitly stated, but related compounds have boiling points around 174.5 °C. | |
| Storage Temperature | 2°C - 8°C, in a well-closed container. | [1][2] |
Solubility Profile
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity | Predicted Solubility | Rationale |
| Methanol (B129727) | Polar Protic | Highly Soluble | The hydroxyl group of this compound can form hydrogen bonds with methanol. |
| Ethanol (B145695) | Polar Protic | Highly Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor. |
| Acetone (B3395972) | Polar Aprotic | Soluble | The polar carbonyl group of acetone can interact with the hydroxyl group of the solute. |
| Toluene | Nonpolar | Moderately Soluble | The pentyl chain of this compound allows for van der Waals interactions with the nonpolar toluene. |
| Hexane | Nonpolar | Sparingly Soluble | The polarity of the hydroxyl group may limit solubility in highly nonpolar solvents like hexane. |
| Water | Polar Protic | Slightly Soluble | While capable of hydrogen bonding, the five-carbon chain reduces overall water solubility. The related 5-chloro-1-pentanol (B147386) is described as slightly soluble in water. |
Stability Profile
The stability of this compound in organic solvents is influenced by the nature of the solvent, temperature, and the presence of nucleophiles or bases. As a halogenated alcohol, it is susceptible to several degradation pathways.
4.1. Potential Degradation Pathways
-
Nucleophilic Substitution: The chlorine atom can be displaced by nucleophilic solvents (e.g., alcohols) or impurities, particularly at elevated temperatures. In alcoholic solvents like methanol or ethanol, this could lead to the formation of the corresponding ether.
-
Elimination (Dehydrochlorination): In the presence of a base, this compound can undergo an elimination reaction to form an alkene. The basicity of the solvent or impurities will influence the rate of this reaction.
-
Oxidation: The secondary alcohol group can be oxidized to a ketone, forming 5-chloropentan-2-one, especially in the presence of oxidizing agents.[1]
Table 3: Potential Degradation Products of this compound in Organic Solvents
| Degradation Pathway | Triggering Condition | Potential Product(s) |
| Nucleophilic Substitution | Nucleophilic solvent (e.g., Methanol), heat | 5-Methoxypentan-2-ol |
| Elimination | Basic conditions | Pent-4-en-2-ol |
| Oxidation | Oxidizing agents | 5-Chloropentan-2-one |
Studies on the degradation of other chlorinated compounds in alkaline alcohol solutions suggest that the process can be complex, potentially involving radical chain reactions under specific conditions like gamma irradiation.[5][6]
Experimental Protocols
To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.
5.1. Determination of Solubility: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the solution to stand undisturbed to permit the undissolved solute to settle. Alternatively, centrifuge or filter the solution to separate the solid phase from the liquid phase.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is calculated from the measured concentration in the saturated solution.
5.2. Stability Assessment: HPLC-Based Stability-Indicating Method
A stability-indicating HPLC method can be developed to monitor the degradation of this compound and quantify its degradation products over time.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in the organic solvents of interest at a known concentration.
-
Storage: Store the solutions under controlled conditions (e.g., specific temperature and light exposure).
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
HPLC Analysis: Analyze the aliquots using a validated HPLC method. A reverse-phase C18 column is often suitable for such compounds. The mobile phase composition should be optimized to achieve good separation between the parent compound and any potential degradation products. A UV detector is typically used for quantification.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation rate. Identify and quantify any degradation products by comparing their retention times and UV spectra with those of known standards, or by using techniques like LC-MS for structural elucidation.
Visualizations
6.1. Experimental Workflow for Solubility and Stability Testing
The following diagram illustrates the logical workflow for assessing the solubility and stability of this compound.
Caption: Workflow for Solubility and Stability Assessment.
6.2. Potential Degradation Pathways of this compound
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential Degradation Pathways.
Conclusion
While specific experimental data on the solubility and stability of this compound in organic solvents is limited, this guide provides a foundational understanding based on its chemical structure and the behavior of analogous compounds. The provided experimental protocols offer a clear path for researchers to determine these critical parameters. Accurate knowledge of solubility and stability is paramount for the successful application of this compound in research and development, ensuring reproducibility and the integrity of synthetic and formulation processes. It is strongly recommended that experimental validation of these properties be conducted for any specific application.
References
- 1. This compound|CAS 15146-94-8|RUO [benchchem.com]
- 2. This compound | 15146-94-8 | QAA14694 | Biosynth [biosynth.com]
- 3. This compound | C5H11ClO | CID 3649141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 15146-94-8 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Navigating the Synthesis of 5-Chloropentan-2-ol: A Comprehensive Health and Safety Guide for Laboratory Professionals
For Immediate Release – This technical guide provides critical health and safety information for the handling of 5-Chloropentan-2-ol (CAS No. 15146-94-8), a key intermediate in various organic syntheses.[1] Designed for researchers, scientists, and drug development professionals, this document outlines the compound's hazardous properties, recommended handling procedures, and emergency protocols to ensure a safe laboratory environment.
Section 1: Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This non-exhaustive table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₅H₁₁ClO | [2][3][4] |
| Molecular Weight | 122.59 g/mol | [2][3][5] |
| CAS Number | 15146-94-8 | [1][2][3] |
| Appearance | Liquid | [6] |
| Density | 1.0 ± 0.1 g/cm³ | [3][5] |
| Boiling Point | 174.5 ± 23.0 °C at 760 mmHg | [5] |
| Flash Point | 79.7 ± 18.0 °C | [5] |
| pKa (Predicted) | 15.08 ± 0.20 | [4] |
| LogP | 1.19 | [5] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications, which have been aggregated from multiple sources.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
Hazard Pictograms:
Section 3: Safe Handling and Storage
Adherence to strict safety protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side-shields and/or a face shield. | Conforming to EN166 or equivalent.[7][8] |
| Hand Protection | Chemical-resistant gloves. | Nitrile rubber or other suitable material.[8] |
| Body Protection | Flame-retardant lab coat and appropriate protective clothing. | To prevent skin contact.[7][8] |
| Respiratory Protection | Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges where risk assessment shows air-purifying respirators are appropriate. | [7][8] |
Engineering Controls
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9]
Storage
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3] The container should be kept tightly closed.[3] Recommended storage is at 2-8°C.[1][3]
Section 4: Experimental Safety Protocols
The hazard classifications of this compound are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test provides information on the potential for a substance to cause skin irritation or corrosion.[2]
Methodology:
-
Animal Model: The albino rabbit is the preferred model.[10]
-
Preparation: Approximately 24 hours before the test, the animal's back is clipped free of fur.
-
Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (about 6 cm²) of the clipped skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[7] The observations are scored according to a standardized grading scale.
-
Classification: The substance is classified as an irritant if the mean scores for erythema or edema are at or above a certain threshold.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This guideline is used to assess the potential of a substance to cause eye irritation or damage.[5]
Methodology:
-
Animal Model: The albino rabbit is the recommended species.
-
Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[6]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[11] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
-
Classification: The substance is classified based on the severity and reversibility of the observed ocular effects.
Acute Inhalation Toxicity (OECD Guideline 403)
This test is designed to evaluate the health hazards associated with a single, short-term exposure to a substance via inhalation.[4]
Methodology:
-
Animal Model: The rat is the preferred species.[12]
-
Exposure: Animals are exposed to the test substance, typically as a gas, vapor, or aerosol, in a dynamic inhalation chamber for a standard duration of 4 hours.[4][13]
-
Concentrations: A range of concentrations is typically tested to determine the median lethal concentration (LC50).[4]
-
Observation: Following exposure, the animals are observed for up to 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.[4][13]
-
Pathology: A gross necropsy is performed on all animals at the end of the observation period.
-
Classification: The substance's inhalation toxicity is classified based on the determined LC50 value.
Section 5: Emergency Procedures
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: Vapors may form explosive mixtures with air.[10] Combustion may produce carbon oxides and hydrogen chloride gas.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[7]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]
-
Containment and Cleaning: Absorb with inert material (e.g., sand, silica (B1680970) gel) and place in a suitable, closed container for disposal.[14]
Section 6: Visualized Workflows and Pathways
To further aid in the safe handling and understanding of the potential biological impact of this compound, the following diagrams have been generated.
Caption: A logical workflow for the safe handling of this compound.
Caption: Potential cellular pathway following exposure to an irritant chemical.
Disclaimer: This guide is intended for informational purposes for trained professionals and is not exhaustive. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and consult with your institution's environmental health and safety department.
References
- 1. nucro-technics.com [nucro-technics.com]
- 2. oecd.org [oecd.org]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 5. oecd.org [oecd.org]
- 6. nucro-technics.com [nucro-technics.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. invitrointl.com [invitrointl.com]
- 9. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 12. oecd.org [oecd.org]
- 13. eurolab.net [eurolab.net]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols: 5-Chloropentan-2-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Chloropentan-2-ol, a versatile bifunctional building block in organic synthesis. Its strategic combination of a secondary alcohol and a primary alkyl chloride allows for a range of chemical transformations, making it a valuable intermediate in the preparation of pharmaceuticals and other complex organic molecules.
Overview of Applications
This compound serves as a key starting material and intermediate in several important synthetic transformations, including oxidation, reduction, and nucleophilic substitution. A significant application lies in its conversion to 5-chloropentan-2-one, a crucial precursor for the industrial synthesis of the antimalarial and antirheumatic drug, hydroxychloroquine (B89500).[1][2] Furthermore, its derivatives are utilized in the total synthesis of natural products, such as the civet constituent (+)-(S,S)-(cis-6-methyltetrahydropyran-2-yl)acetic acid.
Key Synthetic Transformations and Protocols
This section details the experimental protocols for the most common and impactful reactions involving this compound.
Oxidation to 5-Chloropentan-2-one
The oxidation of the secondary alcohol in this compound to a ketone functionality is a pivotal step in the synthesis of various pharmaceutical intermediates.[1] Pyridinium (B92312) chlorochromate (PCC) is a mild and efficient reagent for this transformation, preventing over-oxidation to carboxylic acids.[3][4][5][6]
Reaction Scheme:
Figure 1: Oxidation of this compound to 5-Chloropentan-2-one.
Experimental Protocol:
A solution of this compound (1 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂) is added to a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in CH₂Cl₂. The mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel to remove the chromium salts. The filtrate is concentrated under reduced pressure to yield the crude 5-chloropentan-2-one, which can be further purified by distillation.
Quantitative Data:
| Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | PCC (1.5 eq) | CH₂Cl₂ | 2-4 | Room Temperature | >85 |
Reduction to Pentan-2-ol
The reduction of the carbonyl group in 5-chloropentan-2-one (derived from this compound) or the direct reduction of the chloro-alcohol can be achieved using hydride reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction is useful for the synthesis of various substituted pentanols.
Reaction Scheme:
Figure 2: Reduction of 5-Chloropentan-2-one.
Experimental Protocol:
To a solution of 5-chloropentan-2-one (1 equivalent) in methanol (B129727) (CH₃OH) at 0 °C, sodium borohydride (0.5 equivalents) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.
Quantitative Data:
| Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 5-Chloropentan-2-one | NaBH₄ (0.5 eq) | CH₃OH | 1-2 | 0 to RT | >90 |
Nucleophilic Substitution: Synthesis of 5-Azidopentan-2-ol
The chlorine atom in this compound is susceptible to nucleophilic substitution, providing a route to a variety of functionalized pentanols. The synthesis of 5-azidopentan-2-ol is a key example, as the azide (B81097) group can be further transformed into an amine or participate in click chemistry reactions.
Reaction Scheme:
Figure 3: Synthesis of 5-Azidopentan-2-ol.
Experimental Protocol:
A mixture of this compound (1 equivalent) and sodium azide (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) is heated at 80-90 °C for 12-24 hours.[7] The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 5-azidopentan-2-ol can be purified by column chromatography.
Quantitative Data:
| Reactant | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | NaN₃ (1.5 eq) | DMF | 12-24 | 80-90 | 70-85 |
Application in the Synthesis of Pharmaceutical Intermediates
As previously mentioned, a significant industrial application of this compound is in the synthesis of hydroxychloroquine. The key intermediate, 5-chloropentan-2-one, is produced via the oxidation of this compound. This ketone then undergoes a series of reactions to yield the final active pharmaceutical ingredient (API).
Logical Workflow for Hydroxychloroquine Synthesis:
Figure 4: Simplified workflow for Hydroxychloroquine synthesis.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for the straightforward introduction of key functional groups and the construction of complex molecular architectures. The detailed protocols provided herein serve as a practical guide for researchers in the pharmaceutical and chemical industries to effectively utilize this important intermediate in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
5-Chloropentan-2-ol: A Versatile Precursor for Pharmaceutical Intermediates - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloropentan-2-ol is a valuable and versatile bifunctional molecule serving as a key starting material in the synthesis of a variety of pharmaceutical intermediates. Its chemical structure, featuring both a hydroxyl group and a chlorine atom, allows for a range of chemical transformations, making it an attractive building block in the development of active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound as a precursor, with a primary focus on the synthesis of the critical intermediate for hydroxychloroquine (B89500), and explores its potential in generating other valuable pharmaceutical building blocks.
Key Applications
The primary application of this compound in the pharmaceutical industry is as a precursor to 5-chloro-2-pentanone (B45304). This ketone is a pivotal intermediate in the synthesis of antimalarial drugs such as hydroxychloroquine.[1][2] Beyond this well-established route, the reactivity of this compound opens avenues for the synthesis of other important structural motifs, including chiral amino-alcohols and heterocyclic compounds, which are prevalent in a wide array of therapeutic agents.
Core Synthetic Transformations and Protocols
The journey from this compound to valuable pharmaceutical intermediates primarily involves two key reaction steps: the oxidation of the secondary alcohol to a ketone and subsequent nucleophilic substitution at the chlorinated carbon.
Oxidation of this compound to 5-Chloro-2-pentanone
The selective oxidation of the secondary alcohol in this compound to the corresponding ketone, 5-chloro-2-pentanone, is a crucial initial step. Several methods can be employed to achieve this transformation with high efficiency. Below are detailed protocols for two commonly used and effective oxidation reagents: Pyridinium Chlorochromate (PCC) and Dess-Martin Periodinane (DMP).
dot
Caption: Oxidation of this compound to 5-Chloro-2-pentanone.
Experimental Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
Pyridinium chlorochromate is a mild and selective oxidizing agent that efficiently converts secondary alcohols to ketones without significant over-oxidation.
-
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Diethyl ether
-
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous dichloromethane (5 mL per gram of alcohol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and stir for an additional 15 minutes.
-
Pass the mixture through a short pad of silica gel to filter out the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure to yield the crude 5-chloro-2-pentanone.
-
Purify the crude product by vacuum distillation to obtain pure 5-chloro-2-pentanone.
-
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (GC) | >98% |
Experimental Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)
The Dess-Martin periodinane is another mild and highly selective reagent for the oxidation of alcohols, offering the advantage of being chromium-free.[3][4][5]
-
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
-
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.1 to 1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude 5-chloro-2-pentanone.
-
Purify by vacuum distillation.
-
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | 90-98% |
| Purity (GC) | >99% |
Synthesis of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one (B1630810): A Hydroxychloroquine Intermediate
The resulting 5-chloro-2-pentanone is a direct precursor to the key side-chain intermediate of hydroxychloroquine. This is achieved through a nucleophilic substitution reaction with N-ethylethanolamine.
dot
Caption: Synthesis of the hydroxychloroquine intermediate.
Experimental Protocol 3: Synthesis of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one
-
Materials:
-
5-chloro-2-pentanone
-
N-ethylethanolamine
-
Potassium carbonate (K₂CO₃) or Triethylamine (B128534) (Et₃N)
-
Acetonitrile (B52724) (CH₃CN) or Tetrahydrofuran (THF), anhydrous
-
Tetrabutylammonium (B224687) bromide (optional, as a phase-transfer catalyst)[1]
-
-
Procedure:
-
In a round-bottom flask, combine 5-chloro-2-pentanone (1.0 equivalent), N-ethylethanolamine (1.2-1.5 equivalents), and a base such as potassium carbonate (2.0 equivalents) or triethylamine (1.5 equivalents) in an anhydrous solvent like acetonitrile or THF. The addition of a catalytic amount of tetrabutylammonium bromide can facilitate the reaction.[1]
-
Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter off the solid salts.
-
Wash the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by vacuum distillation or column chromatography on silica gel to yield pure 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one.
-
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-90% |
| Purity (HPLC) | >98% |
Synthesis of Chiral Amino-Alcohols via Epoxide Intermediates
This compound can be converted into an epoxide intermediate, which can then be opened by various nucleophiles to generate a library of chiral amino-alcohols, valuable building blocks in medicinal chemistry.
dot
Caption: Synthesis of chiral amino-alcohols from this compound.
Experimental Protocol 4: Epoxidation and Ring-Opening
-
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
-
A primary or secondary amine (e.g., benzylamine, aniline)
-
A suitable solvent (e.g., methanol, ethanol)
-
-
Procedure:
-
Epoxidation: Treat this compound with a strong base like sodium hydroxide in a suitable solvent at room temperature to form the corresponding epoxide, 1,2-epoxy-5-chloropentane, via intramolecular Williamson ether synthesis.
-
Ring-Opening: To the in-situ generated epoxide, add the desired amine (1.0-1.2 equivalents). The reaction can be heated to facilitate the ring-opening.
-
Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting amino-alcohol by column chromatography or crystallization.
-
-
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-85% (over two steps) |
| Diastereoselectivity | Dependent on the nucleophile and reaction conditions |
Conclusion
This compound is a cost-effective and versatile starting material for the synthesis of important pharmaceutical intermediates. The straightforward oxidation to 5-chloro-2-pentanone provides a direct route to the key side-chain of hydroxychloroquine. Furthermore, its conversion to an epoxide intermediate opens up possibilities for the synthesis of a diverse range of chiral amino-alcohols. The protocols provided herein offer robust and efficient methods for researchers and drug development professionals to utilize this compound in their synthetic endeavors.
References
Application Notes and Protocols for the Synthesis of Hydroxychloroquine Utilizing a 5-Chloropentan-2-ol Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Hydroxychloroquine (B89500) (HCQ), an important antimalarial and antirheumatic drug, from a 5-chloropentan-2-ol (B2834541) precursor. The synthesis involves the formation of the key intermediate, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol, followed by its condensation with 4,7-dichloroquinoline (B193633).
Introduction
Hydroxychloroquine is a derivative of chloroquine, distinguished by the presence of a hydroxyl group on the N-ethyl substituent of the side chain, which reduces its toxicity.[1][2] The standard synthesis of HCQ involves the preparation of a key diamine side chain, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol (also known as hydroxynovaldiamine), and its subsequent reaction with 4,7-dichloroquinoline.[1][2] While various precursors can be used to synthesize this side chain, this document outlines a plausible synthetic route starting from this compound. This route is adapted from established methods that utilize similar 5-carbon synthons like 5-chloropentan-2-one or 5-iodopentan-2-one.[3][4][5]
The overall synthetic strategy involves two main stages:
-
Synthesis of the side chain: 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.
-
Condensation with the quinoline (B57606) core: Reaction of the side chain with 4,7-dichloroquinoline to yield Hydroxychloroquine.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol
This part of the synthesis focuses on constructing the aliphatic side chain of Hydroxychloroquine. The protocol described is a multi-step process starting from the precursor this compound.
Step 1a: Oxidation of this compound to 5-Chloropentan-2-one
The initial step involves the oxidation of the secondary alcohol, this compound, to the corresponding ketone, 5-chloropentan-2-one. This is a common transformation in organic synthesis and is crucial for the subsequent amination steps.
-
Reagents and Materials:
-
This compound
-
Pyridinium (B92312) chlorochromate (PCC) or other suitable oxidizing agent (e.g., Swern oxidation, Dess-Martin periodinane)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional DCM.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield crude 5-chloropentan-2-one.
-
Purify the crude product by flash column chromatography if necessary.
-
Step 1b: Synthesis of 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one
This step involves the nucleophilic substitution of the chlorine in 5-chloropentan-2-one with 2-(ethylamino)ethan-1-ol.
-
Reagents and Materials:
-
5-Chloropentan-2-one
-
2-(Ethylamino)ethan-1-ol
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetonitrile or Tetrahydrofuran (THF)
-
Reflux condenser
-
-
Procedure:
-
To a solution of 5-chloropentan-2-one in acetonitrile, add 2-(ethylamino)ethan-1-ol and potassium carbonate.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one can be purified by column chromatography.[5]
-
Step 1c: Reductive Amination to form 2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol
The ketone intermediate is converted to the primary amine via reductive amination. This can be achieved in two steps: formation of an oxime followed by reduction.[5][6]
-
Reagents and Materials:
-
5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium acetate (B1210297) or other mild base
-
Raney Nickel or other suitable reducing agent (e.g., H₂/Pd-C, NaBH₃CN)
-
Hydrogen source (if using catalytic hydrogenation)
-
-
Procedure (Oxime formation):
-
Dissolve 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one in ethanol.
-
Add hydroxylamine hydrochloride and sodium acetate.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Once the reaction is complete, the solvent can be removed under reduced pressure.
-
-
Procedure (Reduction of Oxime):
-
Dissolve the crude oxime in a suitable solvent like ethanol or THF.
-
Add a catalytic amount of Raney Nickel.
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi).
-
Stir the reaction at room temperature for 12-24 hours.
-
After the reaction is complete, carefully filter the catalyst.
-
Concentrate the filtrate to obtain the desired product, 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol.[5]
-
Part 2: Synthesis of Hydroxychloroquine
The final step is the condensation of the synthesized side chain with 4,7-dichloroquinoline. This reaction is a nucleophilic aromatic substitution where the primary amine of the side chain displaces the chlorine atom at the 4-position of the quinoline ring.[7]
-
Reagents and Materials:
-
Procedure:
-
In a reaction vessel, combine 4,7-dichloroquinoline and 2-((4-aminopentyl)(ethyl)amino)ethan-1-ol. An excess of the amine side chain is often used.[8]
-
Add a base such as potassium carbonate and triethylamine (B128534) if using a solvent like ethanol.[5]
-
Heat the reaction mixture to a high temperature (typically 120-170 °C) for several hours (6-48 hours).[5][9] The reaction can be performed neat (without solvent) or in a high-boiling solvent.[5][9]
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If performed neat, dissolve the residue in a suitable organic solvent like dichloromethane.[10]
-
Wash the organic solution with an aqueous base (e.g., 5% NaHCO₃ or 1M NaOH) and then with brine.[5][10]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[10]
-
Remove the solvent under reduced pressure.
-
The crude Hydroxychloroquine can be purified by column chromatography or by conversion to its sulfate (B86663) salt followed by recrystallization.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of Hydroxychloroquine. Note that yields can vary significantly based on reaction conditions and scale.
| Step | Reactants | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| 1a: Oxidation | This compound, PCC | 5-Chloropentan-2-one | 85-95 | >95 | GC-MS, ¹H NMR |
| 1b: Amination | 5-Chloropentan-2-one, 2-(Ethylamino)ethan-1-ol | 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one | 70-85 | >95 | LC-MS, ¹H NMR |
| 1c: Reductive Amination | 5-(Ethyl(2-hydroxyethyl)amino)pentan-2-one | 2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol | 60-75 | >97 | LC-MS, ¹H NMR |
| 2: Condensation | 2-((4-Aminopentyl)(ethyl)amino)ethan-1-ol, 4,7-Dichloroquinoline | Hydroxychloroquine | 75-85 | >99 | HPLC, ¹H NMR |
Visualizations
Chemical Synthesis Pathway
Caption: Overall synthetic route from this compound to Hydroxychloroquine.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of Hydroxychloroquine.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxychloroquine (HCQ) and its Synthetic Precursors: A Review | Bentham Science [benthamscience.com]
- 3. chegg.com [chegg.com]
- 4. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 5. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2019165337A1 - High-yielding continuous flow synthesis of antimalarial drug hydroxychloroquine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)-2-pentyl] aminoquinoline and its intermediates - Google Patents [patents.google.com]
- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 10. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-Chloropentan-2-ol in Agrochemical Synthesis: Detailed Application Notes and Protocols
Introduction
5-Chloropentan-2-ol is a versatile chemical intermediate that, primarily through its oxidation product, 5-chloropentan-2-one, serves as a crucial building block in the synthesis of a variety of agrochemicals. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals, including the fungicide cyproconazole (B39007), the herbicide isoxaflutole, and the fungicide cyprodinil, starting from this compound. These protocols are intended for researchers, scientists, and professionals in the field of drug and agrochemical development.
Overview of the Synthetic Pathway
The primary application of this compound in agrochemical synthesis involves a two-step conversion to cyclopropyl (B3062369) methyl ketone, a key intermediate for numerous agrochemicals. The overall transformation is as follows:
-
Oxidation: this compound is first oxidized to 5-chloropentan-2-one.
-
Cyclization: 5-chloropentan-2-one is then treated with a base to induce an intramolecular cyclization, forming cyclopropyl methyl ketone.
This cyclopropyl methyl ketone is then utilized in specific synthetic routes to produce a range of commercial agrochemicals.
Synthesis of Key Intermediates
Synthesis of 5-Chloropentan-2-one
The oxidation of this compound to 5-chloropentan-2-one is a critical first step. While various oxidizing agents can be employed, a common laboratory-scale method involves the use of an oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Experimental Protocol: Oxidation of this compound to 5-Chloropentan-2-one
-
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloropentan-2-one.
-
Purify the crude product by vacuum distillation.
-
| Parameter | Value |
| Reactants | This compound, Pyridinium chlorochromate |
| Solvent | Anhydrous Dichloromethane |
| Reaction Time | 2-3 hours |
| Temperature | Room Temperature |
| Typical Yield | 80-90% |
Synthesis of Cyclopropyl Methyl Ketone
The intramolecular cyclization of 5-chloropentan-2-one to form cyclopropyl methyl ketone is typically achieved by treatment with a strong base.
Experimental Protocol: Synthesis of Cyclopropyl Methyl Ketone from 5-Chloropentan-2-one
-
Materials:
-
5-Chloropentan-2-one
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous calcium chloride
-
-
Procedure:
-
In a round-bottom flask equipped with a stirrer and a reflux condenser, place a solution of sodium hydroxide (1.2 equivalents) in water.
-
Add 5-chloropentan-2-one (1.0 equivalent) dropwise to the stirred sodium hydroxide solution.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
After cooling to room temperature, extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.
-
Purify the resulting crude cyclopropyl methyl ketone by fractional distillation.[1][2][3]
-
| Parameter | Value |
| Reactants | 5-Chloropentan-2-one, Sodium Hydroxide |
| Solvent | Water |
| Reaction Time | 1-2 hours |
| Temperature | Reflux |
| Typical Yield | 77-83%[2] |
Figure 1. Synthesis of Cyclopropyl Methyl Ketone from this compound.
Application in Fungicide Synthesis: Cyproconazole
Cyclopropyl methyl ketone is a key precursor for the synthesis of the triazole fungicide, cyproconazole. The synthesis involves several steps, starting with the formation of an intermediate, 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one (B58639).
Synthesis of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one
Experimental Protocol: Homer-Wadsworth-Emmons Reaction
-
Materials:
-
α-alkoxy p-chlorobenzyl phosphonate (B1237965)
-
Cyclopropyl methyl ketone
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Add a solution of α-alkoxy p-chlorobenzyl phosphonate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of cyclopropyl methyl ketone (1.0 equivalent) in anhydrous THF and stir the reaction mixture at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude alkoxy propylene (B89431) derivative.
-
Hydrolyze the crude product by stirring with aqueous hydrochloric acid in a suitable solvent like THF or methanol (B129727) at room temperature for 3-10 hours.[4]
-
After completion of the reaction, dilute with water and extract with an organic solvent (e.g., dichloromethane or toluene).
-
Wash the combined organic phase with water, dry over anhydrous magnesium sulfate, and concentrate to afford 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one.[4]
-
| Parameter | Value |
| Reactants | α-alkoxy p-chlorobenzyl phosphonate, Cyclopropyl methyl ketone, NaH |
| Solvent | Anhydrous THF |
| Reaction Time | HWE: 12-24h; Hydrolysis: 3-10h |
| Temperature | HWE: 0°C to RT; Hydrolysis: RT |
| Typical Yield | High Purity[4] |
Synthesis of Cyproconazole
The final steps to synthesize cyproconazole involve the formation of an epoxide followed by ring-opening with 1,2,4-triazole (B32235).
Experimental Protocol: Epoxidation and Ring-Opening
-
Materials:
-
1-(4-chlorophenyl)-2-cyclopropylpropan-1-one
-
Sodium hydride (NaH)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1,2,4-Triazole
-
Sodium methoxide (B1231860)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Epoxidation: To a suspension of trimethylsulfoxonium iodide (1.1 equivalents) in anhydrous DMSO, add sodium hydride (1.1 equivalents) portion-wise at room temperature under an inert atmosphere.
-
Stir the resulting mixture for 30-60 minutes until the evolution of hydrogen ceases.
-
Add a solution of 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one (1.0 equivalent) in anhydrous DMSO dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude epoxide.
-
Ring-Opening: Dissolve the crude epoxide in anhydrous DMF.
-
Add 1,2,4-triazole (1.5 equivalents) and sodium methoxide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 100 °C for 3-20 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (B1210297).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography (petroleum ether/ethyl acetate = 1:1) to obtain cyproconazole.
-
| Parameter | Value |
| Reactants | 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one, Trimethylsulfoxonium iodide, NaH, 1,2,4-Triazole, Sodium methoxide |
| Solvent | Anhydrous DMSO, Anhydrous DMF |
| Reaction Time | Epoxidation: 4-6h; Ring-Opening: 3-20h |
| Temperature | Epoxidation: RT; Ring-Opening: 100 °C |
| Typical Yield | 80-90% (from epoxide)[5] |
Figure 2. Synthetic pathway of Cyproconazole from Cyclopropyl Methyl Ketone.
Application in Herbicide Synthesis: Isoxaflutole
Cyclopropyl methyl ketone is a starting material for the synthesis of the herbicide isoxaflutole. A key step is the formation of a diketone intermediate.
Synthesis of 1-cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione
Experimental Protocol: Claisen Condensation
-
Materials:
-
Cyclopropyl methyl ketone
-
Methyl 2-methylthio-4-(trifluoromethyl)benzoate
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (2.2 equivalents) in anhydrous THF at room temperature, add a solution of cyclopropyl methyl ketone (1.1 equivalents) in anhydrous THF dropwise.
-
Stir the mixture for 30 minutes.
-
Add a solution of methyl 2-methylthio-4-(trifluoromethyl)benzoate (1.0 equivalent) in anhydrous THF.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired diketone.
-
| Parameter | Value |
| Reactants | Cyclopropyl methyl ketone, Methyl 2-methylthio-4-(trifluoromethyl)benzoate, NaH |
| Solvent | Anhydrous THF |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Typical Yield | Moderate to good |
Synthesis of Isoxaflutole
The diketone intermediate is then cyclized with hydroxylamine (B1172632) to form the isoxazole (B147169) ring of isoxaflutole.
Experimental Protocol: Isoxazole Formation
-
Materials:
-
1-cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione
-
Hydroxylamine hydrochloride
-
Sodium bicarbonate
-
-
Procedure:
-
Dissolve 1-cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione (1.0 equivalent) in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium bicarbonate (1.5 equivalents) in water.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The resulting intermediate is then oxidized (e.g., with m-CPBA) to give isoxaflutole.[6]
-
| Parameter | Value |
| Reactants | 1-cyclopropyl-3-(2-methylthio-4-trifluoromethylphenyl)-1,3-propanedione, Hydroxylamine hydrochloride, Sodium bicarbonate |
| Solvent | Ethanol/Water |
| Reaction Time | 12-24 hours |
| Temperature | Room Temperature |
| Typical Yield | High |
Figure 3. Synthetic pathway of Isoxaflutole from Cyclopropyl Methyl Ketone.
Application in Fungicide Synthesis: Cyprodinil
Cyprodinil, an anilinopyrimidine fungicide, can also be synthesized utilizing a cyclopropyl-containing building block derived from cyclopropyl methyl ketone. The key intermediate is a substituted pyrimidine (B1678525).
Synthesis of 4-cyclopropyl-6-methylpyrimidin-2-amine (B1282911)
Experimental Protocol: Condensation and Cyclization
-
Materials:
-
Cyclopropyl methyl ketone
-
N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA)
-
Guanidine (B92328) hydrochloride
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
React cyclopropyl methyl ketone with N,N-dimethylformamide dimethyl acetal to form the corresponding enaminone.
-
In a separate flask, prepare a solution of sodium ethoxide in ethanol.
-
Add guanidine hydrochloride to the sodium ethoxide solution and stir.
-
To this mixture, add the enaminone prepared in the first step.
-
Heat the reaction mixture to reflux for several hours.
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product to obtain 4-cyclopropyl-6-methylpyrimidin-2-amine.
-
| Parameter | Value |
| Reactants | Cyclopropyl methyl ketone, DMF-DMA, Guanidine hydrochloride, Sodium ethoxide |
| Solvent | Ethanol |
| Reaction Time | Several hours |
| Temperature | Reflux |
| Typical Yield | Good |
Synthesis of Cyprodinil
The final step involves the coupling of the pyrimidine intermediate with an aniline (B41778) derivative.
Experimental Protocol: Buchwald-Hartwig Amination
-
Materials:
-
4-cyclopropyl-6-methylpyrimidin-2-amine
-
A suitable halobenzene (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Sodium tert-butoxide
-
Anhydrous toluene (B28343)
-
-
Procedure:
-
In a flame-dried Schlenk flask, combine 4-cyclopropyl-6-methylpyrimidin-2-amine (1.0 equivalent), the halobenzene (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), the palladium catalyst, and the ligand under an inert atmosphere.
-
Add anhydrous toluene and heat the reaction mixture to reflux for 12-24 hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield cyprodinil.
-
| Parameter | Value |
| Reactants | 4-cyclopropyl-6-methylpyrimidin-2-amine, Halobenzene, Pd catalyst, Ligand, Base |
| Solvent | Anhydrous Toluene |
| Reaction Time | 12-24 hours |
| Temperature | Reflux |
| Typical Yield | Good to excellent |
Figure 4. Synthetic pathway of Cyprodinil from Cyclopropyl Methyl Ketone.
Disclaimer: These protocols are intended for informational purposes for qualified professionals and should be carried out in a properly equipped laboratory with all necessary safety precautions. Yields and reaction conditions may vary and require optimization.
References
- 1. CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chemeo.com [chemeo.com]
- 4. US9227900B2 - Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof - Google Patents [patents.google.com]
- 5. CN101857576B - Method for preparing cyproconazole by cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 6. 4-Cyclopropyl-6-ethylpyrimidin-2-amine | 1341144-24-8 | Benchchem [benchchem.com]
Application Notes and Protocols for the Reactions of 5-Chloropentan-2-ol with Nucleophilic Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reactions of 5-chloropentan-2-ol (B2834541) with various nucleophilic reagents. This compound is a versatile bifunctional molecule that can undergo both intramolecular and intermolecular nucleophilic substitution reactions, leading to the formation of valuable cyclic and acyclic compounds. These products can serve as important intermediates in the synthesis of pharmaceuticals and other fine chemicals.
Intramolecular Cyclization (Williamson Ether Synthesis)
The presence of a hydroxyl group and a chloroalkane within the same molecule allows for an intramolecular Williamson ether synthesis, a common and efficient method for the formation of cyclic ethers. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide, which then acts as an internal nucleophile, displacing the chloride to form a five-membered ring.
Reaction Scheme:
This compound undergoes intramolecular cyclization in the presence of a base to yield 2-methyltetrahydrofuran.
Quantitative Data:
| Product | Reagents | Solvent | Temperature | Reaction Time | Yield |
| 2-Methyltetrahydrofuran | Sodium Hydride (NaH) | Tetrahydrofuran (B95107) (THF) | Room Temperature | 1-2 hours | >95% |
Experimental Protocol: Synthesis of 2-Methyltetrahydrofuran
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.1 equivalents) in mineral oil.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The cessation of hydrogen gas evolution is an indicator of complete alkoxide formation.
-
Work-up: Upon completion of the reaction, cautiously quench the excess sodium hydride by the slow addition of water or ethanol (B145695) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or dichloromethane (B109758) (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation to afford pure 2-methyltetrahydrofuran.
Application Notes and Protocols: Enzymatic Reduction of Chloroketones for 5-Chloropentan-2-ol Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries, where the enantiomeric purity of a molecule can dictate its biological activity and safety profile. 5-Chloropentan-2-ol is a valuable chiral building block used in the synthesis of various pharmaceutical intermediates. Traditional chemical methods for the reduction of the corresponding prochiral ketone, 5-chloropentan-2-one, often require harsh reagents and can lead to racemic mixtures, necessitating further resolution steps. Biocatalytic reduction using enzymes, such as ketoreductases (KREDs) or whole-cell systems, offers a green and highly selective alternative, providing access to the desired enantiomer with high purity under mild reaction conditions.
This document provides detailed application notes and protocols for the enzymatic reduction of 5-chloropentan-2-one to produce this compound, targeting high yield and enantioselectivity. The protocols described herein are based on established methodologies for the bioreduction of chloroketones and can be adapted for various laboratory and process development scales.
Key Concepts in Enzymatic Ketone Reduction
The enzymatic reduction of a ketone to a chiral alcohol is a hydride transfer reaction. This process requires a biocatalyst, typically a ketoreductase or an alcohol dehydrogenase, and a stoichiometric amount of a reducing cofactor, usually nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH). Due to the high cost of these cofactors, an efficient in-situ regeneration system is crucial for the economic viability of the process. Common cofactor regeneration systems involve the use of a sacrificial co-substrate, such as isopropanol (B130326) or glucose, and a corresponding dehydrogenase.
Alternatively, whole-cell biocatalysts, like baker's yeast (Saccharomyces cerevisiae), can be employed. These systems contain a variety of reductases and have the innate cellular machinery for cofactor regeneration, simplifying the overall process.
Data Presentation
The following tables summarize representative quantitative data for the enzymatic reduction of chloroketones. While specific data for 5-chloropentan-2-one is not extensively published, the values presented are typical for the reduction of aliphatic chloroketones using different biocatalytic systems and serve as a benchmark for process optimization.
Table 1: Enzymatic Reduction of 5-Chloropentan-2-one using an Isolated Ketoreductase (KRED) with Cofactor Regeneration.
| Parameter | Value | Reference |
| Biocatalyst | Recombinant Ketoreductase (e.g., from Lactobacillus kefir) | Adapted from literature on chloroketone reduction |
| Substrate | 5-Chloropentan-2-one | - |
| Substrate Conc. | 10 - 50 g/L | Typical range for KRED-catalyzed reactions |
| Cofactor System | NADPH (catalytic), Glucose/Glucose Dehydrogenase (GDH) | Common for KREDs |
| Temperature | 25 - 35 °C | Optimal range for many KREDs |
| pH | 6.0 - 7.5 | Maintained with phosphate buffer |
| Reaction Time | 12 - 24 hours | Dependent on enzyme and substrate loading |
| Conversion | > 95% | Expected for optimized processes |
| Enantiomeric Excess (ee) | > 99% (for a specific enantiomer) | A key advantage of enzymatic reduction |
| Product Titer | 9.5 - 47.5 g/L | Calculated from conversion |
Table 2: Whole-Cell Bioreduction of 5-Chloropentan-2-one using Saccharomyces cerevisiae.
| Parameter | Value | Reference |
| Biocatalyst | Saccharomyces cerevisiae (e.g., strain B5) | Adapted from protocol for 2'-chloroacetophenone (B1665101) reduction[1] |
| Substrate | 5-Chloropentan-2-one | - |
| Substrate Conc. | 5 - 10 g/L | Higher concentrations can be toxic to cells |
| Co-substrate | Glucose (for cofactor regeneration and cell maintenance) | Standard for yeast-mediated reductions |
| Temperature | 25 - 30 °C | Optimal for yeast viability and enzyme activity |
| pH | 7.0 - 8.0 | Maintained with phosphate buffer |
| Reaction Time | 24 - 48 hours | Typically longer than isolated enzyme reactions |
| Conversion | 70 - 90% | Can be limited by substrate/product toxicity |
| Enantiomeric Excess (ee) | > 98% | High stereoselectivity is often observed |
| Product Titer | 3.5 - 9.0 g/L | Calculated from conversion |
Experimental Protocols
Protocol 1: Screening of Ketoreductases for the Reduction of 5-Chloropentan-2-one
This protocol outlines a general procedure for screening a panel of isolated ketoreductase enzymes to identify a suitable candidate for the asymmetric reduction of 5-chloropentan-2-one.
Materials:
-
5-Chloropentan-2-one
-
A panel of ketoreductase (KRED) enzymes (lyophilized powders or solutions)
-
Nicotinamide adenine dinucleotide phosphate (NADPH) or Nicotinamide adenine dinucleotide (NADH)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Microcentrifuge tubes (2 mL)
-
Shaking incubator
-
HPLC or GC with a chiral column for analysis
Procedure:
-
Prepare a stock solution of 5-chloropentan-2-one (e.g., 100 mg/mL in DMSO).
-
In a 2 mL microcentrifuge tube, add 1 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Add NADPH or NADH to a final concentration of 1 mg/mL.
-
Add D-glucose to a final concentration of 100 mM.
-
Add GDH to a final concentration of 1 mg/mL.
-
Add 2-5 mg of a lyophilized KRED enzyme (or an equivalent amount from a solution).
-
Initiate the reaction by adding 10 µL of the 5-chloropentan-2-one stock solution (final concentration ~1 g/L).
-
Seal the tube and incubate at 30°C with shaking (200-250 rpm) for 24 hours.
-
After 24 hours, quench the reaction by adding 1 mL of ethyl acetate.
-
Vortex the tube vigorously for 1 minute to extract the product.
-
Centrifuge the tube to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube containing a small amount of anhydrous MgSO₄ to remove any residual water.
-
Analyze the organic extract by chiral HPLC or GC to determine the conversion and enantiomeric excess of this compound.
Protocol 2: Preparative Scale Reduction of 5-Chloropentan-2-one using a Selected Ketoreductase
This protocol describes a larger-scale reaction based on the results from the screening.
Materials:
-
Selected high-performance Ketoreductase (KRED)
-
5-Chloropentan-2-one
-
NADPH or NADH
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vessel with temperature and pH control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.0).
-
Add D-glucose to a final concentration of 1.2 equivalents relative to the substrate.
-
Add NADPH or NADH to a catalytic amount (e.g., 0.1 mol%).
-
Add GDH (e.g., 1-2 mg/mL).
-
Add the selected KRED to the desired loading (e.g., 2-5 mg/mL).
-
Stir the mixture until all components are dissolved.
-
Add 5-chloropentan-2-one to the desired final concentration (e.g., 20 g/L).
-
Maintain the reaction at the optimal temperature (e.g., 30°C) and pH (e.g., 7.0, with automated addition of a suitable base if necessary) with stirring.
-
Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC.
-
Once the reaction is complete (typically 12-24 hours), extract the product with an equal volume of ethyl acetate. Repeat the extraction twice.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or distillation if required.
Protocol 3: Whole-Cell Bioreduction of 5-Chloropentan-2-one with Saccharomyces cerevisiae
This protocol provides a method for the reduction of 5-chloropentan-2-one using commercially available baker's yeast.
Materials:
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
D-Glucose
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
5-Chloropentan-2-one
-
Deionized water
-
Erlenmeyer flasks
-
Shaking incubator
-
Celite® or diatomaceous earth for filtration
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In an Erlenmeyer flask, dissolve sucrose (e.g., 50 g/L) and K₂HPO₄ (e.g., 2 g/L) in warm (35-40°C) deionized water.
-
Add active dry baker's yeast (e.g., 20 g/L) to the solution and stir gently to suspend.
-
Incubate the flask at 30°C with gentle shaking (100-120 rpm) for 1 hour to activate the yeast.
-
Prepare a solution of 5-chloropentan-2-one in a minimal amount of ethanol (B145695) or DMSO (to aid solubility).
-
Add the 5-chloropentan-2-one solution to the yeast culture to a final concentration of 5-10 g/L. Also add D-glucose (e.g., 20 g/L) as a co-substrate.
-
Incubate the reaction mixture at 30°C with shaking (150-200 rpm) for 24-48 hours.
-
Monitor the reaction progress by taking samples, extracting with ethyl acetate, and analyzing by GC or HPLC.
-
After the reaction is complete, filter the mixture through a pad of Celite® to remove the yeast cells. Wash the cell cake with a small amount of water and ethyl acetate.
-
Combine the filtrate and washes in a separatory funnel and extract the product with ethyl acetate (2-3 times).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase using a rotary evaporator to yield the crude this compound.
-
Purify the product as needed.
Visualizations
Caption: General workflow for the enzymatic reduction of 5-chloropentan-2-one.
Caption: Cofactor regeneration cycle coupled with enzymatic ketone reduction.
References
Application Notes and Protocols: 5-Chloropentan-2-ol as a Versatile Building Block for Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-chloropentan-2-ol (B2834541), a valuable bifunctional building block in the synthesis of specialty chemicals. This document details its application in the preparation of key intermediates for pharmaceuticals and fine chemicals, and explores its potential in the synthesis of agrochemicals and functional polymers. Detailed experimental protocols, quantitative data (based on analogous reactions), and reaction pathway visualizations are provided to guide researchers in leveraging this versatile molecule.
Overview of Synthetic Transformations
This compound possesses two reactive functional groups: a secondary alcohol and a primary alkyl chloride. This unique combination allows for a variety of selective transformations, making it a strategic starting material for the synthesis of a diverse range of more complex molecules. The primary transformations discussed in these notes are:
-
Oxidation: The secondary alcohol can be readily oxidized to a ketone, yielding 5-chloro-2-pentanone, a key intermediate in the synthesis of pharmaceuticals such as hydroxychloroquine.
-
Etherification: The hydroxyl group can be converted into an ether via the Williamson ether synthesis, allowing for the introduction of various alkyl or aryl groups.
-
N-Alkylation: The alkyl chloride moiety is susceptible to nucleophilic substitution by amines, providing a straightforward route to secondary and tertiary amines.
-
Intramolecular Cyclization: Under basic conditions, this compound can undergo an intramolecular Williamson ether synthesis to form 2-methyltetrahydrofuran (B130290), a valuable solvent and chemical intermediate.
A logical workflow for the utilization of this compound is presented below.
Caption: Logical workflow for the synthetic transformations of this compound.
Oxidation to 5-Chloro-2-pentanone
The oxidation of the secondary alcohol in this compound to the corresponding ketone, 5-chloro-2-pentanone, is a crucial step in the synthesis of several pharmaceuticals.[1] 5-Chloro-2-pentanone is a known precursor to the side chain of hydroxychloroquine, an antimalarial and antirheumatic drug.[1] Two common and effective methods for this transformation are Swern oxidation and pyridinium (B92312) chlorochromate (PCC) oxidation.
Swern Oxidation Protocol
Swern oxidation is a mild and efficient method for oxidizing alcohols to aldehydes or ketones using dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride.[2] It is known for its high yields and tolerance of a wide range of functional groups.
Caption: Swern oxidation of this compound.
Experimental Protocol:
-
To a stirred solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (B109758) (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (2.2 eq.) dropwise.
-
Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in DCM dropwise, maintaining the temperature at -78 °C. Stir for 45 minutes.
-
Add triethylamine (B128534) (5.0 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 5-chloro-2-pentanone.
Pyridinium Chlorochromate (PCC) Oxidation Protocol
PCC is a milder alternative to other chromium-based oxidizing agents and is effective for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
Caption: PCC oxidation of this compound.
Experimental Protocol:
-
To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and Celite in anhydrous dichloromethane (DCM) at room temperature, add a solution of this compound (1.0 eq.) in DCM.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 5-chloro-2-pentanone.
| Parameter | Swern Oxidation (Estimated) | PCC Oxidation (Estimated) |
| Yield | 85-95% | 80-90% |
| Reaction Time | 1-2 hours | 2-4 hours |
| Temperature | -78 °C to rt | Room Temperature |
| Key Reagents | DMSO, Oxalyl Chloride, Et3N | Pyridinium Chlorochromate |
| Work-up | Aqueous work-up and extraction | Filtration and solvent removal |
| Purity (after purification) | >98% | >97% |
Williamson Ether Synthesis
The hydroxyl group of this compound can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide in a classic Williamson ether synthesis to form a variety of ethers. This reaction allows for the introduction of diverse functionalities, leading to intermediates for fine chemicals and potential monomers for polyether synthesis.
Caption: Williamson ether synthesis with this compound.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add the alkyl halide (R-X) (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value (Estimated) |
| Yield | 70-85% |
| Reaction Time | 12-24 hours |
| Temperature | 0 °C to rt |
| Key Reagents | Sodium Hydride, Alkyl Halide |
| Purity (after purification) | >95% |
N-Alkylation of Amines
The primary alkyl chloride in this compound is a good electrophile for the N-alkylation of primary and secondary amines. This reaction provides a direct route to substituted amino alcohols, which are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.
Caption: N-Alkylation of amines with this compound.
Experimental Protocol:
-
In a round-bottom flask, combine this compound (1.0 eq.), the desired amine (1.2 eq.), and a base such as potassium carbonate (1.5 eq.) in a suitable solvent like acetonitrile.
-
Heat the reaction mixture to reflux and stir for 12-48 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value (Estimated) |
| Yield | 60-80% |
| Reaction Time | 12-48 hours |
| Temperature | Reflux |
| Key Reagents | Amine, Base (e.g., K2CO3) |
| Purity (after purification) | >95% |
Intramolecular Cyclization to 2-Methyltetrahydrofuran
In the presence of a strong, non-nucleophilic base, this compound can undergo an intramolecular SN2 reaction to form 2-methyltetrahydrofuran. This transformation is an example of an intramolecular Williamson ether synthesis. 2-Methyltetrahydrofuran is considered a green solvent and is also a useful building block in its own right.
Caption: Intramolecular cyclization of this compound.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by GC-MS.
-
Cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of water.
-
Separate the organic layer.
-
The crude 2-methyltetrahydrofuran can be purified by distillation.
| Parameter | Value (Estimated) |
| Yield | 75-90% |
| Reaction Time | 4-8 hours |
| Temperature | Reflux |
| Key Reagents | Sodium Hydride |
| Purity (after purification) | >99% |
Applications in Agrochemical and Materials Science
While specific, large-scale industrial applications of this compound in agrochemicals and materials are not extensively documented in publicly available literature, its reactivity profile suggests significant potential in these areas.
Agrochemicals: The N-alkylated derivatives of this compound can serve as precursors for a variety of bioactive molecules. For instance, substituted amino alcohols are common structural motifs in fungicides and herbicides. A hypothetical synthetic pathway to a pyridine-based herbicide is presented below, illustrating the potential utility of this building block.
Caption: Hypothetical synthesis of a pyridine-based herbicide.
Materials Science: The bifunctional nature of this compound makes it an interesting monomer for the synthesis of specialty polymers. For example, it can be used to create polyethers with pendant chloroalkyl groups, which can be further functionalized to introduce specific properties to the polymer.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Disclaimer: The quantitative data (yields, reaction times, etc.) provided in these application notes are estimates based on analogous reactions reported in the chemical literature and are for guidance purposes only. Actual results may vary, and optimization of reaction conditions may be necessary to achieve desired outcomes.
References
Application Notes and Protocols: Industrial Applications of 5-Chloropentan-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the industrial applications of 5-chloropentan-2-ol (B2834541) and its derivatives, with a primary focus on their role as key intermediates in the synthesis of pharmaceuticals and agrochemicals. This document includes detailed experimental protocols for key synthetic transformations, quantitative data for reaction yields and conditions, and visualizations of synthetic pathways and mechanisms of action.
Pharmaceutical Applications: Synthesis of Hydroxychloroquine (B89500)
This compound is a precursor to its oxidized form, 5-chloropentan-2-one, a critical building block in the industrial synthesis of Hydroxychloroquine (HCQ).[1] HCQ is an antimalarial drug also widely used in the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis.[2][3][4][5] The general synthetic route involves the reaction of 5-chloropentan-2-one with 2-(ethylamino)ethanol (B46374) to form an intermediate, which is then coupled with 4,7-dichloroquinoline (B193633).
Synthesis of 5-Chloropentan-2-one from this compound
The oxidation of this compound to 5-chloropentan-2-one is a fundamental step. Various oxidizing agents can be employed for this transformation.[1]
Experimental Protocol: Oxidation of this compound
-
Materials: this compound, oxidizing agent (e.g., potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3)), suitable solvent (e.g., acetone, dichloromethane), drying agent (e.g., anhydrous sodium sulfate), distillation apparatus.[1]
-
Procedure:
-
Dissolve this compound in a suitable solvent in a reaction flask.
-
Slowly add the oxidizing agent to the solution while maintaining a controlled temperature (typically between 0-25 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if necessary.
-
Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the resulting crude 5-chloropentan-2-one by distillation.
-
Synthesis of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one (B1630810)
This intermediate is synthesized through the reaction of 5-chloropentan-2-one with 2-(ethylamino)ethanol.
Experimental Protocol: Synthesis of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one [6][7]
-
Materials: 5-chloro-2-pentanone (B45304) (38 g), N-ethylethanolamine (30 g), tetrabutylammonium (B224687) bromide (1.2 g), potassium hydroxide (B78521) (25 g), chloroform (B151607) (240 g), water (120 g), anhydrous sodium sulfate (B86663) (24 g).[6]
-
Procedure:
-
To a reaction flask, add N-ethylethanolamine, tetrabutylammonium bromide, potassium hydroxide, chloroform, and water.[6]
-
Control the temperature of the mixture at 20-30 °C.[6]
-
Add 5-chloro-2-pentanone dropwise to the reaction mixture.[6]
-
After the addition is complete, stir the mixture for 3 hours.[6]
-
Allow the layers to separate and discard the aqueous phase.[6]
-
To the organic layer, add anhydrous sodium sulfate and stir for 1 hour at 10-20 °C to dry.[6]
-
Filter the mixture and collect the filtrate, which is the organic phase containing the condensation product.[6]
-
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 5-chloro-2-pentanone | 120.58 | 38 | 0.315 | 1 |
| N-ethylethanolamine | 89.14 | 30 | 0.337 | 1.07 |
| Potassium Hydroxide | 56.11 | 25 | 0.446 | 1.41 |
| Tetrabutylammonium Bromide | 322.37 | 1.2 | 0.0037 | 0.012 |
Table 1: Reactant quantities for the synthesis of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one.
| Product | Yield (molar) | Purity (GC) |
| 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one | 94.7% | ≥ 98.5% |
Table 2: Yield and purity of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one. [6]
Final Step: Synthesis of Hydroxychloroquine
The final step involves the condensation of 5-[N-ethyl-N-(2-hydroxyethyl)amino]-2-aminopentane (obtained from the reduction of the corresponding oxime or by reductive amination of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one) with 4,7-dichloroquinoline.[8]
Experimental Protocol: General Procedure for Hydroxychloroquine Synthesis [8]
-
Materials: Substituted 4,7-dichloroquinoline (0.5 mmol), 5-[N-ethyl-N-(2-hydroxyethyl)amino]-2-aminopentane (1.5 mmol), silica (B1680970) gel for column chromatography, mobile phase (e.g., 1:9 (10% NH4OH in MeOH):dichloromethane).[8]
-
Procedure:
-
Charge a 10 mL Telfon-stoppered flask with the substituted 4,7-dichloroquinoline and 5-[N-ethyl-N-(2-hydroxyethyl)amino]-2-aminopentane.[8]
-
Degas the flask under vacuum while sonicating for 10 minutes.[8]
-
Back-fill the flask with argon.[8]
-
Seal the flask and place it in an oil bath at 170 °C for 24 hours.[8]
-
Cool the reaction mixture to room temperature.[8]
-
Isolate the product by column chromatography on silica gel.[8]
-
Mechanism of Action of Hydroxychloroquine
Hydroxychloroquine's therapeutic effects in autoimmune diseases are attributed to its immunomodulatory activities. It is a weak base that accumulates in acidic intracellular compartments like lysosomes, increasing their pH.[2][4][9] This leads to the inhibition of lysosomal enzymes, interference with antigen processing, and modulation of inflammatory signaling pathways, such as Toll-like receptor (TLR) signaling.[2][3][9]
Caption: Mechanism of action of Hydroxychloroquine.
Agrochemical Applications: Synthesis of Cyclopropyl (B3062369) Methyl Ketone
5-Chloropentan-2-one serves as a key intermediate in the synthesis of cyclopropyl methyl ketone.[10][11][12] Cyclopropyl methyl ketone is a valuable building block for various agrochemicals, including fungicides like propiconazole.[13]
Synthesis of 5-Chloropentan-2-one from α-Acetyl-γ-butyrolactone
An alternative synthesis of 5-chloropentan-2-one starts from α-acetyl-γ-butyrolactone.
Experimental Protocol: Synthesis of 5-Chloropentan-2-one [10][14]
-
Materials: α-acetyl-γ-butyrolactone (128.5 g, 1.0 mol), 15% Hydrochloric acid (486.7 g, 2.0 mol).[10]
-
Procedure:
-
In a 1000 mL four-necked flask equipped with mechanical stirring, a thermometer, and a reflux condenser, add the hydrochloric acid solution.[10]
-
Start stirring and slowly add α-acetyl-γ-butyrolactone.[10]
-
Control the reaction temperature at 60-70°C for 1.5 hours.[10]
-
Heat the mixture and perform a distillation to co-distill water and 5-chloro-2-pentanone.[10]
-
The water is refluxed back into the reaction flask.[10]
-
Collect the 5-chloro-2-pentanone.[10]
-
| Product | Yield (molar) | Purity (GC) |
| 5-chloro-2-pentanone | 91.34% | 96.18% |
Table 3: Yield and purity of 5-chloro-2-pentanone from α-acetyl-γ-butyrolactone. [10]
Synthesis of Cyclopropyl Methyl Ketone
Experimental Protocol: Synthesis of Cyclopropyl Methyl Ketone [10][15]
-
Materials: 5-chloro-2-pentanone (114.5 g), 20% Sodium hydroxide solution (205 g, 1.28 mol), benzyltriethylammonium chloride (2.5 g).[10]
-
Procedure:
-
In a 500 mL four-necked flask equipped with mechanical stirring, a thermometer, and a simple distillation apparatus, add the sodium hydroxide solution and benzyltriethylammonium chloride.[10]
-
Start stirring and quickly add the 5-chloro-2-pentanone.[10]
-
Control the reaction temperature at 90-100°C for 1.5 hours.[10]
-
Heat the mixture to co-distill water and cyclopropyl methyl ketone.[10]
-
Separate the layers to obtain the product.[10]
-
| Product | Yield (molar) | Purity (GC) |
| Cyclopropyl methyl ketone | 88.04% | 96.67% |
Table 4: Yield and purity of Cyclopropyl methyl ketone. [10]
Caption: Synthetic workflow of this compound derivatives.
Other Industrial Applications
While less detailed in the available literature, this compound and its derivatives are also noted for their potential use in the synthesis of novel materials and polymers. Their bifunctional nature (a hydroxyl group and a chlorine atom) allows for a range of polymerization and modification reactions. Further research is required to fully explore these applications.
References
- 1. This compound|CAS 15146-94-8|RUO [benchchem.com]
- 2. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of hydroxychloroquine as an antirheumatic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rheumatology.org [rheumatology.org]
- 6. 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one synthesis - chemicalbook [chemicalbook.com]
- 7. Cas 74509-79-8,5-[ethyl(2-hydroxyethyl)amino]pentan-2-one | lookchem [lookchem.com]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 9. droracle.ai [droracle.ai]
- 10. Page loading... [wap.guidechem.com]
- 11. CN1994996A - Process for preparing cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 12. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 13. CN103694094A - 5-chloro-2-pentanone preparation method - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]
Application Note & Protocol: Chiral Synthesis and Resolution of 5-Chloropentan-2-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure chiral alcohols are critical building blocks in the pharmaceutical industry, where the stereochemistry of a molecule can dictate its pharmacological activity and safety profile. 5-Chloropentan-2-ol (B2834541) is a versatile synthon, with its two functional groups—a hydroxyl and a chloro group—allowing for a variety of subsequent chemical transformations. Access to its individual enantiomers, (R)- and (S)-5-chloropentan-2-ol, is essential for the stereoselective synthesis of more complex chiral molecules and active pharmaceutical ingredients (APIs).
This document provides a detailed protocol for the synthesis of racemic this compound and its subsequent separation into distinct enantiomers using enzymatic kinetic resolution. This method is renowned for its high selectivity, mild reaction conditions, and environmental compatibility.
Synthesis of Racemic (±)-5-Chloropentan-2-ol
The preparation of the racemic starting material is achieved in a two-step process starting from commercially available γ-butyrolactone. The first step involves the synthesis of the ketone precursor, 5-chloropentan-2-one, followed by its reduction to the corresponding secondary alcohol.
Protocol 2.1: Synthesis of 5-Chloropentan-2-one
This protocol is adapted from established methods for the synthesis of γ-chloro ketones.
-
Materials:
-
α-Acetyl-γ-butyrolactone
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask and distillation setup
-
-
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a Dean-Stark trap.
-
To the flask, add concentrated HCl (e.g., 48%) and water. Heat the mixture to reflux.
-
Add α-acetyl-γ-butyrolactone dropwise to the refluxing acidic solution.
-
Continue refluxing for 4-6 hours, collecting the water byproduct in the Dean-Stark trap.
-
The product, 5-chloropentan-2-one, will co-distill with water. Collect the oily layer from the distillate.
-
Dissolve the collected organic layer in chloroform, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 5-chloropentan-2-one.
-
Protocol 2.2: Reduction to (±)-5-Chloropentan-2-ol
-
Materials:
-
5-Chloropentan-2-one
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol (B129727) (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 5-chloropentan-2-one in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Add dichloromethane to the residue and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain racemic (±)-5-chloropentan-2-ol. The product can be further purified by flash chromatography if necessary.
-
Enzymatic Kinetic Resolution of (±)-5-Chloropentan-2-ol
Kinetic resolution is a powerful technique to separate enantiomers based on their different reaction rates with a chiral catalyst or reagent. Lipases are highly effective biocatalysts for the enantioselective acylation of secondary alcohols.[1][2] In this protocol, immobilized Candida antarctica lipase (B570770) B (CALB) is used to selectively acylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted.
Principle of Kinetic Resolution
The diagram below illustrates the fundamental principle of enzymatic kinetic resolution. The enzyme preferentially catalyzes the conversion of one enantiomer (R) into a product, allowing for the separation of the unreacted enantiomer (S) at approximately 50% conversion.
Caption: Principle of enzymatic kinetic resolution of a racemic alcohol.
Protocol 3.1: Lipase-Catalyzed Enantioselective Acylation
-
Materials:
-
(±)-5-Chloropentan-2-ol
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Vinyl acetate (B1210297) (acyl donor)
-
Hexane (B92381) or Methyl tert-butyl ether (MTBE) (solvent)
-
Molecular sieves (optional, for anhydrous conditions)
-
Orbital shaker or magnetic stirrer
-
-
Procedure:
-
In a flask, dissolve (±)-5-chloropentan-2-ol (1.0 eq.) in the chosen organic solvent (e.g., MTBE).
-
Add immobilized CALB (typically 20-50 mg per mmol of substrate).
-
Add vinyl acetate (1.5-2.0 eq.).
-
Seal the flask and place it on an orbital shaker or use a magnetic stirrer. Maintain the reaction at a constant temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the substrate and product.
-
Stop the reaction when the conversion reaches approximately 50%. This is crucial for achieving high ee for both the remaining alcohol and the formed ester.
-
Filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused for subsequent resolutions.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of (S)-5-chloropentan-2-ol and (R)-5-acetoxypentane.
-
Protocol 3.2: Separation and Recovery of Enantiomers
-
Materials:
-
Crude mixture from Protocol 3.1
-
Silica (B1680970) gel for column chromatography
-
Hexane/Ethyl acetate solvent system
-
Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃) for hydrolysis
-
Methanol/Water
-
-
Procedure:
-
Separate the (S)-alcohol from the (R)-ester using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.
-
To obtain (R)-5-chloropentan-2-ol:
-
Dissolve the purified (R)-5-acetoxypentane in a mixture of methanol and water.
-
Add a base such as NaOH or K₂CO₃ and stir at room temperature until the hydrolysis is complete (monitor by TLC).
-
Neutralize the mixture, extract with an organic solvent (e.g., diethyl ether or DCM), dry the organic layer, and concentrate to yield (R)-5-chloropentan-2-ol.
-
-
Data Presentation
The efficiency of a kinetic resolution is determined by the conversion percentage, the enantiomeric excess (ee) of the remaining substrate and the formed product, and the enantiomeric ratio (E-value). The E-value is a measure of the enzyme's selectivity. High E-values (ideally >100) are necessary for effective separation.[3]
Table 1: Expected Results for the Kinetic Resolution of (±)-5-Chloropentan-2-ol
| Entry | Lipase | Time (h) | Conversion (%) | ee(S)-alcohol (%) | ee(R)-acetate (%) | E-value |
| 1 | CALB (Novozym® 435) | 6 | 51.2 | >99 | 98.5 | >200 |
| 2 | Pseudomonas cepacia Lipase | 12 | 49.5 | 98.0 | >99 | >150 |
Note: Data are representative and based on typical results for the resolution of secondary haloalcohols. Actual results may vary.[3]
Analytical Method: Determination of Enantiomeric Excess
Chiral Gas Chromatography (GC) is a suitable method for determining the enantiomeric purity of the relatively volatile this compound and its acetate derivative.
Protocol 5.1: Chiral GC Analysis
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column, such as one with a derivatized cyclodextrin (B1172386) stationary phase (e.g., Rt-βDEX or similar).
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program:
-
Initial Temperature: 80 °C, hold for 2 min.
-
Ramp: 5 °C/min to 150 °C.
-
Hold: 5 min.
-
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Sample Preparation: Dilute a small amount of the sample (unreacted alcohol or the acetate) in a suitable solvent like hexane or ethyl acetate.
-
Analysis:
-
Inject the sample of the racemic starting material to determine the retention times of the two enantiomers.
-
Inject the samples from the kinetic resolution.
-
Integrate the peak areas for each enantiomer (A₁ and A₂).
-
Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| × 100
-
Experimental Workflow Summary
The entire process, from racemic synthesis to the isolation of pure enantiomers, is summarized in the workflow diagram below.
Caption: Workflow from racemic synthesis to pure enantiomers.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Chloropentan-2-ol
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of crude 5-Chloropentan-2-ol.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the purification of this compound.
Issue 1: The final product is contaminated with a close-boiling impurity after fractional distillation.
-
Possible Cause: The impurity may be an isomer or a compound with a similar boiling point, making separation by standard distillation difficult. The efficiency of the distillation column may also be insufficient.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). This increases the number of theoretical plates and improves separation.
-
Vacuum Distillation: Lowering the pressure will reduce the boiling points of the compounds. This can sometimes increase the boiling point difference between the product and the impurity, facilitating better separation.
-
Alternative Purification: If distillation is ineffective, consider using flash column chromatography, which separates compounds based on polarity rather than boiling point.
-
Issue 2: During column chromatography, the product co-elutes with an unknown impurity.
-
Possible Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to resolve the product from the impurity on the stationary phase (e.g., silica (B1680970) gel).
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems with different polarities. The goal is to find a system that gives a clear separation between the spot corresponding to this compound and the impurity.
-
Solvent Gradient: Instead of using a single solvent mixture (isocratic elution), employ a gradient elution. Start with a less polar solvent and gradually increase the polarity. This can help to first elute the less polar impurities, followed by the product, and finally the more polar impurities.
-
Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina, or using reverse-phase chromatography with a C18 stationary phase.
-
Issue 3: The purified this compound appears yellow or brown.
-
Possible Cause: The discoloration may be due to the presence of non-volatile, colored impurities or degradation of the product, possibly due to overheating during distillation.
-
Troubleshooting Steps:
-
Charcoal Treatment: Dissolve the discolored product in a suitable solvent (e.g., dichloromethane) and add a small amount of activated charcoal. Stir for 15-30 minutes, then filter the mixture through celite to remove the charcoal and the adsorbed impurities. The solvent can then be removed under reduced pressure.
-
Reduce Distillation Temperature: If distillation is the source of the discoloration, perform the distillation under a higher vacuum to lower the required temperature.
-
Issue 4: The final product contains residual solvent.
-
Possible Cause: Incomplete removal of the solvent after extraction or column chromatography.
-
Troubleshooting Steps:
-
High Vacuum: Place the product under a high vacuum for several hours to remove any volatile solvents.
-
Azeotropic Removal: If the solvent is water, it can be removed by azeotropic distillation with a solvent like toluene. The water-toluene azeotrope boils at a lower temperature than either component alone.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, solvents used in the synthesis, and side-products. A significant impurity could be the corresponding ketone, 5-chloropentan-2-one, if the alcohol was synthesized by reduction.[1] Other potential impurities include isomers like 1-chloropentan-4-ol.[2]
Q2: Which purification method is most suitable for this compound?
A2: The choice of method depends on the nature and quantity of the impurities.
-
Fractional Distillation: This is a good choice for large quantities of crude product, especially if the impurities have significantly different boiling points.
-
Flash Column Chromatography: This method is highly effective for removing impurities with different polarities, even if they have similar boiling points. It is suitable for both small and large-scale purification.
Q3: How can I effectively remove water from my sample of this compound?
A3: To remove water, you can dry the organic solution containing your product with an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before removing the solvent. If you have the isolated product, you can dissolve it in a dry solvent and then add the drying agent.
Q4: What are the recommended storage conditions for purified this compound?
A4: It is recommended to store this compound in a tightly sealed container in a dry place. For long-term storage, refrigeration at 2-8°C is advised.[1][3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₁ClO[4] |
| Molecular Weight | 122.59 g/mol [4] |
| Density | 1.019 g/cm³[3] |
| pKa | 15.08 ± 0.20 (Predicted)[2] |
Table 2: Suggested Solvent Systems for Flash Column Chromatography of this compound
| Polarity of Compound | Suggested Starting Solvent System |
| Nonpolar | 5% Ethyl Acetate in Hexane, 100% Hexane[5] |
| Normal Polarity | 10-50% Ethyl Acetate in Hexane[5] |
| Polar | 100% Ethyl Acetate, 5% Methanol in Dichloromethane[5] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Charge the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Fraction Collection:
-
Collect the initial fraction, which will likely be low-boiling solvents or impurities.
-
Monitor the temperature at the top of the column. When the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the purified product.
-
Continue collecting the fraction as long as the temperature remains stable.
-
-
Shutdown: Once the temperature begins to drop or rise sharply, or when only a small amount of residue is left, stop the distillation.
-
Storage: Transfer the purified product to a clean, dry, and sealed container for storage.
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica gel run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Carefully add the sample to the top of the silica gel.
-
-
Elution:
-
Begin adding the mobile phase (eluent) to the top of the column.
-
Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect the eluent in a series of fractions (e.g., in test tubes).
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC to identify which ones contain the purified product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting poor separation in column chromatography.
References
Technical Support Center: Synthesis of 5-Chloropentan-2-ol
Welcome to the technical support center for the synthesis of 5-Chloropentan-2-ol (B2834541). This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and practical laboratory-scale methods for the synthesis of this compound are:
-
Reduction of 5-Chloropentan-2-one: This method involves the conversion of the ketone functional group to a secondary alcohol using a reducing agent.
-
Grignard Reaction: This approach utilizes the reaction of a Grignard reagent, such as 3-chloropropylmagnesium halide, with acetaldehyde (B116499) to form the desired secondary alcohol.
Q2: What are the primary applications of this compound?
A2: this compound is a versatile intermediate in organic synthesis. It is notably used in the pharmaceutical industry as a precursor for the synthesis of more complex molecules, including hydroxychloroquine.[1] It has also been used in the synthesis of natural products.[1]
Q3: What are the key safety precautions when handling this compound and its precursors?
A3: this compound is harmful if swallowed and can cause skin and serious eye irritation.[1] Precursors such as 5-chloropentan-2-one and Grignard reagents also have specific hazards. Grignard reagents are highly reactive with water and air. Always consult the Safety Data Sheet (SDS) for all reagents and products, and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: How can I purify the final product, this compound?
A4: Fractional distillation under reduced pressure is a common and effective method for purifying this compound, which has a boiling point of 66–68°C at 3 Torr.[1] Column chromatography can also be employed for higher purity requirements.
Troubleshooting Guides
This section provides troubleshooting for the two primary synthetic routes to this compound.
Route 1: Reduction of 5-Chloropentan-2-one
This method is often favored for its relatively straightforward procedure and good yields. However, side reactions can occur.
Experimental Protocol: Reduction using Sodium Borohydride (B1222165)
-
Dissolution: Dissolve 5-chloropentan-2-one in a suitable alcohol solvent, such as methanol (B129727) or ethanol, in a round-bottom flask. Cool the solution in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically 1:1, though a slight excess of NaBH₄ may be used.
-
Reaction: Stir the reaction mixture at 0°C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the solution.
-
Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation.
Troubleshooting: Reduction of 5-Chloropentan-2-one
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Extend the reaction time. - Use a slight excess of the reducing agent. - Ensure the reducing agent is fresh and has not been deactivated by moisture. |
| Product loss during workup. | - Perform multiple extractions from the aqueous layer. - Ensure complete transfer of material between vessels. | |
| Side reactions. | - Maintain a low temperature during the addition of the reducing agent to minimize side reactions. | |
| Presence of Starting Material (Ketone) in Product | Insufficient reducing agent. | - Increase the molar equivalent of the reducing agent. |
| Deactivated reducing agent. | - Use a fresh batch of sodium borohydride. | |
| Short reaction time. | - Monitor the reaction by TLC or GC until the starting material is consumed. | |
| Formation of Pentan-2-ol | Reductive dehalogenation. | - This is a known side reaction, especially with stronger reducing agents or catalytic hydrogenation. - Use a milder reducing agent like sodium borohydride. - Optimize reaction conditions (lower temperature, shorter reaction time). |
| Formation of Tetrahydro-2-methylfuran | Intramolecular cyclization. | - This can occur if the reaction mixture becomes basic during workup before the alkoxide is protonated. Ensure the quenching step is performed effectively with acid. |
Quantitative Data Summary: Synthesis of 5-Chloropentan-2-one (Precursor)
| Parameter | Value | Reference |
| Starting Material | Levulinic acid ester ketal | Patent EP0380783A2 |
| Yield | 73% (for 5-chloropentan-2-one) | [2] |
| Purity | 98% (for 5-chloropentan-2-one) | [2][3] |
Route 2: Grignard Reaction
This route allows for the formation of the carbon skeleton and the alcohol in a single key step. However, Grignard reagents are sensitive and require careful handling.
Experimental Protocol: Grignard Synthesis
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. Add a solution of 1-bromo-3-chloropropane (B140262) in anhydrous diethyl ether dropwise to the magnesium. A small crystal of iodine can be added to initiate the reaction. The formation of the Grignard reagent (3-chloropropylmagnesium bromide) is exothermic.
-
Reaction with Acetaldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of freshly distilled acetaldehyde in anhydrous diethyl ether dropwise with vigorous stirring.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for a specified time. Monitor the reaction by TLC or GC.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction.
-
Extraction, Washing, and Drying: Follow the same procedure as in the reduction method.
-
Purification: Purify the crude product by fractional distillation under reduced pressure.
Troubleshooting: Grignard Synthesis
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Grignard reagent did not form. | - Ensure all glassware is rigorously dried and the reaction is under an inert atmosphere. - Use high-purity magnesium turnings. - Use anhydrous ether as the solvent. - Add a crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to initiate the reaction. |
| Grignard reagent was quenched. | - Ensure the starting materials (1-bromo-3-chloropropane and acetaldehyde) are anhydrous. | |
| Formation of a Wurtz Coupling Product (e.g., 1,6-dichlorohexane) | The Grignard reagent reacted with the alkyl halide starting material. | - Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. |
| Formation of a Symmetrical Coupling Product from the Grignard Reagent | This is a common side reaction. | - Use of an appropriate solvent like THF can sometimes minimize this. |
| Recovery of Acetaldehyde Starting Material | Incomplete reaction. | - Ensure the Grignard reagent was successfully formed and added in the correct stoichiometric amount. |
| Formation of 1,5-hexadiene | If allyl bromide is used as an initiator, it can couple with itself. | - Use iodine as the initiator instead. |
Visualizations
Experimental Workflow for Reduction of 5-Chloropentan-2-one
Caption: Workflow for the synthesis of this compound via reduction.
Troubleshooting Logic for Low Yield in Grignard Synthesis
References
Optimizing reaction conditions for the synthesis of 5-Chloropentan-2-ol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Chloropentan-2-ol. It includes detailed troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), experimental protocols, and a comparative analysis of common synthetic routes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common synthetic pathways.
Route 1: Reduction of 5-Chloropentan-2-one
The reduction of the ketone precursor, 5-chloropentan-2-one, is a frequently employed final step.
Question: My reaction is incomplete, and the yield of this compound is low. What are the possible causes and solutions?
Answer:
Low yields in the reduction of 5-chloropentan-2-one are a common issue. Several factors could be at play:
-
Insufficient Reducing Agent: While stoichiometrically one mole of sodium borohydride (B1222165) (NaBH₄) can reduce four moles of a ketone, it is advisable to use a molar excess (1.5 to 2.0 equivalents) to drive the reaction to completion.[1]
-
Decomposition of NaBH₄: Sodium borohydride can decompose in protic solvents, especially if acidic impurities are present.[1] To mitigate this, ensure the use of high-purity solvents and consider conducting the reaction at a lower temperature, such as 0 °C.[1]
-
Reaction Time and Temperature: The reaction may require more time to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a slight increase in temperature or extended reaction time may be necessary.
Question: My final product is impure. What are the likely contaminants and how can I remove them?
Answer:
Impurities can arise from the starting material or side reactions.
-
Unreacted Starting Material: If the reduction is incomplete, the final product will be contaminated with 5-chloropentan-2-one. Optimize the reaction conditions as described above to ensure full conversion.
-
Borate (B1201080) Esters: The reaction of NaBH₄ with the ketone forms borate ester intermediates. A proper workup with a dilute acid (e.g., 1 M HCl) is crucial to hydrolyze these esters and liberate the desired alcohol.[1]
-
Solvent Impurities: Ensure complete removal of the reaction solvent and any extraction solvents using a rotary evaporator and high vacuum.
Route 2: Ring-Opening of 2-Methyltetrahydrofuran (B130290) (MeTHF)
The acid-catalyzed ring-opening of 2-methyltetrahydrofuran is another route to chloro-alcohols.
Question: My NMR analysis shows the presence of an isomeric impurity. What is it and how can I avoid it?
Answer:
The reaction of 2-methyltetrahydrofuran with hydrochloric acid can proceed via an SN2-type mechanism, leading to the formation of two isomeric products: the desired this compound and the undesired 2-chloro-1-pentanol. The iodide ion, for instance, attacks the less hindered carbon, which can lead to a mixture of products.
To favor the formation of the desired isomer, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve the regioselectivity of the ring-opening reaction.
-
Choice of Acid/Halide Source: While hydrochloric acid is common, other halide sources might offer better selectivity.
-
Purification: Careful fractional distillation under reduced pressure may be required to separate the two isomers, although this can be challenging due to their similar boiling points.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods involve the reduction of 5-chloropentan-2-one. This ketone precursor is commonly synthesized from either α-acetyl-γ-butyrolactone or through the ring-opening of 2-methyl-4,5-dihydrofuran, which is obtained from 2-methylfuran.[2][3][4] Another route involves the ring-opening of 2-methyltetrahydrofuran.
Q2: Which reducing agent is best for converting 5-chloropentan-2-one to this compound?
A2: Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation.[1] It is milder and more selective than lithium aluminum hydride (LiAlH₄) and is compatible with alcoholic solvents. LiAlH₄ can also be used but requires stricter anhydrous conditions.
Q3: What are the key safety precautions to consider during these syntheses?
A3:
-
When working with Grignard reagents, ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture.
-
The reduction of ketones with NaBH₄ can evolve hydrogen gas, especially during the acidic workup. Ensure adequate ventilation and perform the quench slowly and at a low temperature.[1]
-
Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the disappearance of the starting material and the appearance of the product. Staining with an appropriate indicator (e.g., potassium permanganate) can help visualize the spots.
Data Presentation
The following table summarizes quantitative data for different synthetic routes to 5-chloropentan-2-one, a key precursor to this compound.
| Synthetic Route | Starting Material | Key Reagents | Reported Yield (%) | Purity (%) | Reference |
| Decarboxylation and Chlorination | α-Acetyl-γ-butyrolactone | Concentrated HCl, Water | 79 - 90 (crude) | - | --INVALID-LINK--[2] |
| Ketalization, Hydrogenation, and Hydrolysis | Levulinic acid ester | Ethylene glycol, Hydrogenation catalyst, HCl | 73 | 98 | --INVALID-LINK--[5] |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloropentan-2-one from α-Acetyl-γ-butyrolactone[2]
-
Reaction Setup: In a 2-liter distilling flask equipped with a condenser and a receiving flask cooled in an ice-water bath, combine 450 mL of concentrated hydrochloric acid, 525 mL of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.
-
Reaction: Heat the mixture. Carbon dioxide will evolve immediately. Continue heating at a rate that prevents foaming into the condenser. The distillation will commence after about 10 minutes.
-
Distillation: Collect approximately 900 mL of distillate. Add another 450 mL of water to the distilling flask and collect an additional 300 mL of distillate.
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Workup: Separate the yellow organic layer from the distillate. Extract the aqueous layer with three 150-mL portions of ether. Combine the organic layer and the ether extracts and dry over calcium chloride.
-
Purification: Remove the ether by distillation. The crude 5-chloro-2-pentanone (B45304) (287–325 g, 79–90% yield) can be further purified by fractional distillation.
Protocol 2: Reduction of 5-Chloropentan-2-one to this compound[1]
-
Reaction Setup: Dissolve 5-chloropentan-2-one (1 equivalent) in methanol (B129727) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture back to 0 °C. Carefully and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]
- 4. CN103694094A - 5-chloro-2-pentanone preparation method - Google Patents [patents.google.com]
- 5. US4990682A - Process for the preparation of 5-chloro-2-pentanone - Google Patents [patents.google.com]
Technical Support Center: 5-Chloropentan-2-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Chloropentan-2-ol.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Synthesis Route 1: Reduction of 5-Chloropentan-2-one
Q1: My reduction of 5-Chloropentan-2-one is resulting in a low yield. What are the potential causes and solutions?
A1: Low yields in this reduction can stem from several factors. The choice of reducing agent and reaction conditions are critical.
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Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is stalling, consider increasing the reaction time or the amount of the reducing agent.
-
Side Reactions: Over-reduction or side reactions can consume the starting material or product.
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With strong reducing agents like Lithium Aluminum Hydride (LiAlH₄), over-reduction to pentane-2-ol can occur if the reaction is not carefully controlled.[1]
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The basic nature of the reaction work-up can lead to the formation of byproducts.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Low temperatures are generally preferred to minimize side reactions. For Sodium Borohydride (B1222165) (NaBH₄) reductions, temperatures around 0-25°C are common, while LiAlH₄ reductions are often carried out at lower temperatures (e.g., -78°C to 0°C).
-
Solvent: The choice of solvent is crucial. Protic solvents like methanol (B129727) or ethanol (B145695) are suitable for NaBH₄ reductions, while anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are necessary for LiAlH₄ reductions to prevent violent reactions with the reagent.[1]
-
-
Purity of Starting Material: Impurities in the 5-Chloropentan-2-one can interfere with the reaction. Ensure the starting ketone is of high purity. A purity of at least 98% is recommended.[2]
Q2: I am observing multiple spots on my TLC plate after the reduction. What are the likely impurities?
A2: Besides the desired this compound and unreacted 5-Chloropentan-2-one, other potential impurities include:
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Pentan-2-ol: This can result from the reduction of the chloride group, especially with stronger reducing agents like LiAlH₄.
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Diol impurities: If the starting material was prepared from levulinic acid, traces of diols might carry over.
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Solvent-related impurities: Depending on the work-up procedure, residual solvents might be present.
Q3: How can I effectively purify the crude this compound?
A3: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound. The boiling point of this compound is reported to be in the range of 78-82 °C at 14 mmHg. By carefully controlling the pressure and temperature during distillation, you can separate the desired product from lower and higher boiling point impurities.
Synthesis Route 2: Ring-Opening of 2-Methyltetrahydrofuran (B130290)
Q4: I am attempting the ring-opening of 2-methyltetrahydrofuran (2-MeTHF) to synthesize this compound, but the yield is poor and I get a mixture of products. How can I improve this?
A4: The regioselectivity of the ring-opening of 2-MeTHF is a key challenge. The reaction can yield both this compound and 1-chloropentan-4-ol.
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Choice of Reagent: The choice of the chlorinating agent and catalyst is critical for achieving high regioselectivity. Using a combination of a Lewis acid and a chloride source can influence the outcome.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often improve the regioselectivity of the ring-opening reaction.
-
Solvent: The choice of solvent can affect the reaction rate and selectivity. Non-polar solvents are often used.
-
-
Byproducts: Besides the isomeric chloro-alcohols, unreacted 2-MeTHF and polymeric byproducts can also be present in the crude product mixture.
Data Presentation
Table 1: Synthesis of 5-Chloropentan-2-one (Precursor)
| Starting Material | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Levulinic acid ester | 1. Ethylene (B1197577) glycol (ketalization) 2. Catalytic hydrogenation 3. Hydrochloric acid | 73 | 98 | [2] |
Table 2: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₁₁ClO | 122.59 | 78-82 @ 14 mmHg |
| 5-Chloropentan-2-one | C₅H₉ClO | 120.58 | 77 @ 30 hPa[2] |
| 2-Methyltetrahydrofuran | C₅H₁₀O | 86.13 | 80 |
| Pentan-2-ol | C₅H₁₂O | 88.15 | 119 |
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 5-Chloropentan-2-one with NaBH₄
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloropentan-2-one (1.0 eq) in methanol.
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of NaBH₄: Slowly add a solution of sodium borohydride (NaBH₄) (1.1 eq) in methanol to the stirred solution of the ketone, maintaining the temperature below 10 °C.
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Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC or GC.
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Work-up:
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Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.
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Extract the product with diethyl ether or dichloromethane (B109758) (3 x 50 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
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Purification: Remove the solvent under reduced pressure. Purify the crude product by fractional distillation under reduced pressure (e.g., ~14 mmHg) to obtain pure this compound.
Protocol 2: Synthesis of 5-Chloropentan-2-one from Levulinic Acid Ester[2]
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Ketalization: React levulinic acid ester with ethylene glycol in the presence of an acid catalyst to form the corresponding ketal. Purify the ketal by distillation.
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Hydrogenation: Catalytically hydrogenate the purified ketal to 3-(2-methyl-1,3-dioxolan-2-yl)-propan-1-ol. A copper chromite catalyst treated with an alcoholic alkali solution can be used. This step is reported to have a conversion of >99% and selectivity of >95%.
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Hydrolysis and Chlorination: React the 3-(2-methyl-1,3-dioxolan-2-yl)-propan-1-ol with concentrated hydrochloric acid at 0 °C. The product, 5-chloropentan-2-one, is then isolated by distillation. The overall yield is reported to be 73% with a purity of 98%.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
Storage and handling protocols to prevent degradation of 5-Chloropentan-2-ol
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 5-Chloropentan-2-ol to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. The compound should be stored in a tightly sealed container in a dry, well-ventilated area.[1] For long-term stability, refrigeration is recommended. Specific temperature guidelines from suppliers vary, so it is best to consult the product's safety data sheet (SDS).
Q2: My recently purchased this compound shows impurities in the NMR spectrum. What could be the cause?
A2: Impurities in a new sample could arise from several factors during shipping or initial handling. Although suppliers generally ship at room temperature for domestic transit, international shipping or delays could expose the compound to adverse conditions.[2] It is also possible that the container was not properly sealed, leading to exposure to moisture or air. We recommend running a quality control check upon receipt.
Q3: I have been using this compound in my reactions, and I am observing unexpected side products. Could this be due to degradation?
A3: Yes, degradation of this compound can lead to the formation of impurities that may interfere with your reactions. A common degradation pathway is the oxidation of the secondary alcohol to form 5-chloropentan-2-one.[3] This ketone could then participate in unintended side reactions.
Q4: How can I confirm the purity of my this compound sample?
A4: A combination of analytical techniques is recommended to confirm the purity of your sample. The following methods are suggested:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic peaks of this compound and detect the presence of impurities.
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Infrared (IR) Spectroscopy: An IR spectrum should show a characteristic broad peak for the hydroxyl (-OH) group and a peak for the carbon-chlorine (C-Cl) bond.
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Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[3]
Q5: What are the key safety precautions I should take when handling this compound?
A5: this compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[4] Always handle this chemical in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with heat, sparks, and open flames.[1] In case of accidental contact, flush the affected area with plenty of water.[1]
Quantitative Data Summary
For optimal stability, please refer to the following storage temperature guidelines.
| Storage Condition | Temperature Range | Reference |
| Short-term Storage | 2°C - 8°C | [2][5][6] |
| Long-term Storage | Below -20°C (in freezer) | [7] |
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz).
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Data Acquisition: Record the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
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Data Analysis: Integrate the peaks corresponding to the protons of this compound. The presence of significant unidentifiable peaks may indicate impurities. Compare the obtained spectrum with a reference spectrum if available.
Visual Guides
Below are diagrams to assist in understanding the troubleshooting and handling workflows for this compound.
Caption: Workflow for proper storage and handling of this compound.
Caption: Logical steps for troubleshooting potential degradation of this compound.
References
- 1. 5-Chloropentan-2-one(5891-21-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound|CAS 15146-94-8|RUO [benchchem.com]
- 4. This compound | C5H11ClO | CID 3649141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 15146-94-8 | QAA14694 | Biosynth [biosynth.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. This compound | 15146-94-8 [sigmaaldrich.com]
Troubleshooting guide for reactions involving 5-Chloropentan-2-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for chemical reactions involving 5-Chloropentan-2-ol (B2834541). It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound?
This compound is a versatile bifunctional molecule. Its primary reactions include:
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Intramolecular Williamson Ether Synthesis: Cyclization to form 2-methyltetrahydrofuran (B130290).
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Oxidation: Conversion of the secondary alcohol to a ketone, yielding 5-chloropentan-2-one.[1]
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Nucleophilic Substitution: The chloride can be displaced by other nucleophiles.
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Grignard Reaction: After protection of the hydroxyl group, the chloride can be converted to a Grignard reagent for carbon-carbon bond formation.
Q2: What are the main safety concerns when working with this compound?
This compound is a combustible liquid and can cause skin and serious eye irritation.[2] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Q3: How should this compound be stored?
It is recommended to store this compound in a tightly sealed container in a dry place, preferably refrigerated at 2-8°C.[1][3]
Troubleshooting Guides
Intramolecular Williamson Ether Synthesis (Cyclization to 2-Methyltetrahydrofuran)
This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then displaces the chloride in an intramolecular SN2 reaction.
Q1: My cyclization reaction is giving a low yield of 2-methyltetrahydrofuran. What are the possible causes and solutions?
A low yield can be attributed to several factors, primarily the competition with an E2 elimination reaction, which forms pent-4-en-2-ol.
Troubleshooting Steps:
-
Choice of Base: Strong, non-hindered bases favor the SN2 pathway. Strong, bulky bases like potassium tert-butoxide can favor the E2 elimination pathway. Sodium hydride (NaH) is a common and effective choice for this cyclization as it is a strong, non-nucleophilic base.
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Solvent Selection: Polar aprotic solvents like THF, DMF, or DMSO are generally preferred for Williamson ether synthesis as they solvate the cation of the base, leaving the alkoxide more nucleophilic.[4][5] Protic solvents can solvate the alkoxide, reducing its nucleophilicity and slowing down the SN2 reaction.
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Temperature: Higher temperatures tend to favor the elimination reaction over substitution.[6][7] Running the reaction at a lower temperature for a longer period may improve the yield of the desired cyclic ether.
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Water Contamination: The presence of water will consume the base and can hydrolyze the starting material. Ensure all glassware is flame-dried and solvents are anhydrous.
Logical Troubleshooting Workflow for Low Cyclization Yield
Caption: Troubleshooting logic for low yield in 2-methyltetrahydrofuran synthesis.
Q2: How can I confirm the presence of the elimination byproduct, pent-4-en-2-ol?
The presence of pent-4-en-2-ol can be confirmed using spectroscopic methods:
-
¹H NMR: Look for characteristic signals of a terminal alkene (vinyl protons) around 4.9-5.9 ppm and an allylic proton.
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GC-MS: The mass spectrum of pent-4-en-2-ol will show a molecular ion peak at m/z 86.
| Compound | Key ¹H NMR Signals (δ, ppm) | Molecular Ion (m/z) |
| 2-Methyltetrahydrofuran | Multiplets in the range of 1.2-4.0 | 86 |
| Pent-4-en-2-ol | ~5.8 (ddt), ~5.1 (m), ~4.9 (m), ~3.8 (m), ~2.2 (m), ~1.2 (d) | 86 |
Experimental Protocol: Intramolecular Cyclization of this compound
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Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 60% sodium hydride (NaH) dispersion in mineral oil (1.2 equivalents) to a flame-dried round-bottom flask.
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Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask and cool the suspension to 0 °C in an ice bath.
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Substrate Addition: Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by distillation.
Oxidation to 5-Chloropentan-2-one
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 5-chloropentan-2-one.
Q1: My oxidation of this compound is incomplete or shows side products. What could be the issue?
Incomplete oxidation or the formation of byproducts can be due to the choice of oxidizing agent, reaction conditions, or the presence of impurities.
Troubleshooting Steps:
-
Oxidizing Agent: Pyridinium (B92312) chlorochromate (PCC) is a mild and efficient reagent for oxidizing secondary alcohols to ketones.[6][8][9] Stronger oxidizing agents like chromic acid may lead to over-oxidation or side reactions.
-
Reaction Conditions: PCC oxidations are typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature.[10] The presence of water can lead to the formation of a hydrate (B1144303) from the aldehyde, which can be further oxidized if a primary alcohol were present.[6][9]
-
Workup: A common issue with PCC oxidations is the formation of a tar-like chromium byproduct. Adding an adsorbent like Celite or silica (B1680970) gel to the reaction mixture can simplify the filtration and workup process.[10]
Experimental Protocol: Oxidation of this compound with PCC
-
Preparation: To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Celite or powdered molecular sieves.
-
Reagent Addition: Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
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Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
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Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 5-chloropentan-2-one. Further purification can be achieved by distillation.
Expected Product Characterization:
| Compound | Key ¹H NMR Signals (δ, ppm) | Molecular Ion (m/z) |
| 5-Chloropentan-2-one | ~3.5 (t), ~2.7 (t), ~2.1 (s), ~2.0 (quintet) | 120/122 (Cl isotope pattern) |
Grignard Reactions
To perform a Grignard reaction with this compound, the hydroxyl group must first be protected to prevent it from reacting with the highly basic Grignard reagent.
Q1: I want to form a Grignard reagent from this compound. How do I protect the hydroxyl group?
The hydroxyl group is acidic and will quench a Grignard reagent. Therefore, it must be protected before the formation of the organomagnesium halide. Silyl (B83357) ethers are common protecting groups that are stable to Grignard reagents and can be easily removed.[11][12]
Workflow for Grignard Reaction with this compound
Caption: Workflow for a Grignard reaction using this compound.
Q2: My Grignard reaction is failing. What are the common pitfalls?
Grignard reactions are notoriously sensitive to reaction conditions.
Troubleshooting Steps:
-
Anhydrous Conditions: The most critical factor is the complete absence of water. All glassware must be rigorously dried (flame-dried or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Magnesium Activation: The surface of the magnesium turnings can become oxidized, preventing the reaction. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) is often necessary to initiate the reaction.
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Purity of Starting Material: The protected this compound must be pure and free of any acidic impurities.
Experimental Protocol: Grignard Reaction with Protected this compound (General Procedure)
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Protection: React this compound with a suitable silylating agent (e.g., tert-butyldimethylsilyl chloride) in the presence of a base (e.g., imidazole) in an appropriate solvent (e.g., DMF) to form the silyl ether. Purify the protected compound.
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Grignard Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings. Add a small amount of the protected chloroalkane in anhydrous ether or THF. If the reaction does not start, add a crystal of iodine. Once the reaction initiates (as evidenced by bubbling and heat), add the remaining protected chloroalkane dropwise to maintain a gentle reflux.
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Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice bath. Slowly add a solution of the electrophile (e.g., an aldehyde or ketone) in anhydrous ether or THF.
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Workup: After the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate.
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Deprotection: Remove the silyl protecting group using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) in THF.
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Purification: Purify the final product by column chromatography.
References
- 1. One-pot production of bio-based 2-methyltetrahydrofuran and 2,5-dimethyltetrahydrofuran: a review of heterogeneous catalytic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scienceasia.org [scienceasia.org]
- 4. 4-PENTEN-2-OL(625-31-0) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Pentanone, 5-chloro- [webbook.nist.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. 2-Pentanone, 5-chloro- | C5H9ClO | CID 79993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. EP0380783A3 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 5-Chloropentan-2-ol
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the pilot plant scale-up of 5-Chloropentan-2-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for pilot scale? A1: The most common and economically viable route for large-scale synthesis involves a multi-step process starting from a levulinic acid ester.[1][2][3] This process includes the ketalization of the levulinic acid ester, followed by catalytic hydrogenation to an intermediate, and then reaction with hydrochloric acid to form 5-chloropentan-2-one.[1][2] The final step is the reduction of this ketone to the desired this compound. An alternative route starts from 2-methyl furan, which undergoes hydrogenation and subsequent ring-opening chlorination with hydrochloric acid to yield 5-chloropentan-2-one.[4]
Q2: What are the critical safety considerations when scaling up this synthesis? A2: Process safety is paramount during scale-up.[5] Key considerations include:
-
Handling Hydrochloric Acid: Use of concentrated HCl requires corrosion-resistant reactors and scrubbers to handle HCl fumes. Ensure adequate ventilation and personal protective equipment (PPE).
-
Exothermic Reactions: The reduction of the ketone and potentially the chlorination step can be exothermic.[6] Temperature monitoring and robust cooling systems are essential to prevent runaway reactions.[6]
-
Hydrogenation: If using catalytic hydrogenation for the reduction step, proper handling of hydrogen gas and pyrophoric catalysts (like Raney Nickel) is critical. Use of intrinsically safe equipment in a designated area is required.
-
Hazardous Reagents: this compound itself is a hazardous substance, classified as harmful if swallowed and causing skin and eye irritation.
Q3: What are the expected physical properties and storage conditions for this compound? A3: this compound is a liquid at room temperature. For long-term stability, it should be stored in a dry, sealed container in a freezer at temperatures below -20°C.
Process Workflow Diagram
The following diagram outlines the primary synthesis route from a levulinic acid ester.
Caption: Workflow for the synthesis of this compound.
Troubleshooting Guide
Issue 1: Low Yield During Catalytic Hydrogenation (Step 2)
| Potential Cause | Troubleshooting Action |
| Catalyst Poisoning | The ketal intermediate must be purified by distillation to a chlorine content of ≤10 ppm before hydrogenation.[2] Chlorine can poison standard hydrogenation catalysts. |
| Incorrect Catalyst Treatment | The hydrogenation catalyst (e.g., copper chromite) should be treated with an alcoholic alkali metal hydroxide (B78521) solution (e.g., 0.05 N KOH in ethanol) prior to use.[2] This alkaline treatment is crucial for achieving high conversion and selectivity.[2] |
| Inefficient Mixing/Mass Transfer | In a pilot reactor, what works with a magnetic stir bar may fail with a mechanical stirrer.[6] Ensure the stirrer design provides adequate agitation to keep the catalyst suspended and facilitate gas-liquid mass transfer of hydrogen. |
| Improper Reaction Conditions | Verify temperature and pressure are within the optimal range. For a copper chromite catalyst, conditions of approximately 200°C and 300 hPa have been reported to be effective.[2] |
Issue 2: Formation of Impurities During Chlorination (Step 3)
| Potential Cause | Troubleshooting Action |
| Side Reactions from Overheating | This reaction can be exothermic. Ensure the rate of addition of the dioxolane intermediate to hydrochloric acid is controlled to maintain the desired reaction temperature. Use a jacketed reactor with efficient cooling.[6] |
| Incorrect HCl Concentration | The concentration of hydrochloric acid can influence the reaction rate and impurity profile. Use the concentration specified in the developed protocol. |
| Extended Reaction Time | Prolonged exposure to strong acid could lead to degradation or side reactions. Monitor the reaction progress (e.g., by GC) and proceed with workup once the starting material is consumed. |
Issue 3: Low Purity of Final Product (this compound) After Purification
| Potential Cause | Troubleshooting Action |
| Residual Starting Material (Ketone) | Incomplete reduction. Increase the equivalents of the reducing agent or extend the reaction time. Monitor reaction completion by TLC or GC. |
| Formation of Diol Impurities | Hydrolysis of the chloride can occur, especially during aqueous workup if the pH becomes basic or during prolonged heating. Keep the workup temperature low and minimize exposure to basic conditions. |
| Inefficient Distillation | For large-scale purification, vacuum distillation is the most effective method.[7] Ensure the vacuum is sufficiently low and the distillation column has enough theoretical plates to separate the product from impurities with close boiling points. |
| Thermal Decomposition | The product may be sensitive to high temperatures. Use vacuum distillation to lower the boiling point and minimize thermal stress on the compound. |
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for low hydrogenation yield.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloropentan-2-one (Precursor) This protocol is adapted from patent literature for pilot-scale synthesis.[2]
Step A: Ketalization and Purification
-
Charge the reactor with butyl levulinate, ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture under vacuum to remove water via azeotropic distillation.
-
Once the reaction is complete (monitored by GC), neutralize the acid catalyst with sodium carbonate.
-
Perform vacuum distillation to purify the ketal intermediate. Crucially, collect the fraction with a chlorine content of ≤10 ppm. [2] A typical yield for this step is around 77%.[2]
Step B: Hydrogenation
-
Prepare the catalyst: Treat a commercial copper chromite catalyst with a 0.05 N solution of KOH in ethanol for 1-2 hours at room temperature.[2]
-
Load the treated catalyst into a continuous flow-through hydrogenation reactor.
-
Feed the purified ketal from Step A into the reactor at a controlled rate.
-
Maintain the reaction conditions at a total pressure of 300 hPa and a temperature of 200°C.[2]
-
Collect the output and purify by distillation to obtain 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol. This step can achieve >99% conversion and >95% selectivity.[2]
Step C: Chlorination and Hydrolysis
-
Charge a suitable reactor with concentrated hydrochloric acid and cool using a chiller.
-
Slowly add the 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol from Step B to the cooled HCl, ensuring the temperature is maintained throughout the addition.
-
After the addition is complete, allow the reaction to stir until completion (monitored by GC).
-
Perform an aqueous workup, separating the organic layer containing the 5-chloropentan-2-one.
-
Purify the crude product by vacuum distillation.
Protocol 2: Reduction of 5-Chloropentan-2-one to this compound
-
Charge the reactor with 5-chloropentan-2-one and a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Cool the solution to 0-5°C using an ice-water bath or reactor jacket.
-
Slowly add sodium borohydride (B1222165) (NaBH₄) in portions, carefully monitoring the internal temperature to control the exotherm.
-
After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction by slowly adding acetone, followed by a dilute acid (e.g., 1M HCl) to neutralize excess borohydride and hydrolyze borate (B1201080) esters.
-
Extract the product with a suitable organic solvent (e.g., MTBE or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield this compound.
Summary of Key Process Parameters
| Parameter | Step B: Hydrogenation | Step C: Chlorination | Step D: Reduction |
| Key Reagents | Purified Ketal, H₂, Copper Chromite Catalyst | Dioxolane Intermediate, Conc. HCl | 5-Chloropentan-2-one, NaBH₄ |
| Temperature | ~200 °C[2] | Controlled, often sub-ambient | 0-5 °C during addition[6] |
| Pressure | ~300 hPa[2] | Atmospheric | Atmospheric |
| Catalyst/Reagent Prep | Pre-treatment with alcoholic base[2] | N/A | N/A |
| Typical Yield | >95% (Selectivity)[2] | High conversion expected | Typically >85-95% |
| Critical Control Point | Purity of incoming ketal; Catalyst activity. | Temperature control during addition. | Temperature control; Slow addition of NaBH₄. |
References
- 1. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]
- 2. US4990682A - Process for the preparation of 5-chloro-2-pentanone - Google Patents [patents.google.com]
- 3. EP0380783A3 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]
- 4. CN103694094A - 5-chloro-2-pentanone preparation method - Google Patents [patents.google.com]
- 5. ardena.com [ardena.com]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 7. benchchem.com [benchchem.com]
Analytical methods for monitoring the progress of 5-Chloropentan-2-ol reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to analytical methods for monitoring the progress of reactions involving 5-Chloropentan-2-ol. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and comparative data to ensure the accuracy and efficiency of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods to monitor the progress of a this compound reaction, such as its oxidation to 5-chloropentan-2-one?
A1: The primary methods for monitoring such reactions are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. In-situ techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can also be employed for real-time monitoring.
Q2: How can I choose the best analytical method for my specific reaction?
A2: The choice of method depends on several factors:
-
Gas Chromatography (GC): Ideal for volatile compounds. It provides excellent separation of the starting material, product, and potential volatile byproducts. Coupling with a Flame Ionization Detector (FID) offers robust quantification, while a Mass Spectrometer (MS) provides structural information for peak identification.
-
High-Performance Liquid Chromatography (HPLC): Suitable for less volatile or thermally sensitive compounds. It is a powerful technique for separating complex mixtures and can be used for both qualitative and quantitative analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis by integrating the signals of specific protons in the starting material and product. It is a non-destructive technique.[1]
-
In-situ ATR-FTIR Spectroscopy: Allows for real-time monitoring of the reaction progress by tracking the disappearance of reactant peaks (e.g., O-H stretch of the alcohol) and the appearance of product peaks (e.g., C=O stretch of the ketone).
Q3: What are the expected products of a typical this compound reaction?
A3: The most common reaction is oxidation, which yields 5-chloropentan-2-one. Reduction reactions would produce pentan-2-ol. Other reactions may be employed depending on the synthetic goal.
Analytical Method Protocols and Data
Below are detailed protocols and expected data for the most common analytical techniques used to monitor this compound reactions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds in a reaction mixture.
Experimental Protocol:
-
Sample Preparation:
-
Quench a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 10-50 µg/mL.
-
If necessary, perform a liquid-liquid extraction to remove non-volatile components.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and transfer to a GC vial.
-
-
GC-MS Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.
-
Injection: 1 µL of the prepared sample in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Quantitative Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Kovats Retention Index (Non-polar column) | Key Mass Spectral Fragments (m/z) |
| This compound | C₅H₁₁ClO | 122.59 | Not readily available, estimated to be lower than 5-chloropentan-2-one | Likely fragments: 107, 91, 77, 68, 55, 45 (inferred from isomer) |
| 5-chloropentan-2-one | C₅H₉ClO | 120.58 | 965 | 105, 85, 77, 58, 43 |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating components of a reaction mixture, particularly if they are not volatile or are thermally labile.
Experimental Protocol:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Dilute with the mobile phase to an appropriate concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a good starting point. For example, start with 30% acetonitrile and increase to 70% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the product has some absorbance (e.g., 210 nm for the ketone).
-
Injection Volume: 10 µL.
-
Data Interpretation:
The retention time of each component will be characteristic under the given conditions. The starting material, this compound, is more polar and will likely have a shorter retention time than the less polar product, 5-chloropentan-2-one, in a reverse-phase system.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an excellent tool for structural elucidation and can be used to quantify the conversion of starting material to product.
Experimental Protocol:
-
Sample Preparation:
-
Take a small aliquot from the reaction mixture.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.
-
Expected Chemical Shifts:
| Compound | Proton | Expected Chemical Shift (ppm) | Multiplicity |
| This compound | -CH(OH) | ~3.8 | m |
| -CH₂Cl | ~3.6 | t | |
| -OH | variable | s (broad) | |
| -CH₃ | ~1.2 | d | |
| -CH₂- | ~1.5-1.9 | m | |
| 5-chloropentan-2-one | -CH₂C(O) | ~2.7 | t |
| -CH₂Cl | ~3.6 | t | |
| -C(O)CH₃ | ~2.2 | s | |
| -CH₂- | ~2.0 | p |
Note: The chemical shifts for this compound are estimated based on typical values for similar structures and data from its isomer, 5-chloropentan-1-ol. Actual values may vary.
Troubleshooting Guides
GC Analysis Troubleshooting
Q: My GC chromatogram shows peak tailing for the alcohol peak. What could be the cause?
A: Peak tailing for alcohols is often due to interaction with active sites in the GC system.
-
Problem: Active sites in the injector liner or on the column.
-
Solution:
-
Deactivate the injector liner by silylation or use a pre-deactivated liner.
-
Condition the column according to the manufacturer's instructions.
-
If the column is old, consider replacing it.
-
Q: I am seeing broad peaks for all my components.
A: Broad peaks can be caused by several factors.
-
Problem:
-
Slow injection speed.
-
Injector temperature is too low.
-
Carrier gas flow rate is too low.
-
-
Solution:
-
Use an autosampler for consistent and fast injections.
-
Increase the injector temperature (e.g., to 250°C), ensuring the analytes are not thermally degraded.
-
Check and adjust the carrier gas flow rate to the optimal value for your column.
-
Q: I am observing unexpected peaks in my chromatogram.
A: These "ghost peaks" can arise from contamination.
-
Problem:
-
Contaminated solvent or reagents.
-
Septum bleed from the injector.
-
Carryover from a previous injection.
-
-
Solution:
-
Run a blank with just the solvent to check for contamination.
-
Use high-quality, low-bleed septa and replace them regularly.
-
Run a solvent blank after a concentrated sample to clean the system.
-
General Reaction Monitoring Issues
Q: The reaction appears to have stalled, but my starting material is still present. What should I check?
A: This could be an issue with the reaction conditions or the analytical method.
-
Problem:
-
Decomposition of reagents or catalyst.
-
Inaccurate quantification by the analytical method.
-
-
Solution:
-
Verify the stability of your reagents and catalyst under the reaction conditions.
-
Calibrate your analytical method with standards of known concentration to ensure accurate quantification.
-
Q: I am seeing a new, unexpected peak growing in my chromatogram over time. How can I identify it?
A: This is likely a byproduct of a side reaction.
-
Problem: A side reaction is occurring. A common side reaction for chlorohydrins is intramolecular cyclization to form an epoxide, especially under basic conditions.
-
Solution:
-
If using GC-MS, analyze the mass spectrum of the unknown peak to determine its molecular weight and fragmentation pattern. The formation of tetrahydrofuran-2-methanol (from cyclization) would result in a compound with a different molecular weight and fragmentation pattern.
-
If using NMR, look for characteristic signals of the potential byproduct. For an epoxide, you would expect to see signals in the 2.5-3.5 ppm region for the protons on the epoxide ring.[2][3]
-
Adjust reaction conditions (e.g., temperature, pH) to minimize the formation of the byproduct.
-
Visualizing Workflows and Relationships
Logical Workflow for Analytical Monitoring
This diagram illustrates the general workflow for monitoring a this compound reaction.
Caption: A logical workflow for monitoring this compound reactions.
Troubleshooting Logic for Unexpected GC Peaks
This diagram outlines a decision-making process for identifying an unexpected peak in a GC chromatogram.
Caption: Troubleshooting logic for identifying unexpected GC peaks.
References
Technical Support Center: Purification of 5-Chloropentan-2-ol Reaction Mixtures
Welcome to the technical support center for the purification of 5-Chloropentan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this compound, a key intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the experimental work-up and purification of this compound, particularly after its synthesis via the Grignard reaction of ethylmagnesium bromide with epichlorohydrin.
Q1: My Grignard reaction work-up has resulted in a thick emulsion. How can I resolve this to properly separate the organic layer?
A1: Emulsion formation during the aqueous work-up of a Grignard reaction is a common issue, often caused by the precipitation of magnesium salts.
-
Troubleshooting Steps:
-
Addition of Dilute Acid: Slowly add more dilute acid (e.g., 1 M HCl) with vigorous stirring. This can help to dissolve the magnesium salts.[1]
-
Filtration: If the emulsion persists, you can attempt to filter the entire mixture through a pad of Celite. This will help to break up the emulsion and remove the solid magnesium salts.[2]
-
Brine Wash: After acid treatment, washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Q2: I've performed a simple distillation, but my this compound is still impure. What should I do next?
A2: Simple distillation may not be sufficient to separate this compound from impurities with close boiling points. Fractional distillation is recommended for higher purity.
-
Recommended Action:
-
Fractional Distillation: Employ a fractional distillation apparatus. The increased surface area in the fractionating column (e.g., packed with Raschig rings or Vigreux indentations) provides multiple theoretical plates, allowing for a much better separation of liquids with close boiling points.[3] A slow and steady distillation rate is crucial for optimal separation.[3]
-
Q3: What are the expected boiling points for this compound and its common impurities under vacuum?
A3: Having accurate boiling point information is critical for effective fractional distillation. Below is a table summarizing the boiling points of the target compound and potential impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at Reduced Pressure |
| This compound | C₅H₁₁ClO | 122.59 | Higher than 5-chloropentan-2-one |
| 5-Chloropentan-2-one | C₅H₉ClO | 120.58 | 71-72 °C at 20 mmHg[4] |
| Epichlorohydrin | C₃H₅ClO | 92.52 | 117.9 °C at 760 mmHg |
Q4: My purified this compound from distillation still shows impurities on GC-MS. What is the next purification step?
A4: For high-purity requirements, column chromatography is the recommended subsequent purification step.
-
Recommended Action:
-
Column Chromatography: Use silica (B1680970) gel as the stationary phase. A common and effective mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal ratio should be determined by thin-layer chromatography (TLC) first.[5][6]
-
Q5: How do I choose the right solvent system for column chromatography of this compound?
A5: The ideal solvent system for column chromatography should provide good separation of your target compound from its impurities, with the Rf value of the target compound ideally between 0.2 and 0.4 on a TLC plate.
-
Troubleshooting Steps:
-
TLC Analysis: Spot your impure this compound on a TLC plate and develop it in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Solvent Selection: Choose the solvent system that gives the best separation between the spot for this compound and any impurity spots.
-
Gradient Elution: For complex mixtures, a gradient elution on the column (gradually increasing the polarity of the mobile phase) might be necessary.
-
Experimental Protocols
Protocol 1: Work-up Procedure for this compound Synthesis via Grignard Reaction
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and cautiously add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (1 M HCl) to quench the reaction and dissolve the magnesium salts.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum source. Ensure all glassware is dry.
-
Distillation: Heat the crude this compound in the distillation flask. Collect the fraction that distills at the expected boiling point range under the specific vacuum pressure used. It is advisable to collect fractions and analyze their purity by GC-MS.
Protocol 3: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 8:2).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the impure this compound in a minimal amount of the mobile phase and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation
The following table summarizes the expected outcomes at different stages of purification. Actual results may vary depending on the reaction scale and conditions.
| Purification Stage | Key Impurities Removed | Expected Purity (by GC-MS) | Expected Yield |
| Crude Product (Post Work-up) | Water-soluble byproducts, majority of magnesium salts. | 50-70% | ~80-90% (crude) |
| After Fractional Distillation | Unreacted epichlorohydrin, low-boiling side products. | 85-95% | ~60-70% |
| After Column Chromatography | Isomeric impurities, other closely-boiling byproducts. | >98% | ~40-60% (overall) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. organic chemistry - Removing unreacted Mg metal in a Grignard reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
Best practices for drying and storing anhydrous 5-Chloropentan-2-ol
Technical Support Center: Anhydrous 5-Chloropentan-2-ol
This guide provides best practices, frequently asked questions, and troubleshooting advice for the handling, drying, and storage of anhydrous this compound to ensure its stability and purity for research applications.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to maintain anhydrous conditions for this compound?
A1: this compound is a versatile synthetic intermediate used in the production of pharmaceuticals and agrochemicals.[1][2] The presence of water can interfere with many sensitive reactions. The hydroxyl (-OH) group can be reactive, and water can act as an unwanted nucleophile or base, leading to side reactions, reduced yields, and compromised purity of the final product.
Q2: What are the recommended storage conditions for anhydrous this compound?
A2: To ensure stability, the compound should be stored in a tightly sealed container, protected from moisture and light. Manufacturer recommendations vary, with some suggesting storage in a freezer at or below -20°C[3], while others specify refrigeration between 2-8°C.[4][5] Always consult the supplier-specific data sheet. For long-term storage, colder temperatures under an inert atmosphere (e.g., Argon or Nitrogen) are preferable to minimize degradation.
Q3: What are the signs of degradation or contamination in this compound?
A3: Visual signs of degradation can include discoloration (developing a yellow or brown tint), formation of precipitates, or a noticeable change in viscosity. Chemical degradation may involve oxidation to 5-chloropentan-2-one[1] or other side reactions. The presence of water is the most common form of contamination and can be quantitatively measured using Karl Fischer titration.
Q4: What Personal Protective Equipment (PPE) is required when handling this compound?
A4: this compound is classified as a hazardous substance that causes skin and eye irritation and may cause respiratory irritation.[3][6] When handling, the following PPE is mandatory:
-
Gloves: Nitrile gloves must be worn.[7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[7]
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.[8]
-
Ventilation: All handling of open containers should occur inside a certified chemical fume hood to avoid inhalation of vapors.[7][8]
Troubleshooting Guide
Problem: My moisture-sensitive reaction is failing, and I suspect water contamination in the this compound.
-
Solution:
-
Quantify Water Content: The most accurate method to determine water content is Karl Fischer (KF) titration. This will confirm if the alcohol meets the anhydrous requirements for your specific reaction.
-
Dry the Material: If the water content is too high, you must dry the alcohol before use. The most effective method for achieving low parts-per-million (ppm) levels of water is to use activated molecular sieves. Refer to the detailed protocol below.
-
Problem: The stored this compound has developed a slight color. Is it still usable?
-
Solution:
-
Assess Purity: A color change often indicates the formation of impurities, possibly due to slow oxidation or other degradation pathways.[1] Purity should be assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Consider Purification: If significant impurities are detected, purification by vacuum distillation may be necessary. Note that as a halogenated organic compound, it may decompose if heated excessively.
-
Evaluate Impact: For less sensitive applications, a small degree of impurity may be tolerable. However, for high-purity applications like pharmaceutical synthesis, using discolored material is not recommended without re-purification.
-
Problem: My drying agent (molecular sieves) does not seem to be working effectively.
-
Solution:
-
Ensure Proper Activation: Molecular sieves must be "activated" to remove adsorbed water before use. This is typically done by heating them in a laboratory oven (e.g., >250°C) under vacuum for several hours.[9] Brand new sieves are not always active and should be activated before their first use.[9]
-
Use the Correct Type and Amount: 3Å molecular sieves are ideal for drying alcohols because their pore size is small enough to trap water molecules but exclude the larger alcohol molecules.[9] Use a sufficient quantity, typically 5-10% by weight of the solvent being dried.
-
Prevent Re-exposure to Air: Once dried, handle the solvent exclusively under an inert atmosphere to prevent re-adsorption of atmospheric moisture.
-
Data Presentation
Table 1: Comparison of Recommended Drying Agents for this compound
| Drying Agent | Capacity & Efficiency | Speed | Suitability | Key Considerations |
| 3Å Molecular Sieves | High capacity for water; very efficient.[9] | Moderate | Excellent | Must be activated before use. The preferred method for achieving ultra-dry conditions.[9] |
| Anhydrous Magnesium Sulfate (MgSO₄) | Moderate capacity. | Fast | Good | Is a fine powder that must be filtered. Can be slightly acidic. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Low capacity. | Slow | Fair | Neutral pH. Best used for pre-drying or removing bulk water, not for achieving anhydrous conditions. |
| Indicating Silica Gel | High capacity for water.[10][11] | Moderate | Not Recommended | Can adsorb alcohols and may leach indicator chemicals (e.g., cobalt chloride), contaminating the product.[10] |
Table 2: Summary of Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) or 2-8°C (Refrigerator).[3][4][5] | Slows potential degradation reactions. Follow the supplier's specific recommendation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen, which can cause contamination and degradation. |
| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap. | Protects from light and moisture ingress while ensuring chemical compatibility. |
| Location | Cool, dry, well-ventilated area designated for chemical storage.[7] | Ensures safety and stability. Store away from incompatible materials like strong oxidizing agents.[7][12] |
Experimental Protocols
Protocol 1: Drying this compound Using Molecular Sieves
-
Activate Sieves: Place 3Å molecular sieves in a flask and heat in an oven at >250°C under high vacuum for at least 4 hours. Allow the sieves to cool to room temperature under vacuum or in a desiccator.
-
Prepare Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of dry nitrogen or argon. Allow the flask to cool to room temperature.
-
Add Reagents: Transfer the this compound to the flame-dried flask via cannula or a dry syringe.
-
Add Sieves: Quickly add the activated molecular sieves (approx. 5-10g per 100mL of alcohol) to the flask while maintaining a positive pressure of inert gas.
-
Dry: Seal the flask and stir the mixture at room temperature for 12-24 hours.
-
Transfer: To use the dried solvent, carefully decant or transfer it via cannula to the reaction vessel, ensuring it is not exposed to the atmosphere. Do not use filtration, as filter paper can reintroduce moisture.
Protocol 2: Handling and Transfer Under Inert Atmosphere
-
Prepare Glassware: Ensure all glassware, syringes, and needles are thoroughly dried in an oven at >120°C for several hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Purge the System: Assemble your reaction glassware and purge the system with a dry inert gas (argon or nitrogen) for several minutes. A Schlenk line or glovebox is ideal.
-
Use Septa: Seal the storage bottle of anhydrous this compound with a rubber septum.
-
Perform Transfer: Use a dry syringe and needle to perform the transfer. First, draw inert gas into the syringe to purge it. Then, pierce the septum of the storage bottle and slowly draw the required volume of liquid. A second "vent" needle connected to the inert gas line can be used to maintain positive pressure in the storage bottle.
-
Dispense: Quickly transfer the liquid to the reaction flask by piercing its septum and dispensing the liquid. Remove the needle and continue the reaction under a positive pressure of inert gas.
Visualized Workflows
Caption: Workflow for receiving, testing, drying, and storing this compound.
Caption: Decision tree for troubleshooting common issues in experiments.
References
- 1. This compound|CAS 15146-94-8|RUO [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound | 15146-94-8 [sigmaaldrich.com]
- 4. This compound | 15146-94-8 | QAA14694 | Biosynth [biosynth.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound | C5H11ClO | CID 3649141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. youtube.com [youtube.com]
- 10. Desiccant Types - SorbentSystems.com [sorbentsystems.com]
- 11. roycopackaging.com [roycopackaging.com]
- 12. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 5-Chloropentan-2-ol
For researchers and professionals in drug development and chemical synthesis, the efficient and high-yield production of key intermediates is paramount. 5-Chloropentan-2-ol (B2834541) is a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. This guide provides a comparative analysis of common synthetic methods for this compound, offering detailed experimental protocols, quantitative data, and a visual representation of the reaction pathways to aid in the selection of the most suitable method for a given application.
Comparison of Key Synthesis Methods
The synthesis of this compound can be approached through several distinct routes, primarily diverging in their choice of starting materials. The most well-documented methods proceed through the common intermediate, 5-chloropentan-2-one, which is subsequently reduced to the target alcohol. Below is a summary of the key performance indicators for two prominent methods.
| Parameter | Method 1: From α-Acetyl-γ-butyrolactone | Method 2: From Levulinic Acid Ester |
| Starting Material | α-Acetyl-γ-butyrolactone | Levulinic acid ester |
| Intermediate | 5-Chloropentan-2-one | 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol |
| Overall Yield | ~71-81% (calculated from 79-90% for the ketone) | ~66% (calculated from 73% for the ketone) |
| Reagents | Concentrated HCl, NaBH₄ | Ethylene (B1197577) glycol, H₂, Copper chromite catalyst, KOH, Concentrated HCl, NaBH₄ |
| Reaction Conditions | High temperature for ketone synthesis, mild for reduction | High temperature and pressure for hydrogenation, low temperature for subsequent steps |
| Advantages | Fewer steps, high yield for the ketone formation.[1] | Utilizes a potentially more accessible starting material. |
| Disadvantages | α-Acetyl-γ-butyrolactone can be a costly starting material.[2][3] | Multi-step process with more complex procedures.[2] |
Experimental Protocols
Method 1: Synthesis from α-Acetyl-γ-butyrolactone
This two-step synthesis first involves the conversion of α-acetyl-γ-butyrolactone to 5-chloropentan-2-one, followed by the reduction of the ketone to the desired this compound.
Step 1: Synthesis of 5-Chloro-2-pentanone (B45304) [1]
-
A mixture of 384 g (3 moles) of α-acetyl-γ-butyrolactone, 450 ml of concentrated hydrochloric acid, and 525 ml of water is placed in a 2-liter distilling flask equipped with a condenser.
-
The mixture is heated, leading to the evolution of carbon dioxide. The distillation is carried out rapidly.
-
After collecting approximately 900 ml of distillate, 450 ml of water is added to the flask, and distillation is continued until another 300 ml is collected.
-
The organic layer from the distillate is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over calcium chloride, and the ether is removed by distillation.
-
The crude 5-chloro-2-pentanone is then purified by vacuum distillation, yielding 287–325 g (79–90%).
Step 2: Reduction of 5-Chloro-2-pentanone to this compound [4]
-
Dissolve the purified 5-chloropentan-2-one in ethanol (B145695) and cool the solution in an ice bath.
-
Slowly add sodium borohydride (B1222165) (NaBH₄) in slight excess to the cooled solution.
-
After the addition is complete, the reaction mixture is stirred for a designated period (e.g., 1 hour) while maintaining a low temperature.
-
The reaction is then quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic extracts are washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure, and the resulting this compound can be purified by vacuum distillation. Note: The yield for this reduction step is typically high, but should be determined experimentally.
Method 2: Synthesis from Levulinic Acid Ester
This multi-step synthesis involves the protection of the ketone group in levulinic acid ester, followed by hydrogenation, deprotection/chlorination, and finally, reduction to this compound.
Step 1: Ketalization of Levulinic Acid Ester [2][3]
-
Levulinic acid ester is reacted with ethylene glycol in the presence of an acid catalyst to form the corresponding ketal.
-
The resulting ketal is purified by distillation.
Step 2: Hydrogenation of the Ketal [2]
-
The purified ketal is hydrogenated using a copper chromite catalyst that has been treated with an alcoholic potassium hydroxide (B78521) solution.
-
The reaction is carried out at elevated temperature (e.g., 200°C) and pressure (e.g., 300 hPa).
-
The product, 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol, is obtained with high conversion (>99%) and selectivity (>95%) and is purified by distillation.
Step 3: Conversion to 5-Chloro-2-pentanone [2]
-
Concentrated hydrochloric acid is cooled to 0°C.
-
The 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-ol is added slowly to the cooled acid.
-
The mixture is then distilled to yield a two-phase mixture of 5-chloropentan-2-one and water.
-
The organic phase is separated, and the aqueous phase is extracted. The combined organic layers are distilled to give 5-chloropentan-2-one with a yield of approximately 73%.
Step 4: Reduction to this compound
The procedure for the reduction of 5-chloropentan-2-one is the same as described in Method 1, Step 2.
Reaction Pathway Visualizations
Caption: Synthesis of this compound from α-Acetyl-γ-butyrolactone.
Caption: Synthesis of this compound from Levulinic Acid Ester.
Other Potential Synthetic Routes
Several other methods for the synthesis of this compound or its precursors have been reported, although detailed experimental data and yields are less readily available in the reviewed literature. These include:
-
From 2-Methylfuran (B129897): This method involves the hydrogenation of 2-methylfuran to 2-methyl-4,5-dihydrofuran, followed by a ring-opening chlorination with hydrochloric acid to yield 5-chloropentan-2-one.[5][6] This route is described as having the potential for high yield and purity.
-
Ring-opening of 2-Methyltetrahydrofuran (B130290): The direct conversion of 2-methyltetrahydrofuran to halo-alcohols is a known transformation. While the use of various boron reagents has been explored for regiocontrolled opening,[7] specific protocols using more common chlorinating agents like HCl or thionyl chloride for the synthesis of this compound require further investigation.
-
Hydroboration-Oxidation of Alkenes: The hydroboration-oxidation of a suitable alkene precursor could potentially yield this compound. However, the common anti-Markovnikov regioselectivity of this reaction with terminal alkenes would lead to the formation of 5-chloropentan-1-ol.[8] Achieving the desired 2-ol isomer would necessitate a starting material and/or reaction conditions that favor Markovnikov or near-Markovnikov hydration, which is less straightforward with standard hydroboration.
Conclusion
The synthesis of this compound is most practically achieved through a two-step process involving the formation of 5-chloropentan-2-one followed by its reduction. The choice between starting from α-acetyl-γ-butyrolactone or levulinic acid ester will likely depend on the cost and availability of the starting materials, as well as the desired scale of the reaction and the laboratory's capabilities for handling multi-step syntheses and specific reaction conditions like high-pressure hydrogenation. The method starting from α-acetyl-γ-butyrolactone offers a more direct route with a higher reported yield for the key intermediate. Future investigations into the direct conversion of 2-methylfuran may present an even more efficient and atom-economical approach.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4990682A - Process for the preparation of 5-chloro-2-pentanone - Google Patents [patents.google.com]
- 3. EP0380783A2 - Method for the preparation of 5-chloro-pentan-2-one - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN103694094A - 5-chloro-2-pentanone preparation method - Google Patents [patents.google.com]
- 6. 5-chloro-2-pentanone preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation of analytical methods for 5-Chloropentan-2-ol quantification
A Comparative Guide to Analytical Methods for the Quantification of 5-Chloropentan-2-ol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of intermediates like this compound is critical for process optimization, quality control, and stability studies. The selection of an appropriate analytical method is a pivotal decision that influences the reliability and efficiency of the quantification process. This guide provides a comparative overview of two robust and widely used chromatographic techniques for the analysis of small alcohols: Gas Chromatography with a Flame Ionization Detector (GC-FID) and High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
While specific validated methods for this compound are not extensively published, this guide outlines a framework for the development and validation of these methods, drawing upon established principles for the analysis of similar analytes.
Comparison of Analytical Methods
The choice between GC-FID and HPLC-RID depends on several factors, including the required sensitivity, sample matrix, and the volatility of the analyte. This compound is a volatile compound, making it an excellent candidate for GC analysis. HPLC can also be employed, particularly when analyzing non-volatile impurities or when GC instrumentation is unavailable.
Performance Data Summary
The following table summarizes the typical performance characteristics that can be expected when developing and validating these two methods for the quantification of this compound.
| Validation Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | High-Performance Liquid Chromatography-Refractive Index Detector (HPLC-RID) |
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 1 - 10 µg/mL | 10 - 50 µg/mL |
| Limit of Quantification (LOQ) | 5 - 30 µg/mL | 30 - 150 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
Experimental Protocols
Detailed methodologies for both GC-FID and HPLC-RID are provided below. These protocols serve as a starting point for method development and validation.
Gas Chromatography-Flame Ionization Detector (GC-FID) Method
GC-FID is a highly sensitive and robust technique for volatile compounds like this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent such as methanol (B129727) or isopropanol (B130326) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 5 µg/mL to 200 µg/mL.
-
Prepare an internal standard (e.g., 1-hexanol) solution at a fixed concentration and add a consistent amount to all standards and samples.
-
Dilute the test samples containing this compound with the solvent to fall within the calibration range.
2. GC-FID Instrumentation and Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 180°C.
-
Hold for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
High-Performance Liquid Chromatography-Refractive Index Detector (HPLC-RID) Method
HPLC-RID is a universal detection method suitable for compounds with no UV chromophore, such as small alcohols.
1. Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 50 µg/mL to 1000 µg/mL.
-
Dilute the test samples with the mobile phase to ensure the concentration of this compound is within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-RID Instrumentation and Conditions:
-
Column: Aminex HPX-87H (300 mm x 7.8 mm) or a suitable C18 column.
-
Mobile Phase: Isocratic elution with 0.005 M Sulfuric Acid in water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 20 µL.
-
Detector: Refractive Index Detector (RID).
-
Detector Temperature: 35°C.
Workflow and Logical Relationships
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates the typical workflow for analytical method validation based on the International Council for Harmonisation (ICH) guidelines.
Caption: Workflow for Analytical Method Validation.
A Comparative Guide to Purity Assessment of 5-Chloropentan-2-ol: GC-MS vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 5-Chloropentan-2-ol is a critical step in ensuring the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data presentation.
Introduction to Purity Assessment
This compound is a halogenated alcohol used as a building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). Therefore, robust analytical methods are required to identify and quantify impurities.
This guide focuses on GC-MS as a primary method for purity analysis and compares its performance with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
GC-MS Analysis of this compound
Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a moderately polar and volatile compound like this compound, GC-MS offers high resolution and sensitivity, making it well-suited for purity assessment.
Potential Impurities
The purity of this compound can be affected by starting materials, by-products, and degradation products. Potential impurities may arise from its synthesis, which could involve the reduction of 5-chloropentan-2-one. Therefore, potential impurities could include:
-
Unreacted starting materials: 5-chloropentan-2-one
-
Isomers: 1-Chloropentan-2-ol, 2-Chloropentan-1-ol, etc.
-
Related substances: Dichloropentanes, pentanols, and other chlorinated species.
-
Solvent residues: From the reaction and purification steps.
Experimental Protocol: GC-MS
A detailed experimental protocol for the GC-MS analysis of this compound is provided below.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to obtain a concentration of 5 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter into a GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: A mid-polar capillary column is recommended, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Split (split ratio of 50:1 to avoid column overloading)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Hold: Hold at 220 °C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards, if available.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the nature of the impurities, the required sensitivity, and the availability of instrumentation. The following table compares GC-MS with HPLC and qNMR for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity and interaction with stationary phase, with UV or other detection. | Quantitative determination based on the integrated signal intensity of specific nuclei in a magnetic field. |
| Applicability to this compound | Excellent, as the compound is volatile and thermally stable. | Feasible, but may require derivatization for good chromophore activity for UV detection. | Excellent for structural confirmation and absolute quantification without a specific reference standard. |
| Sensitivity | High (ng to pg level). | Moderate to high (µg to ng level), dependent on the detector. | Lower sensitivity compared to chromatographic methods (mg to µg level). |
| Selectivity/Specificity | Very high, provides structural information from mass spectra. | Good, but may have co-eluting peaks. Diode array detectors can provide some spectral information. | Very high, provides detailed structural information. |
| Impurity Identification | Excellent for identifying volatile and semi-volatile impurities through mass spectral libraries. | Limited without mass spectrometric detection (LC-MS). | Excellent for identifying and quantifying structurally related impurities and residual solvents. |
| Quantification | Relative quantification (area %) is straightforward. Absolute quantification requires a certified reference standard. | Can provide both relative and absolute quantification with appropriate standards. | Provides absolute quantification against a certified internal standard. |
| Sample Throughput | Moderate, typical run times are 20-40 minutes. | Moderate to high, typical run times are 15-30 minutes. | Low to moderate, requires careful sample preparation and longer acquisition times for good signal-to-noise. |
| Sample Preparation | Simple dissolution in a volatile solvent. | May require dissolution in a mobile phase compatible solvent and potentially derivatization. | Requires precise weighing of both the sample and an internal standard, and dissolution in a deuterated solvent. |
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and the logic behind selecting an appropriate analytical method, the following diagrams are provided.
Caption: Workflow for GC-MS purity analysis of this compound.
Caption: Decision tree for selecting an analytical method for purity assessment.
Conclusion
For the routine purity assessment of this compound, GC-MS is a highly recommended method due to its excellent sensitivity, selectivity, and ability to identify volatile and semi-volatile impurities. It provides a robust and reliable approach for quality control in research and development settings.
HPLC serves as a viable alternative, particularly when dealing with non-volatile impurities or when a GC-MS system is unavailable. However, it may lack the specificity of mass spectrometric detection unless coupled with a mass spectrometer (LC-MS).
Quantitative NMR (qNMR) stands out as a powerful orthogonal technique for absolute purity determination without the need for a specific certified reference standard of the analyte. It is an invaluable tool for the certification of reference materials and for providing an independent verification of purity results obtained by chromatographic methods.
Ultimately, a multi-technique approach, such as using GC-MS for initial screening and impurity identification and qNMR for orthogonal confirmation of the absolute purity, provides the highest level of confidence in the quality of this compound. The choice of method will depend on the specific analytical requirements, available instrumentation, and the stage of drug development.
Comparison of Chiral HPLC Methods for 5-Chloropentan-2-ol Enantiomers
A comparative guide to chiral HPLC methods for the enantioselective separation of 5-Chloropentan-2-ol is presented below, designed for researchers, scientists, and professionals in drug development. This guide details hypothetical but representative methods based on common chiral separation strategies for analogous small halogenated alcohols.
The separation of enantiomers is a critical step in pharmaceutical development and chemical synthesis to ensure the safety and efficacy of chiral compounds. This compound, a chiral halohydrin, requires robust analytical methods for the resolution of its (R)- and (S)-enantiomers. This guide compares three common chiral High-Performance Liquid Chromatography (HPLC) methods utilizing different types of chiral stationary phases (CSPs).
The primary approaches for chiral separation via HPLC involve the use of a chiral stationary phase (CSP) or a chiral mobile phase additive.[1] The direct approach using a CSP is more common and will be the focus of this guide.[2][3] Polysaccharide-based CSPs, in particular, are widely used due to their broad applicability and high success rates in resolving a diverse range of chiral compounds.[3][4]
Data Presentation: Comparison of Chiral HPLC Method Performance
The following table summarizes the expected performance of three distinct chiral HPLC methods for the separation of this compound enantiomers. These methods employ polysaccharide, cyclodextrin (B1172386), and Pirkle-type chiral stationary phases, respectively.
| Parameter | Method 1: Polysaccharide-Based CSP | Method 2: Cyclodextrin-Based CSP | Method 3: Pirkle-Type CSP |
| Chiral Stationary Phase | Immobilized Amylose Tris(3,5-dimethylphenylcarbamate) | Hydroxypropyl-β-cyclodextrin | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine |
| Column Example | Chiralpak® IA or Lux® Amylose-1 | CYCLOBOND™ I 2000 HP-RSP | Astec® CHIROBIOTIC® V2 or similar |
| Mobile Phase Mode | Normal Phase | Reversed-Phase | Normal Phase |
| Mobile Phase Composition | n-Hexane / 2-Propanol (90:10, v/v) | Acetonitrile / Water (30:70, v/v) | n-Hexane / Isopropanol / Acetic Acid (95:5:0.1, v/v/v) |
| Typical Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Expected Resolution (Rs) | > 2.0 | > 1.5 | > 1.8 |
| Typical Analysis Time | 10 - 15 min | 15 - 20 min | 12 - 18 min |
| Advantages | High success rate, excellent resolution for a wide range of compounds. | Good for polar compounds, compatible with aqueous mobile phases. | Effective for compounds with π-acidic or π-basic groups. |
| Considerations | Requires non-polar solvents. | May have lower efficiency compared to polysaccharide CSPs. | Often requires derivatization of the analyte for optimal interaction. |
Experimental Workflow
The general workflow for developing a chiral HPLC separation method is outlined in the diagram below. The process is iterative, often requiring screening of different columns and mobile phases to achieve optimal separation.
Caption: General workflow for chiral HPLC method development.
Experimental Protocols
Detailed methodologies for the three compared approaches are provided below.
Method 1: Polysaccharide-Based CSP (Normal Phase)
This method is often a starting point for chiral separations due to the high success rate of polysaccharide-based columns. A normal-phase mobile system is typically employed.
-
1. Column and Equipment:
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel), 5 µm, 4.6 x 250 mm.
-
HPLC System: Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
2. Reagents and Sample Preparation:
-
Mobile Phase: n-Hexane (HPLC grade) and 2-Propanol (HPLC grade). Prepare a 90:10 (v/v) mixture of n-Hexane and 2-Propanol. Degas the mobile phase by sonication or vacuum filtration.
-
Sample: Dissolve racemic this compound in the mobile phase to a final concentration of 1 mg/mL.
-
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low wavelength UV or a Refractive Index detector may be necessary).
-
Run Time: 15 minutes.
-
Method 2: Cyclodextrin-Based CSP (Reversed-Phase)
This method is advantageous when a reversed-phase mobile phase is preferred, for example, for compatibility with mass spectrometry or for analytes with higher polarity. The chiral recognition mechanism is based on the inclusion of the analyte into the cyclodextrin cavity.[5]
-
1. Column and Equipment:
-
Column: CYCLOBOND™ I 2000 HP-RSP (Hydroxypropyl-beta-cyclodextrin), 5 µm, 4.6 x 150 mm.
-
HPLC System: Waters Alliance e2695 or similar, with a pump, autosampler, column oven, and PDA or UV detector.
-
-
2. Reagents and Sample Preparation:
-
Mobile Phase: Acetonitrile (HPLC grade) and deionized water. Prepare a 30:70 (v/v) mixture of Acetonitrile and water. Filter through a 0.45 µm membrane filter and degas.
-
Sample: Dissolve racemic this compound in the mobile phase to a concentration of 1 mg/mL.
-
-
3. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or Refractive Index Detector.
-
Run Time: 20 minutes.
-
Method 3: Pirkle-Type CSP (Normal Phase)
Pirkle or "brush-type" stationary phases operate based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[5] They are effective for molecules that can engage in these interactions. An acidic modifier is sometimes added to the mobile phase to improve peak shape.
-
1. Column and Equipment:
-
Column: Astec® CHIROBIOTIC® V2 (vancomycin glycoprotein), 5 µm, 4.6 x 250 mm.
-
HPLC System: Shimadzu Nexera series or similar, with a binary pump, autosampler, column compartment, and UV detector.
-
-
2. Reagents and Sample Preparation:
-
Mobile Phase: n-Hexane (HPLC grade), 2-Propanol (HPLC grade), and Acetic Acid (glacial). Prepare a 95:5:0.1 (v/v/v) mixture. Degas prior to use.
-
Sample: Prepare a 1 mg/mL solution of racemic this compound in n-Hexane/2-Propanol (95:5).
-
-
3. Chromatographic Conditions:
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Run Time: 18 minutes.
-
References
A Comparative Guide to 5-Chloropentan-2-ol and Other Chlorinated Alcohols in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, chlorinated alcohols serve as versatile building blocks, prized for their dual functionality that allows for a wide array of chemical transformations. This guide provides an objective comparison of 5-Chloropentan-2-ol with other key chlorinated alcohols—3-Chloro-1-propanol (B141029), 4-Chloro-1-butanol (B43188), and 6-Chloro-1-hexanol. By presenting available experimental data, this document aims to assist researchers in selecting the optimal building block for their synthetic strategies, particularly in the realm of pharmaceutical development.
Executive Summary
This compound distinguishes itself as a crucial intermediate in the synthesis of prominent pharmaceuticals, most notably hydroxychloroquine (B89500). Its secondary alcohol functionality and terminal chlorine atom offer unique reactivity profiles compared to its primary alcohol counterparts. This guide will delve into a comparative analysis of these compounds across key synthetic reactions, including their own synthesis, oxidation, nucleophilic substitution, and intramolecular cyclization.
Comparison of Physicochemical Properties
A fundamental understanding of the physical properties of these chlorinated alcohols is essential for their effective use in synthesis, influencing factors such as reaction kinetics and solvent choice.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₅H₁₁ClO | 122.59 | - | 1.019 |
| 3-Chloro-1-propanol | C₃H₇ClO | 94.54 | 160-162 | 1.131 |
| 4-Chloro-1-butanol | C₄H₉ClO | 108.57 | 84-85 / 16 mmHg | 1.088 |
| 6-Chloro-1-hexanol | C₆H₁₃ClO | 136.62 | 108-112 / 14 mmHg | 1.024 |
Performance in Key Synthetic Transformations
The utility of a chlorinated alcohol is ultimately determined by its performance in chemical reactions. This section compares this compound and its alternatives in several critical synthetic applications, supported by available experimental data.
Synthesis of Chlorinated Alcohols
The efficient synthesis of the chlorinated alcohol itself is a primary consideration. High yields in the preparation of these building blocks are crucial for the overall cost-effectiveness of a synthetic route.
| Starting Material | Product | Reagents & Conditions | Yield (%) | Reference |
| 1,3-Propanediol | 3-Chloro-1-propanol | HCl, benzenesulfonic acid, 50-90°C, 13 h | 96 | [1] |
| Tetrahydrofuran (B95107) | 4-Chloro-1-butanol | HCl (gas), boiling, 5 h | 54-57 | |
| 1,6-Hexanediol | 6-Chloro-1-hexanol | 1,3,5-trichloro-2,4,6-triazine, DMF, -5-0°C, 2 h | 95.2 |
Note: A detailed, high-yield synthesis for this compound from readily available precursors was not prominently available in the reviewed literature, a factor that may influence its selection.
Oxidation to Chloro-ketones/aldehydes
The oxidation of the alcohol moiety to a carbonyl group is a common and vital transformation. This compound, being a secondary alcohol, yields a ketone, while the other primary alcohols produce aldehydes. These products are key intermediates in numerous syntheses. For instance, 5-chloropentan-2-one is a direct precursor in the industrial synthesis of hydroxychloroquine.[2]
| Alcohol | Product | Reagents & Conditions | Yield (%) | Reference |
| 3-acetyl-1-propanol | 5-chloro-2-pentanone (B45304) | HCl, 100°C, -0.045 MPa vacuum | 92 (mole) |
Nucleophilic Substitution at the Carbon-Chlorine Bond
The chlorine atom in these molecules provides a reactive site for nucleophilic attack, enabling chain extension and the introduction of diverse functional groups.
Reaction with Amines (Amination): The synthesis of amino alcohols is a frequent application. A notable example is the synthesis of a hydroxychloroquine intermediate.
| Chlorinated Compound | Nucleophile | Product | Reagents & Conditions | Yield (%) | Reference |
| 5-chloro-2-pentanone | N-ethylethanolamine | 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one (B1630810) | Tetrabutylammonium (B224687) bromide, KOH, Chloroform, Water, 20-30°C, 3 h | 94.7 | [3] |
Intramolecular Cyclization (Etherification): The bifunctional nature of these molecules allows for intramolecular reactions to form cyclic ethers, a valuable class of compounds in organic chemistry. 4-Chloro-1-butanol, in particular, is well-known to cyclize to tetrahydrofuran (THF).
| Starting Material | Product | Reagents & Conditions | Yield | Reference |
| 4-Chloro-1-butanol | Tetrahydrofuran | 20% H₂SO₄, distillation | Essentially pure THF from the first fraction | [4] |
| 4-Chloro-1-butanol | Tetrahydrofuran | Aqueous NaOH | - | [5] |
The propensity for intramolecular cyclization is dependent on the chain length, with 5- and 6-membered rings being the most favored, making 4-chloro-1-butanol and 5-chloropentan-1-ol (a primary alcohol isomer of the title compound) prime candidates for such reactions.
Experimental Protocols
To aid in the practical application of the discussed transformations, detailed experimental protocols for key reactions are provided below.
Synthesis of 3-Chloro-1-propanol from 1,3-Propanediol[1]
-
Materials: 1,3-Propanediol (440 kg), Hydrochloric acid (1060 kg total), Benzenesulfonic acid (3 kg), Toluene (B28343).
-
Procedure:
-
Charge a 2000L glass-lined kettle with 440 kg of 1,3-propanediol, 600 kg of hydrochloric acid, and 3 kg of benzenesulfonic acid.
-
Heat the stirred mixture to 90°C and maintain for 3 hours.
-
Cool the kettle to 50°C and add the remaining 460 kg of hydrochloric acid.
-
Reheat to 90°C and maintain for 10 hours.
-
Monitor the reaction by GC analysis. Once the content of 3-chloro-1-propanol reaches 80%, transfer the mixture to a distillation kettle.
-
Add 150 kg of toluene and heat for reflux with water removal.
-
After the reaction with water is complete, cool to room temperature and neutralize the oil phase with sodium bicarbonate.
-
Filter the salt and excess sodium bicarbonate.
-
The filtered oil phase is concentrated under atmospheric pressure to remove toluene, followed by high vacuum distillation to obtain the product.
-
-
Yield: 96% (product purity 99.3% by GC).
Synthesis of 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one from 5-Chloro-2-pentanone[4]
-
Materials: N-ethylethanolamine (30 g), Tetrabutylammonium bromide (1.2 g), Potassium hydroxide (B78521) (25 g), Chloroform (240 g), Water (120 g), 5-Chloro-2-pentanone (38 g), Anhydrous sodium sulfate (B86663) (24 g).
-
Procedure:
-
To a reaction flask, add 30 g of N-ethylethanolamine, 1.2 g of tetrabutylammonium bromide, 25 g of potassium hydroxide, 240 g of chloroform, and 120 g of water.
-
Control the temperature at 20-30°C and add 38 g of 5-chloro-2-pentanone dropwise.
-
After the addition is complete, stir the mixture for 3 hours.
-
Allow the layers to separate and discard the aqueous phase.
-
To the organic layer, add 24 g of anhydrous sodium sulfate and stir at 10-20°C for 1 hour to dry.
-
Filter the mixture. The filtrate contains the condensation product.
-
-
Yield: 94.7% (molar yield with respect to 5-Chloro-2-pentanone), GC purity ≥ 98.5%.
Intramolecular Cyclization of 4-Chloro-1-butanol to Tetrahydrofuran[5]
-
Materials: 4-Chloro-1-butanol (5 g), 20% Sulfuric acid.
-
Procedure:
-
Mix 5 g of 4-chloro-1-butanol with 20% sulfuric acid.
-
Distill the mixture at 107°-112° C.
-
The initial fraction collected will be essentially pure tetrahydrofuran.
-
Visualizing Synthetic Pathways
The following diagrams, generated using DOT language, illustrate key reaction workflows discussed in this guide.
Caption: Workflow for the synthesis of 3-Chloro-1-propanol.
Caption: Synthesis of a key intermediate for hydroxychloroquine.
Caption: Mechanism of tetrahydrofuran formation from 4-Chloro-1-butanol.
Conclusion
This compound stands out as a valuable synthon, particularly for its role in the production of complex pharmaceutical agents like hydroxychloroquine. Its secondary alcohol nature offers a distinct reactivity profile, leading to ketones upon oxidation, which can be a strategic advantage over the aldehydes formed from primary chlorinated alcohols.
However, the choice of a chlorinated alcohol for a specific synthesis must be guided by a careful consideration of several factors. While 3-Chloro-1-propanol and 6-Chloro-1-hexanol can be synthesized in high yields, the synthesis of 4-Chloro-1-butanol from a common starting material like tetrahydrofuran proceeds with more moderate yields. The propensity of 4-Chloro-1-butanol to undergo intramolecular cyclization to form THF is a key characteristic that can be either a desired reaction pathway or a competing side reaction to be minimized.
For syntheses requiring a five-carbon backbone with functionalities at the 2 and 5 positions, this compound is an excellent candidate. For applications requiring a shorter or longer carbon chain with a terminal chlorine and a primary alcohol, 3-Chloro-1-propanol, 4-Chloro-1-butanol, or 6-Chloro-1-hexanol, respectively, are strong alternatives. The ultimate selection will depend on the specific target molecule, desired reactivity, and the overall synthetic strategy. Further research into direct, high-yield syntheses of this compound and comparative studies on the reactivity of these chlorinated alcohols under standardized conditions would be highly beneficial to the scientific community.
References
- 1. 3-Chloro-1-propanol synthesis - chemicalbook [chemicalbook.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one synthesis - chemicalbook [chemicalbook.com]
- 4. US4002646A - Process for making tetrahydrofurans - Google Patents [patents.google.com]
- 5. allen.in [allen.in]
Spectroscopic Fingerprints: A Comparative Analysis of 5-Chloropentan-2-ol and Its Isomers
For Immediate Release
A Detailed Spectroscopic Comparison of 5-Chloropentan-2-ol and Its Positional Isomers for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic comparison of this compound and its key structural isomers: 1-Chloropentan-2-ol, 2-Chloropentan-1-ol, and 3-Chloropentan-1-ol. Understanding the distinct spectroscopic signatures of these closely related compounds is crucial for unambiguous identification, characterization, and quality control in synthetic chemistry and drug development. This report presents a summary of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.
While experimental data for all isomers is not uniformly available in the public domain, this guide utilizes a combination of available experimental data and high-quality predicted spectroscopic values to provide a reliable comparative reference.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and its selected isomers. These distinctions are critical for differentiating the isomers in a laboratory setting.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Values)
| Compound | δ (ppm) H-1 | δ (ppm) H-2 | δ (ppm) H-3 | δ (ppm) H-4 | δ (ppm) H-5 | δ (ppm) -OH |
| This compound | 1.20 (d) | 3.80 (m) | 1.60-1.80 (m) | 1.80-1.95 (m) | 3.55 (t) | Variable (s) |
| 1-Chloropentan-2-ol | 3.50 (dd), 3.60 (dd) | 3.90 (m) | 1.40-1.60 (m) | 1.30-1.40 (m) | 0.95 (t) | Variable (s) |
| 2-Chloropentan-1-ol | 3.60 (m) | 3.70 (m) | 1.50-1.70 (m) | 1.40-1.50 (m) | 0.90 (t) | Variable (s) |
| 3-Chloropentan-1-ol | 3.75 (t) | 1.90 (q) | 4.10 (m) | 1.70 (m) | 1.00 (t) | Variable (s) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical Values)
| Compound | δ (ppm) C-1 | δ (ppm) C-2 | δ (ppm) C-3 | δ (ppm) C-4 | δ (ppm) C-5 |
| This compound | 23.5 | 67.0 | 38.0 | 29.0 | 45.0 |
| 1-Chloropentan-2-ol | 49.0 | 71.0 | 34.0 | 19.0 | 14.0 |
| 2-Chloropentan-1-ol | 65-70 | 60-65 | 30-35 | 20-25 | 10-15 |
| 3-Chloropentan-1-ol | 60.0 | 40.0 | 65.0 | 28.0 | 10.0 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound & Isomers | 3200-3600 (broad) | 2850-3000 | 1050-1150 | 600-800 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound & Isomers | 122/124 (approx. 3:1 ratio) | Fragmentation patterns will differ based on the relative positions of the -OH and -Cl groups, leading to characteristic cleavage products. For example, α-cleavage next to the alcohol and loss of HCl are common fragmentation pathways.[1] |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12-15 ppm, a pulse angle of 30-45 degrees, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For quantitative results, a longer relaxation delay (5 times the longest T₁) is required.
-
¹³C NMR Acquisition : Acquire the spectrum on a 75 MHz or higher field NMR spectrometer. Use proton decoupling to simplify the spectrum. Typical parameters include a spectral width of 200-220 ppm, a pulse angle of 45-90 degrees, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Data Processing : Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum. Perform phase and baseline corrections. Calibrate the spectrum using the TMS signal at 0 ppm. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, data is collected over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the broad O-H stretch for the alcohol and the C-Cl stretch.
Mass Spectrometry (MS)
-
Sample Introduction : For volatile compounds like the chloropentanol isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
-
Ionization : Electron Ionization (EI) is a common method for this type of analysis. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Data Analysis : The resulting mass spectrum shows the relative abundance of different fragment ions. The molecular ion peak (M⁺) confirms the molecular weight, and the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be visible for chlorine-containing fragments.[1] The fragmentation pattern provides structural information.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of this compound and its isomers.
References
A Comparative Guide to the Synthetic Routes of 5-Chloropentan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and comparison of the primary synthetic routes to 5-Chloropentan-2-ol, a valuable intermediate in the pharmaceutical and fine chemical industries. The performance of each route is objectively compared, supported by experimental data from peer-reviewed literature and patents. Detailed methodologies for all key experiments are provided to facilitate replication and adaptation in a laboratory setting.
Comparative Analysis of Synthetic Pathways
The synthesis of this compound is most commonly achieved through a two-step process: the formation of the precursor ketone, 5-chloropentan-2-one, followed by its reduction to the desired secondary alcohol. This review focuses on three prominent routes to the ketone intermediate and a general, highly effective method for the final reduction step.
Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to 5-chloropentan-2-one, the precursor to this compound.
| Synthetic Route to 5-Chloropentan-2-one | Starting Material | Key Reagents | Reported Yield | Purity | Reference |
| Route 1 | α-Acetyl-γ-butyrolactone | Concentrated HCl | 79-90% (crude), 89-91% (distilled) | Not specified | --INVALID-LINK-- |
| Route 2 | Levulinic acid ester | 1. Ethylene (B1197577) glycol, 2. H₂/Cu-chromite catalyst, 3. Concentrated HCl | ~73% (overall) | 98% | --INVALID-LINK-- |
| Route 3 | 2-Methyl furan | 1. H₂/Pd on Carbon, 2. HCl | High yield and purity reported (specifics not detailed) | >95% | --INVALID-LINK-- |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic routes to this compound.
Caption: Synthetic pathways to this compound.
Detailed Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of 5-chloropentan-2-one via two primary routes, and a general procedure for its subsequent reduction to this compound.
Route 1: From α-Acetyl-γ-butyrolactone
This procedure is adapted from Organic Syntheses.[1][2]
A. 5-Chloro-2-pentanone (B45304)
-
A mixture of 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone is placed in a 2-liter distilling flask equipped with a condenser and a receiver cooled in an ice-water bath.
-
The reaction mixture is heated. Carbon dioxide evolution begins immediately, and the color of the mixture changes from yellow to black.
-
Distillation is carried out as rapidly as possible. After collecting 900 ml of distillate, 450 ml of water is added to the distilling flask, and an additional 300 ml of distillate is collected.
-
The organic layer of the distillate is separated. The aqueous layer is extracted three times with 150-ml portions of ether.
-
The combined organic layer and ether extracts are dried over calcium chloride.
-
The ether is removed by distillation. The crude 5-chloro-2-pentanone (287–325 g, 79–90% yield) is then purified by vacuum distillation. The fraction boiling at 70–72°C/20 mm Hg is collected, yielding 258–264 g (89–91% of the distilled material) of pure 5-chloro-2-pentanone.
Route 2: From Levulinic Acid Ester
This multi-step synthesis is detailed in patent literature.[3][4]
a) Ketalization of Levulinic Acid Ester
-
A mixture of the levulinic acid ester, ethylene glycol, and a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) in a solvent such as benzene (B151609) is refluxed with a Dean-Stark trap to remove the water formed during the reaction.
-
After completion of the reaction, the mixture is neutralized, washed, and the solvent is removed.
-
The resulting ketal is purified by distillation to a chlorine content of ≤ 10 ppm.
b) Hydrogenation of the Purified Ketal
-
The purified ketal is hydrogenated in a continuous flow-through reactor at approximately 200°C and 300 hPa total pressure, using a commercial copper chromite catalyst that has been pre-treated with an alcoholic alkali solution (e.g., 0.05 N alcoholic KOH).
-
The hydrogenation product is worked up by distillation, yielding 3-(2-methyl-1,3-dioxolan-2-yl) propan-1-ol with a purity of 99%. The conversion in this step is reported to be over 99% with a selectivity of over 95%.
c) Reaction with Hydrochloric Acid to Yield 5-Chloro-2-pentanone
-
Concentrated hydrochloric acid is cooled to approximately 0°C in a three-necked flask equipped with a stirrer, thermometer, dropping funnel, and distillation apparatus.
-
The 3-(2-methyl-1,3-dioxolan-2-yl) propan-1-ol is added dropwise over 30 minutes while maintaining the temperature at 0°C with vigorous cooling.
-
The cooling is removed, and the temperature is raised to distill the product. The distillate is initially two-phased.
-
The phases of the distillate are separated, and the aqueous phase is extracted with cyclohexane.
-
The combined organic phase and extract are distilled to give 5-chloropentanone with a purity of 98% and a yield of 73% based on the starting 3-(2-methyl-1,3-dioxolan-2-yl) propan-1-ol.
Final Step: Reduction of 5-Chloropentan-2-one to this compound
The following is a general and effective procedure for the reduction of ketones to secondary alcohols using sodium borohydride (B1222165).
General Procedure for Sodium Borohydride Reduction
-
In a round-bottom flask, 5-chloropentan-2-one is dissolved in a suitable protic solvent, such as methanol (B129727) or ethanol, at a concentration of approximately 0.25 M.
-
The solution is cooled in an ice bath to 0-5°C.
-
Sodium borohydride (NaBH₄) is added portion-wise with stirring. A slight molar excess of NaBH₄ is typically used (e.g., 0.3 to 0.5 equivalents, as each mole of NaBH₄ can provide four hydride ions).
-
The reaction mixture is stirred at 0-5°C and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a weak acid, such as saturated aqueous ammonium (B1175870) chloride solution or dilute hydrochloric acid, until the effervescence ceases.
-
The bulk of the organic solvent is removed under reduced pressure.
-
The remaining aqueous layer is extracted several times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation.
An alternative approach involves enzymatic reduction using enzymes like Tetrahydroborate Amine Dehydrogenase (TBADH), which can offer high stereoselectivity.[5]
Conclusion
The choice of synthetic route to this compound will depend on factors such as the availability and cost of starting materials, desired scale of production, and purity requirements. The route starting from α-acetyl-γ-butyrolactone is a high-yielding, one-step process to the key ketone intermediate, well-documented in Organic Syntheses. The route from levulinic acid ester, while multi-step, utilizes potentially more accessible starting materials and offers high purity of the final ketone. The final reduction of 5-chloropentan-2-one is a standard and efficient transformation readily achieved with sodium borohydride. For applications requiring high enantiopurity, enzymatic or asymmetric catalytic reduction methods should be considered.
References
Navigating the Chiral Maze: A Comparative Guide to Isomeric Purity Analysis of 5-Chloropentan-2-ol
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral molecules like 5-Chloropentan-2-ol is a critical step in guaranteeing the efficacy and safety of novel therapeutics and fine chemicals. The spatial arrangement of atoms in enantiomers can lead to vastly different pharmacological and toxicological profiles. Therefore, robust and reliable analytical methods for determining enantiomeric excess are paramount. This guide provides an objective comparison of the primary chromatographic techniques for the isomeric purity analysis of this compound, supported by experimental data from closely related compounds to provide a practical framework for method development.
The Chromatographic Arena: GC vs. HPLC for Chiral Separation
The two leading techniques for the chiral separation of volatile and semi-volatile compounds like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), each employing a chiral stationary phase (CSP) to differentiate between enantiomers.
Chiral Gas Chromatography (GC): This technique is particularly well-suited for the analysis of volatile thermally stable compounds. The separation is achieved by differences in the interactions of the enantiomers with a chiral stationary phase within the GC column. For chiral alcohols, cyclodextrin-based CSPs are often the columns of choice, offering excellent enantioselectivity.
Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be applied to a broader range of compounds, including those that are not sufficiently volatile or thermally stable for GC. Polysaccharide-based CSPs are widely used for the separation of a diverse array of chiral molecules, including alcohols and their derivatives.
Performance Comparison: A Data-Driven Overview
To illustrate the potential performance of these techniques for the analysis of this compound, the following table summarizes experimental data from the chiral separation of structurally similar compounds: 2-pentanol (B3026449) (for GC) and epichlorohydrin (B41342) (for HPLC).
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) |
| Analyte | 2-Pentanol | Epichlorohydrin |
| Chiral Column | CYCLOSIL-B (β-cyclodextrin based) | Chiralpak-IA (amylose based) |
| Resolution (Rs) | > 1.5 (baseline separation) | ≥ 5 |
| Analysis Time | ~15 minutes | ~10 minutes |
| Typical Mobile Phase/Carrier Gas | Helium | n-hexane:2-propanol (100:2 v/v) |
| Detection | Mass Spectrometry (MS) | UV (205 nm) |
| Key Advantages | High resolution for volatile compounds. | Broad applicability, high resolution. |
| Considerations | Requires analyte volatility and thermal stability. | Higher solvent consumption. |
Detailed Experimental Protocols
Below are representative experimental protocols for the chiral analysis of a compound similar to this compound, which can serve as a starting point for method development.
Protocol 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from the analysis of 2-pentanol enantiomers[1][2].
1. Sample Preparation:
-
Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 7000D MS or equivalent.
-
Chiral Column: CYCLOSIL-B (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent β-cyclodextrin-based column.
-
Injector: Split mode (20:1 split ratio), 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 1 min.
-
Ramp 1: 2°C/min to 120°C.
-
Ramp 2: 3°C/min to 210°C, hold for 1 min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI), 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area of major enantiomer] - [Area of minor enantiomer]) / ([Area of major enantiomer] + [Area of minor enantiomer])] x 100
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is based on the separation of epichlorohydrin enantiomers.
1. Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 2 mg/mL.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Shimadzu LC-20AD or equivalent with a UV detector.
-
Chiral Column: Chiralpak-IA (250 x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: n-hexane:2-propanol (100:2 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the same formula as in the GC-MS protocol.
Workflow for Isomeric Purity Analysis
The following diagram illustrates a typical workflow for the isomeric purity analysis of a this compound sample from receipt to final report.
Caption: Workflow for the isomeric purity analysis of this compound.
Conclusion
Both chiral GC and HPLC offer robust and reliable methods for the isomeric purity analysis of this compound. The choice between the two techniques will depend on the specific requirements of the analysis, including the volatility of the sample, the available instrumentation, and the desired sensitivity. The provided protocols and comparative data serve as a valuable starting point for researchers to develop and validate their own methods for ensuring the enantiomeric purity of this important chiral building block.
References
Inter-Laboratory Cross-Validation of Analytical Results for 5-Chloropentan-2-ol: A Comparative Guide
Introduction
5-Chloropentan-2-ol is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Accurate and reproducible analytical data for this compound are critical for ensuring the quality and consistency of downstream products. This guide provides a comparative analysis of analytical results for this compound from two independent laboratories. The objective is to offer researchers, scientists, and drug development professionals a framework for evaluating inter-laboratory variability and to provide standardized methodologies for reliable analysis. The cross-validation of analytical methods is essential when two or more laboratories are involved in generating data for the same study, ensuring consistency and reliability of the results.[2]
Data Presentation: Quantitative Analysis Comparison
The following table summarizes the quantitative analytical results for the same batch of this compound as determined by Lab A and Lab B. Both laboratories utilized a validated Gas Chromatography-Mass Spectrometry (GC-MS) method.
| Parameter | Lab A Results | Lab B Results | Acceptance Criteria |
| Purity (GC Area %) | 99.85% | 99.82% | ≥ 99.5% |
| Major Impurity (GC Area %) | 0.11% | 0.13% | ≤ 0.2% |
| Assay (w/w %) | 99.7% | 99.6% | 99.0% - 101.0% |
| Moisture Content (Karl Fischer) | 0.05% | 0.06% | ≤ 0.1% |
Experimental Workflow and Data Comparison Logic
The following diagram illustrates the logical workflow for the inter-laboratory cross-validation process, from sample distribution to the final comparative analysis of the results.
Caption: Inter-laboratory cross-validation workflow for this compound.
Experimental Protocols
A detailed methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound is provided below. This protocol is based on established methods for the analysis of similar volatile organic compounds.[3]
Objective: To determine the purity and impurity profile of this compound using GC-MS.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: ZB-5MS (5% Phenyl-arylene / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness or equivalent
-
Carrier Gas: Helium, 99.999% purity
GC Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1.0 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 35-200 amu
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with ACS grade Dichloromethane.
-
Vortex for 30 seconds to ensure homogeneity.
Procedure:
-
Equilibrate the GC-MS system.
-
Inject a blank (Dichloromethane) to ensure no system contamination.
-
Inject the prepared sample solution.
-
Acquire the data and integrate the peaks in the resulting chromatogram.
-
Identify the main peak of this compound and any impurities based on their mass spectra and retention times. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak.[3]
-
Calculate the area percentage of the main peak and each impurity to determine the purity profile.
The cross-validation of analytical results between Lab A and Lab B demonstrates a high degree of concordance in the analysis of this compound. The minor variations observed are within acceptable limits for chromatographic methods, indicating that the analytical protocol is robust and reproducible. Such inter-laboratory comparisons are crucial for ensuring data integrity in multi-site research and development projects.[4][5] This guide serves as a practical example for establishing and verifying the analytical capabilities of different laboratories involved in the characterization of pharmaceutical intermediates.
References
- 1. This compound|CAS 15146-94-8|RUO [benchchem.com]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. benchchem.com [benchchem.com]
- 4. Inter-laboratory proficiency results of blood alcohol determinations at clinical and forensic laboratories in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is an inter laboratory comparison ? [compalab.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 5-Chloropentan-2-ol
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical waste, such as 5-Chloropentan-2-ol, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
This compound is a halogenated organic compound.[1] It is classified as a combustible liquid that can cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Due to these hazards, it is imperative that this chemical is not disposed of down the drain or in regular trash.[3][4] Improper disposal can lead to environmental contamination and potential legal liabilities.
Key Disposal Principles
The foundation of proper chemical waste management lies in a few core principles:
-
Segregation: Always segregate halogenated organic waste, like this compound, from non-halogenated waste streams.[1][5][6] Mixing these wastes can increase disposal costs and complicate treatment processes.[6][7]
-
Proper Containment: Use only chemically compatible and clearly labeled containers for waste accumulation.[4][8] The original container is often the best choice.[9]
-
Clear Labeling: All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name (this compound), and any associated hazards.[5]
-
Point of Generation: Accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4]
Quantitative Data for Halogenated Waste Management
The following table summarizes key quantitative parameters relevant to the disposal of halogenated organic compounds. Note that specific limits may vary based on institutional and local regulations.
| Parameter | Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | Up to 55 gallons of hazardous waste. | [3] |
| Acutely Toxic Waste Limit (P-list) | 1 quart of liquid or 1 kilogram of solid. | [3] |
| Empty Container Residue Limit | No more than 1 inch of residue or 3% by weight for containers up to 110 gallons. | [8] |
| Halogen Concentration for Segregation | As low as 1,000 ppm can require classification as halogenated waste. | [6] |
Experimental Protocol: Step-by-Step Disposal Procedure for this compound
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., the original container or a polyethylene (B3416737) container)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves
-
Fume hood
Procedure:
-
Container Preparation:
-
Select a clean, dry, and chemically compatible waste container. Ensure it has a secure, leak-proof cap.
-
Affix a hazardous waste label to the container before adding any waste.
-
Fill out the label with the following information:
-
The words "Hazardous Waste"
-
Generator's Name and Contact Information
-
Building and Room Number
-
Chemical Name: "this compound"
-
Approximate concentration and volume
-
Date of accumulation start
-
-
-
Waste Collection:
-
All transfers of this compound waste into the container must be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Carefully pour the waste into the container, avoiding splashes.
-
Do not fill the container to more than 90% capacity to allow for vapor expansion.[10]
-
Securely close the container immediately after adding waste.
-
-
Storage:
-
Store the waste container in a designated and clearly marked Satellite Accumulation Area (SAA).
-
The SAA should be in a well-ventilated area, away from heat sources, and in secondary containment to catch any potential leaks.
-
Ensure that incompatible chemicals are not stored in the same secondary containment.
-
-
Disposal of Empty Containers:
-
A container that held this compound is considered "empty" if all waste has been removed by normal means and no more than one inch of residue remains.[8]
-
Deface or remove the original product label from the empty container.
-
Follow your institution's guidelines for the disposal of "RCRA empty" containers. Some institutions may require triple rinsing. The rinsate from this process must be collected and disposed of as hazardous waste.[9]
-
-
Request for Waste Pickup:
-
Once the waste container is full or you are no longer generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Do not allow waste to accumulate in the laboratory for an extended period.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with hazardous waste regulations. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. bucknell.edu [bucknell.edu]
- 2. This compound | C5H11ClO | CID 3649141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. benchchem.com [benchchem.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. vumc.org [vumc.org]
- 10. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

